O-Cymene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-8(2)10-7-5-4-6-9(10)3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRCMNKATXZARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052165 | |
| Record name | 1-Isopropyl-2-methylbenzene | |
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Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] Clear nearly colorless liquid; [MSDSonline], Liquid | |
| Record name | o-Cymene | |
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| Record name | 1-Isopropyl-2-methylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
178 °C, 177.00 to 179.00 °C. @ 760.00 mm Hg | |
| Record name | O-CYMENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Isopropyl-2-methylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
In water, 23.3 mg/L at 25 °C, Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetrachloride, 0.0233 mg/mL at 25 °C | |
| Record name | O-CYMENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Isopropyl-2-methylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.8766 g/cu cm at 20 °C | |
| Record name | O-CYMENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.5 [mmHg], 1.5 mm Hg at 25 °C | |
| Record name | o-Cymene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6412 | |
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| Record name | O-CYMENE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
527-84-4 | |
| Record name | o-Cymene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | o-Cymene | |
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| Record name | O-CYMENE | |
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| Record name | Benzene, 1-methyl-2-(1-methylethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Isopropyl-2-methylbenzene | |
| Source | EPA DSSTox | |
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| Record name | o-cymene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.661 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-CYMENE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T13HF3266 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | O-CYMENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Isopropyl-2-methylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-71.5 °C, MP: also reported as -75.24 °C and -81.53 °C for two unstable solid forms, -71.54 °C | |
| Record name | O-CYMENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Isopropyl-2-methylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
o-cymene fundamental chemical properties
An In-depth Technical Guide on the Core Chemical Properties of o-Cymene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, systematically named 1-methyl-2-(1-methylethyl)benzene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1][2][3][4] It is a colorless liquid characterized by a pleasant, citrus-like odor.[5] As one of the three isomers of cymene, the others being m-cymene and p-cymene, it finds applications as a solvent, a component in fragrances and flavors, and as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and pesticides.[5] This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.
Chemical and Physical Properties
The core physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄ | [1][3][4][6] |
| Molecular Weight | 134.22 g/mol | [1][3][4][6] |
| Appearance | Colorless liquid | [2] |
| Density | 0.8766 g/cm³ at 20 °C | [1][4] |
| 0.877 g/mL at 25 °C | [7][8] | |
| 0.88 g/cm³ | [2] | |
| Boiling Point | 178 °C | [1][2][7][9] |
| 177 - 179 °C | ||
| 178.1 °C | [4] | |
| Melting Point | -71.5 °C | [1][2][4] |
| -72 to -71 °C | [7][8] | |
| Refractive Index | 1.5006 at 20 °C/D | [1] |
| 1.499 at 20 °C/D | [7][8] | |
| 1.500 | ||
| Vapor Pressure | 1.5 mmHg at 25 °C | [1][10] |
| 3.6 mmHg at 37.7 °C | [7][8] | |
| Flash Point | 50 °C (closed cup) | [7][8][9] |
| 50.6 °C | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | 23.3 mg/L at 25 °C (insoluble) | [1][2][10] |
| Organic Solvents | Miscible | [5][7][11][12] |
| Alcohol | Miscible | [7][10] |
| Diethyl Ether | Miscible | [7] |
Experimental Protocols
This section details the standard laboratory methodologies for determining the key physical properties of this compound.
Determination of Boiling Point
The boiling point of this compound can be determined using the capillary method with a Thiele tube or a similar heating block apparatus.[1][9]
Apparatus:
-
Thiele tube or melting point apparatus with a heating block
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (Bunsen burner or hot plate)
-
Stand and clamp
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the this compound in the test tube.[1]
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) or a heating block.
-
The apparatus is heated slowly and uniformly.[1]
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1]
-
The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is also recorded as the boiling point.[9]
Determination of Density
The density of liquid this compound can be determined using a pycnometer or a volumetric flask.[13]
Apparatus:
-
Pycnometer or a small volumetric flask with a stopper (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
The clean, dry pycnometer is accurately weighed (W₁).
-
The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is reweighed (W₂). The density of water at this temperature (ρ_water) is known.
-
The pycnometer is thoroughly dried and filled with this compound.
-
The same thermal equilibration procedure is followed, and the pycnometer filled with this compound is weighed (W₃).
-
The density of this compound (ρ_cymene) is calculated using the following formula: ρ_cymene = [(W₃ - W₁) / (W₂ - W₁)] * ρ_water
Determination of Melting Point
As this compound has a very low melting point (-71.5 °C), its determination requires a cryostat or a specialized low-temperature apparatus. The general principle using a capillary method is described below.
Apparatus:
-
Low-temperature melting point apparatus or cryostat
-
Thermometer calibrated for low temperatures
-
Capillary tubes (sealed at one end)
-
Cooling bath (e.g., dry ice/acetone or liquid nitrogen)
Procedure:
-
A small sample of this compound is introduced into a capillary tube and frozen.
-
The capillary tube is placed in the low-temperature melting point apparatus.
-
The temperature of the cooling bath is allowed to rise slowly.
-
The temperature range from which the first droplet of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point range. A pure compound will have a sharp melting point range.[14]
Determination of Refractive Index
The refractive index of this compound is measured using a refractometer, typically an Abbé refractometer.[7]
Apparatus:
-
Abbé refractometer
-
Constant temperature water bath connected to the refractometer prisms
-
Light source (sodium lamp, D-line at 589 nm)
-
Dropper or pipette
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of this compound are placed on the surface of the lower prism.
-
The prisms are closed and locked.
-
Water from a constant temperature bath (e.g., 20 °C) is circulated through the prisms to maintain a constant temperature.
-
The light source is positioned, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The control knob is turned to center the dividing line on the crosshairs.
-
The refractive index is read directly from the instrument's scale.[15]
Determination of Solubility
A qualitative and semi-quantitative determination of this compound's solubility in water and organic solvents can be performed through simple mixing experiments.
Apparatus:
-
Test tubes with stoppers
-
Graduated pipettes or cylinders
-
Vortex mixer (optional)
Procedure for Water Solubility:
-
A specific volume of this compound (e.g., 1 mL) is added to a known volume of deionized water (e.g., 10 mL) in a test tube.
-
The test tube is stoppered and shaken vigorously for a set period.
-
The mixture is allowed to stand and observe for phase separation. The formation of two distinct layers indicates insolubility. Due to its low solubility, this compound will form a separate layer.[5]
Procedure for Organic Solvent Solubility:
-
The same procedure is repeated with various organic solvents (e.g., ethanol, diethyl ether, acetone).
-
Complete miscibility will be observed as a single, clear phase.
Synthesis and Isomerization of Cymenes
This compound, along with its isomers m-cymene and p-cymene, is typically produced by the Friedel-Crafts alkylation of toluene with propylene.[16] The isomers can then be interconverted through isomerization reactions.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. store.astm.org [store.astm.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. store.astm.org [store.astm.org]
- 6. byjus.com [byjus.com]
- 7. kaycantest.com [kaycantest.com]
- 8. byjus.com [byjus.com]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Video: Boiling Points - Procedure [jove.com]
- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. Refractive Index ASTM D542 [intertek.com]
- 16. researchgate.net [researchgate.net]
natural sources and extraction of o-cymene
An In-depth Technical Guide to the Natural Sources and Extraction of o-Cymene
Introduction
This compound, also known as 1-isopropyl-2-methylbenzene or 2-isopropyltoluene, is an aromatic organic hydrocarbon with the chemical formula C10H14.[1][2][3] It is a colorless liquid characterized by a pleasant, citrus-like odor.[1] This compound is a member of the cymene family, which includes its isomers m-cymene and p-cymene.[1] While p-cymene is the most common isomer found in nature, this compound is also present as a volatile component in the essential oils of numerous plants.[2][4] Due to its aromatic properties and potential antimicrobial and antioxidant activities, this compound is utilized in the fragrance, flavor, food preservation, and pharmaceutical industries.[1][5] It is soluble in organic solvents but has low solubility in water.[1][6][7] This guide provides a comprehensive overview of the natural sources of this compound and the technical methodologies for its extraction and analysis.
Natural Sources of this compound
This compound is a constituent of the essential oils of various aromatic plants. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and harvesting time.[8] Key natural sources include species from the Lamiaceae (mint) and Apiaceae (parsley) families.
Notable plant species reported to contain this compound include:
-
Thymus species (Thyme): Several species of thyme are rich sources of cymene isomers. For instance, the essential oil of Thymus zygis L. collected in Morocco was found to be dominated by carvacrol (52.5%), with a significant this compound content of 23.14%.[9] Another study on Thymus vulgaris identified this compound at a concentration of 11.2%.[10]
-
Cuminum cyminum L. (Cumin): Cumin is another prominent source of this compound. The essential oil from cumin seeds in one study showed this compound content as high as 17.31%.[11] A comparative study of cumin from different Mediterranean regions also highlighted the presence of this compound; for example, Moroccan cumin oil contained 10.98% this compound, while Egyptian cumin oil had 7.70%.[12]
-
Syzygium cumini (Pamposia): The essential oil analysis of this plant grown in Egypt revealed the presence of this compound at 1.24%.[13]
-
Echinophora platyloba D.C: The essential oil and methanolic extracts of this plant were found to contain this compound as a major component, at 26.51% and 28.66%, respectively.[8]
Quantitative Data on this compound in Natural Sources
The following table summarizes the percentage of this compound found in the essential oils of various plants as reported in scientific literature.
| Plant Species | Plant Part | Geographic Origin | This compound Content (%) |
| Thymus zygis L.[9] | Aerial Parts | Ifrane, Morocco | 23.14 |
| Thymus zygis[9] | Aerial Parts | Middle Atlas, Morocco | 32.02 |
| Thymus vulgaris[10] | Not specified | Kazakhstan | 11.2 |
| Cuminum cyminum L.[11] | Seeds | Northeastern Iran | 17.31 |
| Cuminum cyminum L.[12] | Seeds | Morocco | 10.98 |
| Cuminum cyminum L.[12] | Seeds | Egypt | 7.70 |
| Syzygium cumini[13] | Not specified | Egypt | 1.24 |
| Echinophora platyloba D.C.[8] | Not specified | Not specified | 26.51 |
Biosynthesis of Cymene Isomers
In plants, particularly within the Lamiaceae family, cymene isomers are synthesized as part of the monoterpene pathway. The biosynthesis begins with geranyl diphosphate (GDP), which is cyclized by a terpene synthase enzyme to form γ-terpinene.[14] The aromatic p-cymene is then formed from γ-terpinene.[14][15] While the specific enzymatic steps leading exclusively to this compound are less detailed in the literature, it is understood to be derived from the same precursor pools and general pathway as its isomers. The instability of intermediates in aqueous conditions can also lead to spontaneous rearrangements, contributing to the formation of the different cymene isomers.[14]
Extraction Methodologies
The extraction of this compound is intrinsically linked to the extraction of essential oils from plant matrices. The choice of method depends on factors such as the stability of the target compounds, the desired purity of the extract, and economic considerations. The primary methods are steam distillation, solvent extraction, and supercritical fluid extraction (SFE).[16][17]
Steam Distillation / Hydrodistillation
Steam distillation is the most common and traditional method for extracting essential oils from aromatic plants.[17][18][19] The process involves passing steam through the plant material, which ruptures the plant's oil glands and releases the volatile aromatic compounds.[20] These volatile compounds, including this compound, are carried away with the steam, condensed back into a liquid, and then separated from the water phase.[18][20]
-
Water Distillation (Hydrodistillation): The plant material is fully immersed in boiling water.[18][21] This method is suitable for delicate plant materials like flowers that might clump with direct steam.[21]
-
Steam Distillation: Steam is generated in an external boiler and passed through the plant material, which is supported on a grid above the water level.[17][18]
-
Water and Steam Distillation: A combination where steam is passed through plant material that is also immersed in boiling water.[21]
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction (SFE) is a modern, green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent.[16][22][23] At its critical temperature (31.1 °C) and pressure (73.8 bar), CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[22] SFE is particularly advantageous for extracting thermally sensitive compounds as it can be performed at low temperatures.[22] The solvent (CO2) is easily removed by depressurization, leaving a pure, solvent-free extract.[22]
Experimental Protocols
Protocol 1: Extraction by Hydrodistillation
This protocol is a generalized procedure for extracting essential oil from plant seeds, such as cumin, using a Clevenger-type apparatus.
1. Material Preparation:
- Obtain dried plant material (e.g., 100 g of Cuminum cyminum seeds).
- Grind the material into a coarse powder to increase the surface area for extraction.
2. Apparatus Setup:
- Set up a Clevenger-type apparatus, which consists of a round-bottom flask, a condenser, and a collection burette.
- Place the ground plant material into the round-bottom flask.
- Add distilled water to the flask, typically in a 1:10 ratio (w/v) of plant material to water (e.g., 100 g of seeds in 1000 mL of water), ensuring the material is fully submerged.[24]
3. Distillation:
- Heat the flask using a heating mantle.
- Bring the water to a boil. The steam will pass through the plant material, carrying the volatile essential oils.
- Continue the distillation for a set period, typically 2-4 hours, until no more oil is collected in the burette.[24]
4. Collection and Separation:
- The steam and oil vapor mixture will travel to the condenser and cool, turning back into a liquid.
- The condensate (hydrosol and essential oil) collects in the burette.
- Since the essential oil is generally less dense than water, it will form a layer on top.
- Carefully drain the lower aqueous layer (hydrosol) to isolate the essential oil.
5. Drying and Storage:
- Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
- Store the oil in a sealed, dark glass vial at a low temperature (e.g., 4 °C) to prevent degradation.[24]
Protocol 2: Extraction by Supercritical CO2 (SFE)
This protocol outlines a general procedure for SFE. Optimal conditions (pressure, temperature, flow rate) may need to be determined empirically for each specific plant material.
1. Material Preparation:
- Grind the dried plant material to a consistent particle size (e.g., 0.5 mm).
- Place a known quantity of the ground material (e.g., 50 g) into the SFE extractor vessel.
2. SFE System Setup:
- Set the desired extraction temperature (e.g., 40-60 °C) and pressure (e.g., 100-350 bar).[22]
- Set the CO2 flow rate (e.g., 2-4 L/min).
3. Extraction Process:
- Pressurize the system with CO2 to the setpoint.
- Allow a static extraction period (no CO2 flow) for a defined time (e.g., 15-30 minutes) to allow the supercritical CO2 to equilibrate with the plant matrix.[25]
- Begin the dynamic extraction phase by starting the CO2 flow through the vessel for a specified duration (e.g., 60-120 minutes). The supercritical fluid containing the dissolved analytes exits the vessel.[25]
4. Collection:
- The extract-laden CO2 is passed through a back-pressure regulator, causing a rapid pressure drop.
- This depressurization reduces the solvating power of the CO2, causing the extracted oil to precipitate out.
- Collect the extract in a vial. The gaseous CO2 can be vented or recycled.
5. Post-Extraction:
- Weigh the collected extract to determine the overall yield.
- Store the extract under the same conditions as described for hydrodistillation.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for identifying and quantifying the components of a complex volatile mixture like an essential oil.[26][27]
1. Sample Preparation:
- Dilute the essential oil sample in a suitable organic solvent (e.g., hexane, dichloromethane, or methanol) to an appropriate concentration (e.g., 1 µL of oil in 1 mL of solvent).
2. GC-MS Instrument Conditions (Example):
- Gas Chromatograph (GC):
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is commonly used.[13]
- Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).
- Injector: Split/splitless injector, set to a temperature of 230-250 °C.[28] Injection volume is typically 1 µL.
- Oven Temperature Program: An initial temperature of 60-70 °C held for 2 minutes, then ramped up at a rate of 3-10 °C/min to a final temperature of 230-280 °C, and held for a final period.[28]
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV.[26][28]
- Ion Source Temperature: 230 °C.[28]
- Mass Range: Scan from m/z 40 to 500 amu.[26]
3. Data Analysis:
- Identify the individual components by comparing their mass spectra with reference spectra in a database (e.g., NIST, Wiley).[26]
- Confirm identification by comparing their calculated Retention Indices (RI) with literature values. The RI is determined by analyzing a homologous series of n-alkanes under the same chromatographic conditions.[26]
- Quantify the relative percentage of each component by integrating the peak area in the total ion chromatogram (TIC) and assuming a response factor of unity for all compounds.
Workflow Visualization
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.
Conclusion
This compound is a naturally occurring aromatic hydrocarbon found in the essential oils of several plant species, most notably thyme and cumin. Its extraction is achieved through standard essential oil isolation techniques, with hydrodistillation being the most traditional and supercritical fluid extraction offering a modern, efficient alternative. The precise identification and quantification of this compound in these complex natural extracts rely heavily on the robust analytical power of Gas Chromatography-Mass Spectrometry. The data and protocols presented in this guide provide a technical foundation for researchers and professionals in drug development and related scientific fields to explore and utilize this compound from its natural sources.
References
- 1. CAS 527-84-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. p-Cymene - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 邻伞花烃 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 527-84-4 [chemicalbook.com]
- 8. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemical Analysis, Antimicrobial and Antioxidant Properties of Thymus zygis L. and Thymus willdenowii Boiss. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Cuminum cyminum L. essential oil and its nanoemulsion on oxidative stability and microbial growth in mayonnaise during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GC/MS Analysis of Essential Oil and Enzyme Inhibitory Activities of Syzygium cumini (Pamposia) Grown in Egypt: Chemical Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Steam distillation - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. cedarstoneindustry.com [cedarstoneindustry.com]
- 21. purodem.com [purodem.com]
- 22. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 23. scispace.com [scispace.com]
- 24. Chemical Composition and Antifungal Activity of Cuminum cyminum L. Essential Oil From Alborz Mountain Against Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 26. researchgate.net [researchgate.net]
- 27. longdom.org [longdom.org]
- 28. longdom.org [longdom.org]
Spectroscopic Profile of o-Cymene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for o-cymene (1-methyl-2-(1-methylethyl)benzene), a key aromatic hydrocarbon. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and interpretation of these findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the aromatic methyl protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.15 - 7.25 | Multiplet | 4H | - | Aromatic (C₃-H, C₄-H, C₅-H, C₆-H) |
| ~3.15 | Septet | 1H | ~6.9 | Isopropyl CH |
| ~2.30 | Singlet | 3H | - | Ar-CH₃ |
| ~1.20 | Doublet | 6H | ~6.9 | Isopropyl C(CH₃)₂ |
Data sourced from spectral databases. Exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~146.1 | C₂ (quaternary, isopropyl-substituted) |
| ~135.8 | C₁ (quaternary, methyl-substituted) |
| ~129.8 | C₄ |
| ~126.3 | C₅ |
| ~125.8 | C₆ |
| ~125.1 | C₃ |
| ~33.1 | Isopropyl CH |
| ~24.0 | Isopropyl CH₃ |
| ~19.3 | Ar-CH₃ |
Data sourced from spectral databases.[1] Instrument: Bruker WM-250.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 - 3020 | Medium | Aromatic C-H Stretch |
| 2960 - 2870 | Strong | Aliphatic C-H Stretch (from isopropyl and methyl groups) |
| 1605, 1495, 1465 | Medium to Strong | Aromatic C=C Ring Stretch |
| 1385, 1365 | Medium | C-H Bend (isopropyl group gem-dimethyl split) |
| 750 | Strong | Ortho-disubstituted Benzene C-H Out-of-Plane Bend |
Data corresponds to a liquid film (neat) sample.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 134 | ~25 | [C₁₀H₁₄]⁺ (Molecular Ion, M⁺) |
| 119 | 100 | [M - CH₃]⁺ (Base Peak) |
| 91 | ~20 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~10 | [C₆H₅]⁺ (Phenyl ion) |
Fragmentation data is based on electron ionization (EI) mass spectra.[3]
Experimental Protocols
The following are representative experimental protocols for acquiring the spectroscopic data presented. These are generalized procedures and may require optimization based on the specific instrumentation available.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (99% purity or higher)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric glassware
-
NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)
Procedure:
-
Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. For ¹³C NMR, a more concentrated solution of 20-50 mg may be used to improve the signal-to-noise ratio.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 128-1024 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
IR Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound.
Materials:
-
This compound
-
Fourier-Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.
Procedure (Liquid Film Method):
-
Sample Preparation: Place one drop of neat this compound onto the center of a clean, dry salt plate.
-
Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.
-
Spectrum Acquisition:
-
Place the assembled salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
Helium (carrier gas)
-
Microsyringe
Procedure (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Injector: Split/splitless injector, 250°C, split ratio 50:1.
-
Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.[4][5]
Spectroscopic Data Interpretation Workflow
The combined use of NMR, IR, and MS allows for the unambiguous structural confirmation of this compound. The logical workflow for this process is illustrated below.
Caption: Workflow for the structural elucidation of this compound using spectroscopic methods.
References
o-Cymene: A Comprehensive Laboratory Health and Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the health and safety data for o-cymene (orththis compound) pertinent to its use in laboratory settings. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding and managing the risks associated with the handling and use of this chemical. This document includes summarized quantitative data, detailed experimental protocols for key toxicity studies, and visual workflows for safety procedures.
Section 1: Chemical and Physical Properties
This compound, also known as 2-isopropyltoluene, is a colorless, flammable aromatic hydrocarbon with a characteristic odor.[1][2] It is a constituent of some essential oils and is also synthesized for use as a solvent, a metal polish additive, and an intermediate in the manufacturing of resins.[2][3] Understanding its physical and chemical properties is fundamental to its safe handling in a laboratory environment.
| Property | Value | Source |
| Molecular Formula | C10H14 | [4] |
| Molecular Weight | 134.22 g/mol | [1][4] |
| Appearance | Colorless liquid | [2][4] |
| Boiling Point | 178 °C | [1][4] |
| Melting Point | -71.5 °C | [1][4] |
| Flash Point | 50 °C (closed cup) | [5] |
| Density | 0.877 g/cm³ at 25 °C | [5] |
| Vapor Pressure | 4.8 hPa at 37.7 °C | [5] |
| Solubility in Water | 23.3 mg/L at 25 °C | [1] |
| Lower Explosion Limit | 0.8% (V) | [5] |
Section 2: Toxicological Data
The primary acute toxicological hazards of this compound are related to ingestion and inhalation. The following table summarizes the available quantitative toxicity data.
| Endpoint | Species | Route | Value | Source |
| LD50 | Rat | Oral | 2130 mg/kg | [5][6] |
| LD50 | Mouse | Oral | 2024 mg/kg | [6][7] |
| LC50 | Mouse | Inhalation | 10,300 mg/m³ | [1][2] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration of a substance in the air that is lethal to 50% of a test population.
Section 3: Experimental Protocols for Toxicity Studies
The toxicological data presented above are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality and consistency of toxicological testing.
Acute Oral Toxicity (LD50) - OECD Test Guideline 423 (Acute Toxic Class Method)
The oral LD50 value for this compound in rats was likely determined following a protocol similar to the OECD Test Guideline 423. This method involves a stepwise procedure with a limited number of animals.
-
Principle: A single dose of the test substance is administered orally to a group of animals. The subsequent effects are observed, and based on the mortality rate, the test is either stopped, or the dose is escalated or de-escalated for the next group of animals. This method allows for the classification of the substance's toxicity with a reduced number of animals compared to classical LD50 tests.[1][4]
-
Test Animals: Typically, young, healthy adult rats of a single sex (usually females, as they are often more sensitive) are used.[8]
-
Procedure:
-
Dosing: The test substance is administered in a single dose by gavage. Animals are fasted before dosing.[8]
-
Dose Levels: The test starts with a predetermined dose level (e.g., 300 mg/kg).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[9]
-
Stepwise Progression:
-
If mortality is observed, the test is repeated with a lower dose.
-
If no mortality is observed, the test is repeated with a higher dose.
-
-
-
Endpoint: The LD50 is determined based on the dose levels at which mortality is observed.
Acute Inhalation Toxicity (LC50) - OECD Test Guideline 403
The inhalation LC50 value for this compound in mice would have been determined using a protocol consistent with the principles of OECD Test Guideline 403.
-
Principle: Animals are exposed to the test substance in the form of a vapor, aerosol, or gas for a defined period (typically 4 hours). The concentration of the substance that causes mortality in 50% of the test animals is determined.[7][9]
-
Test Animals: Young, healthy adult rodents (in this case, mice) are used.[9]
-
Procedure:
-
Exposure: The animals are placed in an inhalation chamber and exposed to a specific concentration of this compound vapor for a fixed duration.[9]
-
Concentration Levels: Multiple groups of animals are exposed to different concentrations of the test substance.
-
Observation: The animals are observed for signs of toxicity and mortality during and after the exposure period, typically for 14 days.[7][9]
-
Data Analysis: The LC50 value is calculated from the concentration-response data.
-
Section 4: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:
The signal word for this compound is Warning .[4][5]
Section 5: Safe Handling and Storage in the Laboratory
Adherence to proper handling and storage procedures is crucial for minimizing the risks associated with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[5][7]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[5][7]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.[7][10]
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the concentration in the air is high, a respirator may be necessary.[7]
Handling
-
Avoid contact with skin and eyes.[7]
-
Avoid inhalation of vapor or mist.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][7]
-
Use non-sparking tools.[7]
-
Ground/bond container and receiving equipment to prevent static discharge.[5][7]
-
Handle in accordance with good industrial hygiene and safety practices.[5]
Storage
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Section 6: Emergency Procedures
First Aid Measures
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
After Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][7]
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite).[5]
-
Clean-up: Collect the absorbed material and place it in a suitable container for disposal.[5]
-
Decontaminate: Clean the spill area with soap and water.[11]
For large spills, contact your institution's emergency response team.
Section 7: Visual Safety Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key safety workflows for handling this compound in a laboratory setting.
Caption: General laboratory handling workflow for this compound.
Caption: Spill response procedure for this compound.
Caption: First aid decision tree for this compound exposure.
Section 8: Disposal Considerations
Waste this compound and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain.[5]
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) for this compound before use.
References
- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 7. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 8. fda.gov [fda.gov]
- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to o-Cymene (CAS 527-84-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Cymene, with the CAS number 527-84-4, is an aromatic hydrocarbon characterized by a benzene ring substituted with a methyl group and an isopropyl group at the ortho position.[1] This colorless liquid possesses a pleasant, citrus-like odor.[2] A member of the cymene family of isomers, which also includes m-cymene and p-cymene, it is found in the essential oils of various plants, such as thyme and cumin.[3] While its isomer, p-cymene, is more commonly found in nature and consequently more extensively studied, this compound holds significant interest for its applications as a solvent, a precursor in the synthesis of various chemical compounds, and for its potential pharmacological properties.[2][4] This guide provides a comprehensive overview of the technical information available for this compound, including its chemical and physical properties, safety data, experimental protocols for its synthesis and analysis, and an exploration of its biological activities, with a particular focus on its relevance to drug development.
Chemical and Physical Properties
This compound is a flammable, colorless liquid that is nearly insoluble in water but soluble in organic solvents.[4] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ | [5] |
| Molecular Weight | 134.22 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Odor | Pleasant, citrus-like | [2] |
| Density | 0.877 g/mL at 25 °C | [5] |
| Boiling Point | 178 °C | [5] |
| Melting Point | -71.5 °C | [5] |
| Solubility in Water | 23.3 mg/L | [4] |
| Refractive Index (n20/D) | 1.5006 | [5] |
| Vapor Pressure | 1.5 mmHg at 25 °C | [5] |
Table 2: Spectroscopic Data References for this compound
| Spectroscopic Data | Source |
| ¹H NMR | [6][7] |
| ¹³C NMR | [5] |
| Mass Spectrometry (MS) | [8] |
| Infrared (IR) Spectroscopy | [9][10] |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
Table 3: GHS Hazard Information for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | GHS02 | Warning | H226: Flammable liquid and vapour |
Precautionary Statements: P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501.[4]
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation
A common method for the synthesis of cymene isomers is the Friedel-Crafts alkylation of toluene with propylene, catalyzed by a Lewis acid such as aluminum chloride.[4][11]
Methodology:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The apparatus should be dried to prevent the deactivation of the Lewis acid catalyst.
-
Reactant Charging: Toluene is charged into the flask along with a suitable solvent like carbon disulfide. The flask is cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the stirred solution.
-
Alkylation: Propylene gas is bubbled through the reaction mixture, or liquid propylene is added slowly via the dropping funnel. The reaction is typically exothermic and the temperature should be controlled.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the ratio of cymene isomers and the consumption of toluene.
-
Work-up: The reaction mixture is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate) and then subjected to fractional distillation to separate the o-, m-, and p-cymene isomers.[12]
Purification by Fractional Distillation
Due to the close boiling points of the cymene isomers, fractional distillation is necessary for their separation.[12]
Methodology:
-
Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Charging the Flask: The crude mixture of cymene isomers is placed in the round-bottom flask with boiling chips.
-
Heating: The flask is heated gently using a heating mantle.
-
Fraction Collection: As the vapor rises through the fractionating column, a temperature gradient is established. The fraction with the lowest boiling point (p-cymene) will distill first. The temperature should be monitored closely, and fractions are collected based on their boiling ranges. This compound, having the highest boiling point of the three isomers, will be collected last.
-
Purity Analysis: The purity of the collected fractions should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.
Methodology:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
GC-MS System: An Agilent 7890 GC system coupled with an Agilent 5975C MS detector or a similar system can be used.[13]
-
GC Conditions:
-
Column: A nonpolar capillary column, such as one with a diphenyl dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is typically used.[14]
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
Injection: A small volume (e.g., 1 µL) of the sample is injected in split or splitless mode.
-
Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the components. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).[15]
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Range: The mass spectrometer is set to scan a mass range appropriate for the expected fragments of this compound (e.g., m/z 40-200).
-
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of the peak corresponding to this compound can be compared with a library spectrum (e.g., NIST) for confirmation. The fragmentation pattern will show a molecular ion peak (M+) at m/z 134 and characteristic fragment ions.[8]
Biological Activity and Relevance to Drug Development
While much of the research on the biological activities of cymene has focused on the p-isomer due to its natural abundance, this compound is also known to possess antimicrobial and antioxidant properties.[2] Given the structural similarity, the mechanisms of action of p-cymene can provide valuable insights into the potential biological effects of this compound.
Antimicrobial Activity
This compound has been identified as a major component in essential oils exhibiting antibacterial activity against foodborne pathogens like Listeria monocytogenes and Staphylococcus aureus.[3] The antimicrobial mechanism of cymene isomers is believed to involve the disruption of the bacterial cell membrane.[16] Its lipophilic nature allows it to partition into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[16]
Antioxidant and Anti-inflammatory Activity
Studies on p-cymene have demonstrated its ability to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[17] It is also suggested that cymene can act as a free radical scavenger.[16] The anti-inflammatory properties of p-cymene are attributed to its ability to modulate the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB and MAPK signaling pathways.[3] These pathways are crucial in the inflammatory response and are often dysregulated in chronic diseases. The structural similarity of this compound suggests it may share these antioxidant and anti-inflammatory potentials.
Applications in Drug Development
The versatile chemical structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its aromatic ring and alkyl substituents can be readily modified through various organic reactions. Furthermore, its inherent antimicrobial and potential anti-inflammatory properties make it and its derivatives interesting candidates for further investigation in the development of new therapeutic agents.[2]
Conclusion
This compound (CAS 527-84-4) is a versatile aromatic hydrocarbon with a range of applications in the chemical industry, from fragrances to pharmaceutical synthesis. Its well-defined physical and chemical properties, along with established methods for its synthesis and analysis, make it a readily accessible compound for research and development. While more in-depth studies are needed to fully elucidate the specific biological mechanisms of this compound, the existing knowledge on its isomer, p-cymene, provides a strong foundation for exploring its potential as an antimicrobial and anti-inflammatory agent. This technical guide serves as a comprehensive resource for professionals in research and drug development seeking to understand and utilize the properties of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(527-84-4) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound(527-84-4) IR Spectrum [chemicalbook.com]
- 10. This compound [webbook.nist.gov]
- 11. Friedel-Crafts Alkylation [organic-chemistry.org]
- 12. Purification [chem.rochester.edu]
- 13. GC-MS Profile, Antioxidant Activity, and In Silico Study of the Essential Oil from Schinus molle L. Leaves in the Presence of Mosquito Juvenile Hormone-Binding Protein (mJHBP) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Cymene? [synapse.patsnap.com]
- 17. tandfonline.com [tandfonline.com]
Solubility of o-Cymene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of o-cymene in various organic solvents. The information is tailored for professionals in research, scientific, and drug development fields who require precise data and methodologies for their work. This document summarizes the available quantitative data, details relevant experimental protocols, and provides a visualization of the underlying principles of this compound's solubility.
Core Concepts in this compound Solubility
This compound, a nonpolar aromatic hydrocarbon, generally exhibits high solubility in nonpolar and weakly polar organic solvents, adhering to the principle of "like dissolves like." Its miscibility is governed by the balance of intermolecular forces—primarily van der Waals forces—between this compound and the solvent molecules. The absence of strong polar functional groups in this compound limits its solubility in highly polar solvents.
Quantitative Solubility Data
Available literature indicates that this compound is miscible with a range of common organic solvents. "Miscible" signifies that the substances form a homogeneous solution in all proportions under standard conditions. Therefore, for these solvent systems, a traditional quantitative solubility limit (e.g., in grams per 100 mL) is not applicable as they are completely soluble in each other.
| Organic Solvent | Solvent Type | Solubility of this compound | Citation |
| Ethanol | Polar Protic | Miscible in all proportions | [1][2] |
| Diethyl Ether | Polar Aprotic | Miscible in all proportions | [1][2] |
| Acetone | Polar Aprotic | Miscible in all proportions | [1] |
| Benzene | Nonpolar | Miscible in all proportions | [1] |
| Carbon Tetrachloride | Nonpolar | Miscible in all proportions | [1] |
| Petroleum Ether | Nonpolar | Miscible in all proportions | [1] |
Experimental Protocols
Determining Miscibility of this compound in an Organic Solvent
This protocol outlines a standard laboratory procedure to verify the miscibility of this compound with a given organic solvent.
Materials:
-
This compound (high purity)
-
Organic solvent to be tested (e.g., ethanol, analytical grade)
-
Graduated cylinders or pipettes
-
A set of clear glass test tubes or vials with stoppers
-
Vortex mixer or shaker
-
Constant temperature bath (optional, for temperature effect studies)
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform the experiment in a well-ventilated fume hood, adhering to all safety precautions for the chemicals used.
-
Initial Miscibility Test:
-
In a test tube, combine equal volumes (e.g., 5 mL each) of this compound and the selected organic solvent.
-
Stopper the test tube and shake vigorously for 30-60 seconds.
-
Allow the mixture to stand and observe. If a single, clear liquid phase is present, the two liquids are miscible at that proportion. If two distinct layers form, they are immiscible.
-
-
Testing Various Proportions: To confirm complete miscibility, prepare a series of mixtures with varying volume ratios of this compound to the solvent (e.g., 1:9, 1:4, 3:7, 1:1, 7:3, 4:1, 9:1).
-
Observation: For each mixture, stopper the test tube, shake vigorously, and then allow it to settle. Carefully observe for the presence of a single homogeneous phase or two separate layers. The formation of a single clear phase across all proportions confirms that this compound and the solvent are miscible.
-
Effect of Temperature (Optional): To investigate the effect of temperature on miscibility, the prepared mixtures can be placed in a constant temperature bath at various temperatures. After equilibration at the target temperature, the miscibility is observed as described above.
Visualization of Molecular Interactions
The following diagram illustrates the key factors influencing the solubility of this compound in different classes of organic solvents.
Caption: Molecular interactions governing this compound solubility.
References
An In-depth Technical Guide to the Physical Constants of 1-Methyl-2-isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical constants of 1-methyl-2-isopropylbenzene, also known as o-cymene. The information is presented for use in research, development, and scientific applications, with a focus on clarity and practical application. All quantitative data is summarized in a structured table for ease of reference. Furthermore, detailed experimental protocols for the determination of these constants are provided.
Core Physical Constants
1-Methyl-2-isopropylbenzene is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1][2] It is a colorless liquid at room temperature and is nearly insoluble in water but soluble in organic solvents.[3][4] Understanding its physical properties is crucial for its application in various chemical syntheses and as a solvent.
The table below summarizes the key physical constants of 1-methyl-2-isopropylbenzene, compiled from various scientific sources.
| Physical Constant | Value | Units |
| Molecular Formula | C₁₀H₁₄ | - |
| Molecular Weight | 134.22 | g/mol |
| CAS Number | 527-84-4 | - |
| Boiling Point | 178 | °C |
| Melting Point | -71.5 to -72 | °C |
| Density | 0.8766 - 0.890 | g/cm³ at 20°C |
| Refractive Index | 1.500 - 1.5006 | at 20°C/D |
| Water Solubility | 23.3 | mg/L at 25°C |
| logP (Octanol-Water Partition Coefficient) | 4.26 - 4.38 | - |
Note: The range in some values reflects slight variations in experimental measurements across different sources.[1][4][5]
Experimental Protocols for Determination of Physical Constants
Accurate determination of physical constants is fundamental in chemical research. The following are detailed methodologies for the key experiments cited.
1. Determination of Boiling Point (Capillary Method)
The capillary method is a common and efficient technique for determining the boiling point of a liquid.[6]
-
Apparatus: Thiele tube or a melting point apparatus with a heating block, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.[1]
-
Procedure:
-
A small amount of 1-methyl-2-isopropylbenzene is placed into the fusion tube.
-
The capillary tube, with its open end down, is placed inside the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.[1]
-
The assembly is heated slowly and uniformly in a Thiele tube or an appropriate heating block.[1]
-
As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary.
-
The heating is continued until a rapid and continuous stream of bubbles is observed. The temperature at this point is recorded.[7]
-
The heat source is then removed, and the liquid is allowed to cool.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]
-
2. Determination of Melting Point
For substances that are solid at or near room temperature, the melting point is a crucial indicator of purity. While 1-methyl-2-isopropylbenzene is a liquid at room temperature, this general procedure is applicable to other related solid compounds.
-
Apparatus: Melting point apparatus, capillary tube sealed at one end, thermometer.[8]
-
Procedure:
-
A small amount of the finely powdered solid sample is packed into the capillary tube to a height of about 2-3 mm.[8]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature about 10-15°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8] A pure compound will have a sharp melting range of 1-2°C.[9]
-
3. Determination of Density
The density of a liquid can be determined using several methods, with the pycnometer method being highly accurate.
-
Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance.[10]
-
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with distilled water and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at the measurement temperature.
-
The pycnometer is then emptied, dried, and filled with 1-methyl-2-isopropylbenzene.
-
The pycnometer filled with the sample liquid is weighed.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[10]
-
4. Determination of Refractive Index
The refractive index is a measure of how much light bends when it passes through a substance and is a characteristic property.
-
Apparatus: Abbe refractometer, constant temperature water bath.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of 1-methyl-2-isopropylbenzene are placed on the prism of the refractometer.
-
The prisms are closed, and the sample is allowed to equilibrate to the desired temperature, typically 20°C, by circulating water from the water bath.
-
The light source is adjusted, and the knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
5. Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is a standard procedure for determining the octanol-water partition coefficient (Kow or P).[11]
-
Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
A known concentration of 1-methyl-2-isopropylbenzene is prepared in either water or 1-octanol.
-
A measured volume of this solution and the other solvent (1-octanol or water, respectively) are placed in a separatory funnel. The octanol and water should be pre-saturated with each other.
-
The funnel is shaken for a sufficient amount of time to allow for equilibrium to be reached (e.g., 2 hours).[11]
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of the analyte in the aqueous phase is determined using an appropriate analytical technique like UV-Vis spectrophotometry or HPLC.[12]
-
The concentration in the octanol phase is calculated by mass balance.[12]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of P is reported as logP.[13]
-
Visualization of Property Relationships
The following diagram illustrates the logical flow and relationship between the fundamental properties and the determination of other physical constants for 1-methyl-2-isopropylbenzene.
Caption: Logical flow of physical property relationships.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. Video: Boiling Points - Procedure [jove.com]
- 8. youtube.com [youtube.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. mt.com [mt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rc.usf.edu [rc.usf.edu]
- 13. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to o-Cymene and Its Structural Isomers for Researchers, Scientists, and Drug Development Professionals
Introduction: Cymenes are a group of aromatic hydrocarbons with the chemical formula C₁₀H₁₄, consisting of a benzene ring substituted with a methyl group and an isopropyl group. The positional arrangement of these substituents gives rise to three structural isomers: ortho-cymene (this compound), meta-cymene (m-cymene), and para-cymene (p-cymene). While p-cymene is a naturally occurring monoterpene found in various essential oils, o- and m-cymene are less common in nature.[1][2][3] Understanding the distinct structural and physicochemical properties of these isomers is crucial for their application in chemical synthesis, particularly in the pharmaceutical and fragrance industries.[4] This guide provides a comprehensive overview of the structural differences, properties, synthesis, and characterization of this compound and its isomers.
Structural Differences
The fundamental difference among the cymene isomers lies in the relative positions of the methyl and isopropyl groups on the benzene ring.[5]
-
This compound (1-methyl-2-isopropylbenzene): The methyl and isopropyl groups are on adjacent carbon atoms (1,2-substitution).
-
m-Cymene (1-methyl-3-isopropylbenzene): The methyl and isopropyl groups are separated by one carbon atom (1,3-substitution).
-
p-Cymene (1-methyl-4-isopropylbenzene): The methyl and isopropyl groups are on opposite carbon atoms (1,4-substitution).
These structural variations, though seemingly minor, lead to differences in their physical and chemical properties.
Physicochemical Properties
The physical properties of the cymene isomers are summarized in the table below. The data highlights the subtle differences in boiling points, melting points, density, and refractive index that arise from their distinct molecular geometries.
| Property | This compound | m-Cymene | p-Cymene |
| CAS Number | 527-84-4[6] | 535-77-3[6] | 99-87-6[6] |
| Molar Mass ( g/mol ) | 134.22[7] | 134.22[2] | 134.22[8] |
| Appearance | Colorless liquid[7] | Colorless liquid[2] | Colorless liquid[8] |
| Boiling Point (°C) | 178[7] | 175[2] | 177.1[6] |
| Melting Point (°C) | -71.5[7] | -63.8[2] | -67.94[6] |
| Density (g/mL at 20°C) | 0.8766[7] | 0.8610[2] | 0.857 (at 25°C)[9] |
| Refractive Index (n20/D) | 1.5006[7] | 1.4930[2] | 1.4908[9] |
| Vapor Pressure (mmHg at 25°C) | ~1.3 (calculated) | 1.72[2] | ~1.5 (at 20°C)[10] |
| Solubility in Water (mg/L at 25°C) | 23.3[7] | 42.5[2] | 23.4[9] |
Experimental Protocols
Synthesis of Cymene Isomers
The industrial production of cymenes is primarily achieved through the Friedel-Crafts alkylation of toluene with propylene, typically using a Lewis acid catalyst.[6] This process generally yields a mixture of the three isomers.
Protocol for Selective Synthesis of p-Cymene:
This protocol is adapted from a study on the alkylation of toluene with propylene over a modified HZSM-5 zeolite catalyst to selectively produce p-cymene.[11][12]
-
Catalyst Preparation: Modify HZSM-5 pellets by chemical liquid deposition of SiCl₄.
-
Reaction Setup: The reaction is carried out in a packed-bed reactor.
-
Reaction Conditions:
-
Product Analysis: The product stream is analyzed by gas chromatography to determine the yield and selectivity of p-cymene.
Protocol for Isomerization of p-Cymene to m-Cymene:
This procedure is based on the isomerization of p-cymene using a strong acid catalyst system.[1]
-
Reaction Setup: A reaction vessel equipped with efficient magnetic stirring and a means to deliver boron trifluoride gas is required. The reaction is conducted at -78°C.
-
Procedure:
-
Precool 0.5 mole of p-cymene to just above its freezing point (-50°C to -60°C).
-
Add the precooled p-cymene to liquid hydrogen fluoride at -78°C.
-
Bubble boron trifluoride gas through the stirred mixture.
-
After the reaction is complete, quench the reaction by pouring the mixture into a slurry of ice and water.
-
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous phase with hexane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
-
Purification: Fractionally distill the resulting solution to isolate m-cymene (boiling point 173-176°C).
Separation and Characterization of Cymene Isomers
Due to their similar boiling points, the separation of cymene isomers can be challenging. Fractional distillation and gas chromatography are common methods employed for their separation.
Fractional Distillation:
While feasible, the close boiling points of the cymene isomers necessitate a highly efficient fractional distillation column.[13] A patented process describes the use of furfural as an azeotropic agent to enhance the separation of p-cymene from mixtures containing menthenes, which have similar boiling points.[14]
Gas Chromatography (GC):
Gas chromatography is a highly effective technique for the separation and quantification of cymene isomers.
Protocol for GC Analysis:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.
-
Column Selection:
-
Typical GC Parameters (can be optimized):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Nitrogen or Helium at a flow rate of 1 mL/min
-
Oven Temperature Program: Start at 60°C for 3 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold for 3 minutes.
-
Injection Volume: 1 µL in split mode (e.g., 1:50).
-
-
Identification: Isomers are identified by comparing their retention times with those of known standards.
Spectroscopic Characterization:
The individual isomers can be definitively identified using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural elucidation.[16][17][18]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the cymene isomers.[19][20]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), provides information about the molecular weight and fragmentation pattern of the isomers.[15][21]
Conclusion
This compound and its structural isomers, m-cymene and p-cymene, exhibit distinct physicochemical properties due to the positional differences of their alkyl substituents. The synthesis of these isomers can be controlled to some extent through the choice of catalyst and reaction conditions. Their separation and characterization are critical for their use in various applications, from the synthesis of active pharmaceutical ingredients to the formulation of fragrances. The protocols and data presented in this guide provide a valuable resource for researchers and professionals working with these important aromatic hydrocarbons.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. M-Cymene | C10H14 | CID 10812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NP-MRD: Showing NP-Card for p-Cymene (NP0001384) [np-mrd.org]
- 4. p-Cymene (CAS 99-87-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Cymene - Wikipedia [en.wikipedia.org]
- 7. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. P-Cymene | C10H14 | CID 7463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. p-Cymene - Wikipedia [en.wikipedia.org]
- 10. chemwhat.com [chemwhat.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Purification [chem.rochester.edu]
- 14. US3288688A - p-cymene purification process - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound(527-84-4) 1H NMR spectrum [chemicalbook.com]
- 17. M-CYMENE(535-77-3) IR Spectrum [chemicalbook.com]
- 18. p-Cymene(99-87-6) 13C NMR spectrum [chemicalbook.com]
- 19. p-Cymene [webbook.nist.gov]
- 20. This compound [webbook.nist.gov]
- 21. spectrabase.com [spectrabase.com]
An In-depth Technical Guide on the Discovery and History of Ortho-Cymene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ortho-cymene, a key aromatic hydrocarbon, has a history deeply rooted in the development of 19th-century organic chemistry. Its journey from an obscure component of complex natural mixtures to a well-characterized synthetic compound is a testament to the advancements in chemical separation and synthesis. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and characterization of orththis compound. It includes a compilation of its physicochemical properties, detailed hypothetical early experimental protocols, and a proposed workflow for identifying its potential biological targets, a critical aspect for modern drug development.
Introduction: The Emergence of Aromatic Chemistry
The 19th century was a transformative period for chemistry, marked by the shift from vitalism to a more systematic, structure-based understanding of organic compounds.[1] The isolation and characterization of aromatic hydrocarbons, primarily from coal tar, laid the foundation for a new field of study.[2][3][4][5] Benzene, discovered by Michael Faraday in 1825, and its derivatives became central to this new chemical landscape.[6][7] The concept of isomerism, introduced by Jöns Jacob Berzelius in 1830, further fueled the exploration of these compounds, as chemists sought to understand how molecules with the same elemental composition could exhibit different properties.[8][9] It is within this exciting and rapidly evolving scientific environment that the story of orththis compound and its isomers begins.
The "Discovery" of Orththis compound: A Story of Isomers
A definitive, singular "discovery" of orththis compound is not well-documented, a common reality for many simple organic compounds from that era. Instead, its identification was a gradual process intertwined with the characterization of the cymene isomers (ortho-, meta-, and para-). These isomers, with the molecular formula C10H14, were likely first encountered as components of coal tar distillates and various essential oils. Early organic chemists faced the significant challenge of separating these closely related compounds with the techniques available to them, such as fractional distillation.[6]
The structural theory of organic chemistry, developed in the mid-19th century, provided the framework for understanding the existence of these isomers.[1] The elucidation of the structure of benzene by August Kekulé in 1865 was a pivotal moment that allowed chemists to conceptualize the different possible arrangements of the methyl and isopropyl groups on the benzene ring.[1] The development of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts provided a powerful new tool for the synthesis of alkylated aromatic compounds, including the cymene isomers, further enabling their study.[10][11][12][13][14]
Physicochemical Properties of Orththis compound
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key physicochemical data for orththis compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₄ |
| Molar Mass | 134.22 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 178 °C |
| Melting Point | -71.5 °C |
| Density | 0.877 g/mL at 25 °C |
| Solubility in Water | 23.3 mg/L at 25 °C |
| Vapor Pressure | 3.6 mmHg at 37.7 °C |
| Refractive Index | n20/D 1.499 |
| CAS Number | 527-84-4 |
Historical Synthesis and Characterization: Experimental Protocols
While specific, detailed protocols from the 19th century for the synthesis of pure orththis compound are scarce, we can infer the methodologies used based on the chemical knowledge and techniques of the time.
Plausible Early Synthesis: A Grignard-Based Approach
The Grignard reaction, discovered in 1900, would have been a plausible method for the targeted synthesis of orththis compound in the early 20th century. This hypothetical protocol is based on the known reactivity of Grignard reagents with alkyl halides.
Objective: To synthesize orththis compound from o-bromotoluene and isopropyl magnesium bromide.
Materials:
-
o-Bromotoluene
-
Magnesium turnings
-
Isopropyl bromide
-
Anhydrous diethyl ether
-
Hydrochloric acid (dilute)
-
Sodium sulfate (anhydrous)
-
Distillation apparatus
Procedure:
-
Preparation of Isopropyl Magnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isopropyl bromide in anhydrous diethyl ether from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming and then maintained by the exothermic reaction. Once the reaction is complete, the solution of isopropyl magnesium bromide is obtained.
-
Reaction with o-Bromotoluene: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of o-bromotoluene in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2 hours.
-
Work-up: Cool the reaction mixture and slowly pour it onto a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts. Separate the ether layer and wash it with water, followed by a dilute sodium bicarbonate solution, and finally with water again.
-
Purification: Dry the ether layer over anhydrous sodium sulfate. Filter the solution and remove the ether by distillation. The resulting crude orththis compound is then purified by fractional distillation.
Early Characterization Techniques
In the absence of modern spectroscopic methods, 19th and early 20th-century chemists relied on a combination of physical and chemical properties to characterize new compounds.
Physical Properties:
-
Boiling Point Determination: A key identifier for liquid compounds. The boiling point of orththis compound would have been determined using a distillation apparatus and a thermometer.
-
Density Measurement: The density would have been measured using a pycnometer.
-
Refractive Index: The refractive index could be measured using a refractometer, providing another physical constant for identification.
Chemical Characterization:
-
Elemental Analysis: Combustion analysis would have been used to determine the empirical formula (C₁₀H₁₄).
-
Oxidation: Oxidation of orththis compound would yield o-toluic acid and eventually phthalic acid, providing clues to the substitution pattern on the benzene ring.
Modern Synthetic Approach: Friedel-Crafts Alkylation
The industrial production of cymene isomers today primarily relies on the Friedel-Crafts alkylation of toluene with propylene.[10][11][12][13][14]
Objective: To synthesize a mixture of cymene isomers, including orththis compound, via Friedel-Crafts alkylation.
Materials:
-
Toluene
-
Propylene
-
Lewis acid catalyst (e.g., AlCl₃, zeolites)
-
Hydrochloric acid (for quenching)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: A reaction vessel is charged with toluene and the Lewis acid catalyst. The mixture is cooled to the desired reaction temperature.
-
Alkylation: Propylene gas is bubbled through the stirred reaction mixture. The reaction temperature is carefully controlled to manage the exothermic reaction and influence the isomer distribution.
-
Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, washed with water and sodium bicarbonate solution, and then dried over anhydrous sodium sulfate.
-
Purification and Isomer Separation: The mixture of cymene isomers is separated by fractional distillation. Due to their close boiling points, this separation can be challenging and may require efficient distillation columns.
Biological Significance and Future Directions: A Search for Targets
While orththis compound has been identified as a component of some essential oils with antimicrobial and antioxidant properties, its specific biological targets and signaling pathways remain largely uncharacterized.[15][16][17][18] Identifying the molecular targets of small molecules like orththis compound is a critical step in modern drug discovery and development.[19][20][21][22][23][24][25][26][27][28]
Hypothetical Workflow for Target Identification of Orththis compound
Given the lack of known signaling pathways for orththis compound, a systematic approach is required to identify its potential biological targets. The following workflow outlines a plausible strategy.
Conclusion
The history of orththis compound is a microcosm of the evolution of organic chemistry. From its likely initial, unheralded presence in complex mixtures to its targeted synthesis and characterization, its story highlights the power of developing chemical principles and techniques. While its historical significance is rooted in the fundamental exploration of aromatic compounds, its future potential may lie in the realm of drug discovery. The systematic elucidation of its biological targets represents an exciting frontier for researchers, scientists, and drug development professionals.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. soci.org [soci.org]
- 3. coal-tar product - Students | Britannica Kids | Homework Help [kids.britannica.com]
- 4. Coal Tar and its Distillation Processes – IspatGuru [ispatguru.com]
- 5. Coal tar - Wikipedia [en.wikipedia.org]
- 6. rochelleforrester.ac.nz [rochelleforrester.ac.nz]
- 7. youtube.com [youtube.com]
- 8. Isomer - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 13. softbeam.net:8080 [softbeam.net:8080]
- 14. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]
- 15. researchgate.net [researchgate.net]
- 16. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GC/MS Analysis of Essential Oil and Enzyme Inhibitory Activities of Syzygium cumini (Pamposia) Grown in Egypt: Chemical Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. G Protein–Coupled Receptor Deorphanizations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modeling and Deorphanization of Orphan GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modeling and Deorphanization of Orphan GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 22. Identifying ligands at orphan GPCRs: current status using structure‐based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. google.com [google.com]
- 24. Deorphanization of G Protein Coupled Receptors: A Historical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Deorphanization of Novel Peptides and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 28. Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of o-Cymene: A Technical Guide for Researchers
An In-depth Exploration of o-Cymene's Properties, Derivatives, and Promising Research Avenues in Drug Development and Beyond.
Introduction:
This compound, a naturally occurring aromatic hydrocarbon, is emerging as a versatile platform for chemical synthesis and a source of novel bioactive molecules.[1][2] Structurally defined as 1-methyl-2-isopropylbenzene, this isomer of cymene offers unique reactivity due to the ortho-positioning of its alkyl groups.[3] While its isomer, p-cymene, has been more extensively studied, this compound presents a frontier for researchers, scientists, and drug development professionals to explore untapped potential in medicinal chemistry, agriculture, and material science. This technical guide provides a comprehensive overview of potential research areas for this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate further investigation.
Core Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ | [4] |
| Molecular Weight | 134.22 g/mol | [4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 178 °C | [4] |
| Melting Point | -71.5 °C | [4] |
| Density | 0.877 g/mL at 25 °C | [6] |
| Solubility in Water | 23.3 mg/L at 25 °C | [4] |
| logP (o/w) | 4.380 | [7] |
| Vapor Pressure | 1.5 mmHg at 25 °C | [7] |
Promising Research Areas and Applications
This compound serves as a valuable precursor for a wide array of derivatives with potential applications in several fields.[1] Its inherent biological activities, though less explored than those of p-cymene, also warrant further investigation.
Antimicrobial and Antifungal Activity
This compound has demonstrated antimicrobial properties, making it a candidate for the development of new antibacterial and antifungal agents.[1] Research in this area could focus on synthesizing derivatives with enhanced potency and a broader spectrum of activity.
| Organism | Assay | Activity of this compound or related derivatives | Reference |
| Staphylococcus aureus | MIC | Essential oil containing this compound showed activity | [8] |
| Escherichia coli | MIC | Essential oil containing this compound showed activity | [8] |
| Candida albicans | MIC | Essential oil containing this compound showed activity | [8] |
Insecticidal and Repellent Properties
The potential of this compound and its derivatives as eco-friendly insecticides and repellents is a growing area of interest.[6]
| Insect Species | Assay | Activity of this compound or related derivatives | Reference |
| Sitophilus oryzae | Contact/Fumigant Toxicity | Essential oils with this compound show activity | [6] |
| Tribolium castaneum | Contact/Fumigant Toxicity | Essential oils with this compound show activity | [6] |
Anticancer Drug Development
The cymene scaffold, particularly in the form of ruthenium-cymene complexes, has shown significant promise in the development of novel anticancer agents. While most research has focused on p-cymene, the synthesis and evaluation of this compound analogues could lead to the discovery of compounds with improved efficacy and selectivity.
| Cell Line | Compound Type | IC₅₀ (µM) | Reference |
| HeLa (Cervical Cancer) | Ruthenium-p-cymene complexes | Varied (complex-dependent) | |
| A2780 (Ovarian Cancer) | Ruthenium-p-cymene complexes | Varied (complex-dependent) | |
| MCF-7 (Breast Cancer) | Ruthenium-p-cymene complexes | Varied (complex-dependent) |
Anti-inflammatory and Antioxidant Agents
p-Cymene has been shown to modulate inflammatory pathways, including NF-κB and MAPK signaling. Investigating whether this compound and its derivatives exhibit similar or enhanced anti-inflammatory and antioxidant activities is a key research direction.
Experimental Protocols
To facilitate research in these areas, detailed experimental protocols for the synthesis of this compound derivatives and the evaluation of their biological activities are provided below.
Synthesis of this compound Derivatives
1. Friedel-Crafts Acylation of this compound (Representative Protocol)
This protocol is adapted from the Friedel-Crafts acylation of p-cymene and can be used to introduce an acyl group onto the this compound ring.[9][10]
-
Materials: this compound, acetyl chloride, anhydrous aluminum chloride, methylene chloride, hydrochloric acid, sodium bicarbonate solution, anhydrous magnesium sulfate, ice.
-
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dry methylene chloride under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add this compound (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
After the addition of this compound, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the acylated this compound derivative.
-
Characterize the product using NMR and IR spectroscopy and mass spectrometry.
-
2. Nitration of this compound (Representative Protocol)
This protocol for the nitration of an aromatic ring can be adapted for this compound.[11][12]
-
Materials: this compound, concentrated nitric acid, concentrated sulfuric acid, methylene chloride, sodium bicarbonate solution, ice.
-
Procedure:
-
In a flask, cool a mixture of concentrated sulfuric acid and methylene chloride to 0 °C.
-
Slowly add concentrated nitric acid to the cooled sulfuric acid solution with stirring.
-
In a separate flask, dissolve this compound in methylene chloride and cool to 0 °C.
-
Add the nitrating mixture (H₂SO₄/HNO₃) dropwise to the this compound solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting nitro-o-cymene derivative by column chromatography.
-
Characterize the product by spectroscopic methods.
-
Biological Activity Assays
1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials: Test compound (this compound derivative), bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, incubator, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the inoculum to each well containing the test compound dilutions.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
2. MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
-
Materials: Cancer cell line, complete cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates, incubator, microplate reader.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
3. DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Materials: Test compound, DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol, methanol, 96-well plates, microplate reader.
-
Procedure:
-
Prepare different concentrations of the test compound in methanol.
-
Add a specific volume of each concentration to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
Signaling Pathways and Biosynthetic Routes
Visualizing the molecular pathways involved in the biological activity and synthesis of this compound and its derivatives can provide valuable insights for further research.
Anti-inflammatory Signaling Pathways
p-Cymene has been shown to inhibit the NF-κB and MAPK signaling pathways, which are key regulators of inflammation. It is hypothesized that this compound may act through similar mechanisms.
Caption: Putative inhibition of NF-κB and MAPK signaling pathways by this compound.
Biosynthesis of Carvacrol from Cymene
This compound can serve as a precursor for the synthesis of carvacrol, a phenolic monoterpenoid with significant biological activities.[13]
Caption: Simplified biosynthetic pathway of carvacrol from γ-terpinene via p-cymene.
General Experimental Workflow for Bioactivity Screening
The following workflow outlines a general approach for the synthesis and biological evaluation of this compound derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 527-84-4: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 邻伞花烃 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. orththis compound, 527-84-4 [thegoodscentscompany.com]
- 8. [PDF] New Oxygenated Methoxy-p-Cymene Derivatives from Leopard’s Bane (Doronicum columnae Ten., Asteraceae) Essential Oil: Synthesis Facilitating the Identification of Isomeric Minor Constituents in Complex Matrices | Semantic Scholar [semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. websites.umich.edu [websites.umich.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.sciepub.com [pubs.sciepub.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
o-Cymene as a Biorenewable Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
o-Cymene (orththis compound), an aromatic hydrocarbon, presents potential as a biorenewable chemical intermediate derived from abundant terpene feedstocks. While its isomer, p-cymene, has been the primary focus of research due to its natural prevalence and role as a precursor to terephthalic acid, this compound offers unique avenues for the synthesis of valuable chemicals, including o-cresol and various pharmaceutical building blocks. This guide provides a comprehensive technical overview of the biorenewable production pathways for cymene isomers, with a focus on this compound, its chemical conversions, and relevant experimental methodologies. Although the selective synthesis of this compound from biorenewable sources remains a challenge, this document outlines the current state of knowledge and future prospects for its utilization as a green chemical intermediate.
Introduction to this compound
This compound, or 2-isopropyltoluene, is a colorless liquid with a characteristic aromatic odor.[1] It is one of the three isomers of cymene, the others being m-cymene and p-cymene.[2] While p-cymene is found naturally in various essential oils, this compound is less common in nature.[2] The primary industrial production of cymenes involves the alkylation of toluene with propylene, which typically yields a mixture of the three isomers.[2] The growing interest in sustainable chemistry has spurred research into producing cymenes from biorenewable sources, primarily monoterpenes found in turpentine and citrus fruit peels.[3][4]
This compound serves as a precursor in the synthesis of various chemicals.[5] Its applications are found in the fragrance and flavor industry, as a solvent, and importantly, as an intermediate in the manufacturing of pharmaceuticals and other fine chemicals.[5][6]
Biorenewable Production of Cymenes
The most promising route to biorenewable cymenes is through the catalytic dehydroisomerization of monoterpenes such as α-pinene and limonene, which are abundant in sources like crude sulphate turpentine (CST) and citrus peel oil.[4][7] This process typically involves two main steps: the isomerization of the terpene precursor to form p-menthadienes, followed by dehydrogenation to yield cymene.[3]
Biosynthetic Origin of Terpene Precursors
The terpene precursors for cymene synthesis are themselves products of natural biosynthetic pathways in plants. The two primary pathways are the Mevalonate (MVA) pathway and the Methylerythritol 4-phosphate (MEP) pathway, which produce the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to geranyl pyrophosphate (GPP), the direct precursor to monoterpenes like limonene and α-pinene.
Catalytic Conversion of Terpenes to Cymenes
The conversion of terpenes to cymenes is an acid-catalyzed process that proceeds through isomerization and dehydrogenation. A variety of heterogeneous catalysts have been investigated for this transformation, with a strong emphasis on maximizing the yield of the p-isomer.
General Workflow:
Unfortunately, most catalytic systems reported show high selectivity for p-cymene, with yields often exceeding 90%, while this compound is formed as a minor byproduct.[4] The formation of a mixture of isomers necessitates a subsequent separation step, which can be energy-intensive.[8]
Table 1: Representative Catalytic Systems for the Conversion of Terpenes to p-Cymene
| Terpene Precursor | Catalyst | Temperature (°C) | p-Cymene Yield (%) | This compound Yield (%) | Reference |
| α-Pinene | ZnO/SiO₂ | 370 | 90 | Not reported | [4] |
| Limonene | ZnO/SiO₂ | 325 | 100 | Not reported | [4] |
| α-Pinene | Zeolite Y | 300 | 54 | Not reported | [7] |
| Limonene | Pd/Al₂O₃ (supercritical ethanol) | 300 | 80 | Not reported | [9] |
| Crude Sulphate Turpentine | Faujasite Y Zeolite | ~300 | 28 (total cymenes) | Not specified | [10] |
Isomerization of Cymenes
Given the prevalence of p-cymene in biorenewable synthesis, a potential route to this compound is through the isomerization of the p-isomer or a mixture of isomers. However, the thermodynamic equilibrium at typical isomerization temperatures favors the m- and p-isomers. A patented process describes the use of aluminum chloride to isomerize cymene mixtures to be substantially free of the o-isomer, highlighting the challenge in selectively producing this compound via this method.[11] Further research into kinetic control or novel catalytic systems is required to make this a viable route for this compound production.
Chemical Conversion of this compound
This compound is a versatile building block for the synthesis of more complex molecules. Its chemical reactivity is primarily centered around the isopropyl and methyl groups, as well as the aromatic ring.
Oxidation to o-Cresol
One of the most significant applications of cymenes is their conversion to cresols. The process mirrors the cumene process for phenol production and involves the oxidation of cymene to cymene hydroperoxide, followed by acid-catalyzed cleavage to yield cresol and acetone.[12]
This process is applicable to all three cymene isomers.[13] The selective production of o-cresol from this compound is a valuable transformation, as o-cresol is an important intermediate in the production of resins, disinfectants, and herbicides.
Synthesis of Carvacrol
Carvacrol, a phenolic monoterpenoid with significant antimicrobial and antioxidant properties, is an isomer of thymol. While the natural biosynthesis of carvacrol proceeds from γ-terpinene via p-cymene,[14] there are synthetic routes to produce carvacrol from o-cresol, which can be derived from this compound.[15] Additionally, methods for the direct synthesis of carvacrol from p-cymene have been patented, suggesting the potential for developing similar routes from this compound.[11]
Application in Pharmaceutical Synthesis
This compound is cited as a precursor in the synthesis of various pharmaceutical compounds.[5][6] Its structure can be modified through reactions like oxidation, halogenation, and alkylation to build more complex molecular architectures for active pharmaceutical ingredients (APIs).[6] While specific, widely commercialized examples are not extensively documented in readily available literature, its potential lies in providing a biorenewable starting point for the synthesis of substituted aromatic compounds used in drug discovery and development. For instance, cymene derivatives have shown anti-inflammatory and analgesic properties, suggesting their potential as scaffolds for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).[16]
Experimental Protocols
Detailed experimental protocols for the selective synthesis of this compound from biorenewable sources are not well-established in the literature. However, protocols for the general conversion of terpenes to cymene mixtures and the subsequent conversion of cymenes to other valuable chemicals can be adapted.
General Procedure for Dehydroisomerization of α-Pinene to Cymenes
This protocol is based on the use of a solid acid catalyst in a fixed-bed reactor.
Materials:
-
α-Pinene (or crude sulphate turpentine)
-
Inert gas (e.g., Nitrogen)
-
Fixed-bed reactor system with temperature control
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Pack the fixed-bed reactor with the chosen catalyst.
-
Heat the reactor to the desired temperature (e.g., 300-370°C) under a flow of inert gas.[4][7]
-
Introduce the α-pinene feed into the reactor at a controlled flow rate (Weight Hourly Space Velocity, WHSV, is a key parameter).
-
Collect the product stream, which will be a mixture of cymene isomers and other byproducts.
-
Analyze the product composition using GC to determine the relative amounts of o-, m-, and p-cymene.
General Procedure for the Oxidation of this compound to this compound Hydroperoxide
This procedure is a key step in the production of o-cresol.
Materials:
-
This compound
-
Air or Oxygen
-
Initiator (optional, e.g., a small amount of pre-formed hydroperoxide)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Charge the reaction vessel with this compound.
-
Heat the this compound to the reaction temperature (typically 80-120°C).
-
Introduce a controlled flow of air or oxygen into the liquid phase with vigorous stirring.
-
Monitor the reaction progress by measuring the concentration of hydroperoxide.
-
The resulting product will be a mixture of this compound hydroperoxide and unreacted this compound.
General Procedure for the Cleavage of this compound Hydroperoxide to o-Cresol
Materials:
-
This compound hydroperoxide solution (from the previous step)
-
Strong acid catalyst (e.g., sulfuric acid)
-
Solvent (e.g., acetone)
Procedure:
-
Cool the this compound hydroperoxide solution in a suitable solvent.
-
Slowly add a catalytic amount of concentrated sulfuric acid while maintaining a low temperature.
-
The reaction is exothermic and should be carefully controlled.
-
After the reaction is complete, neutralize the acid catalyst.
-
The product mixture will contain o-cresol and acetone, which can be separated by distillation.
Data Presentation
Quantitative data on the selective production of this compound is scarce. The following table summarizes representative data for the production of p-cymene from biorenewable sources, which can serve as a benchmark for future research aimed at optimizing this compound yields.
Table 2: Quantitative Data for p-Cymene Production from Terpenes
| Precursor | Catalyst | Temperature (°C) | Conversion (%) | p-Cymene Selectivity (%) | Reference |
| α-Pinene | 10% ZnO/SiO₂ | 370 | 100 | 90 | [4] |
| Limonene | 30% ZnO/SiO₂ | 325 | 100 | 100 | [4] |
| Limonene | Ti-SBA-15 | 160 | 99 | 56 | [9] |
| α-Pinene | Pd/SiO₂ | 300 | 100 | 67 | [4] |
Conclusion and Future Outlook
This compound holds promise as a biorenewable chemical intermediate, offering a potential pathway to o-cresol and other valuable chemicals from sustainable feedstocks. However, significant research challenges remain, primarily in the development of catalytic systems for the selective dehydroisomerization of terpenes to this compound. The current state of the art heavily favors the production of p-cymene.
Future research should focus on:
-
Catalyst Development: Designing novel catalysts with shape selectivity or electronic properties that favor the formation of the ortho isomer.
-
Mechanistic Studies: Gaining a deeper understanding of the reaction mechanisms of terpene isomerization and aromatization to identify pathways to control isomer distribution.
-
Isomerization Strategies: Investigating efficient and selective methods for the isomerization of the more abundant p-cymene to this compound.
-
Biocatalysis: Exploring enzymatic or microbial routes for the selective synthesis of this compound or its derivatives.
-
Applications in Drug Synthesis: Identifying and developing synthetic routes to specific pharmaceutical targets that can leverage this compound as a biorenewable starting material.
Addressing these challenges will be crucial in unlocking the full potential of this compound as a key component of a sustainable chemical industry.
References
- 1. US20150031930A1 - Method for isolation of cymene - Google Patents [patents.google.com]
- 2. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. WO2011151526A1 - Method of converting alpha-pinene to para-cymene by using a zeolitic catalyst - Google Patents [patents.google.com]
- 8. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparative study on the antiviral activity of selected monoterpenes derived from essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN115448819B - Method for preparing carvacrol from p-cymene - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. w3.braude.ac.il [w3.braude.ac.il]
- 16. What is Cymene used for? [synapse.patsnap.com]
Methodological & Application
o-Cymene: A Sustainable and High-Performance Solvent for Organic Synthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Cymene, an aromatic hydrocarbon, is emerging as a versatile and sustainable solvent for a variety of organic reactions. As a bio-based solvent derivable from renewable resources, it presents a greener alternative to conventional aromatic solvents like toluene and benzene, which are often associated with significant health and environmental concerns. Its physical properties, including a high boiling point and low water solubility, make it an excellent choice for a range of synthetic applications, from metal-catalyzed cross-coupling reactions to biocatalysis. This document provides detailed application notes and experimental protocols for the use of this compound as a solvent in key organic transformations.
Physical and Chemical Properties of this compound
A comprehensive understanding of a solvent's properties is crucial for its effective application. This compound's characteristics make it a favorable medium for a multitude of organic reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ | [1] |
| Molecular Weight | 134.22 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 177-179 °C | [1] |
| Melting Point | -71.5 °C | [2] |
| Density | 0.877 g/mL at 25 °C | [3] |
| Solubility in Water | 23.3 mg/L | [2] |
| Flash Point | 50.6 °C | [2] |
Advantages of this compound as a Solvent
-
Sustainable and Bio-based: this compound can be derived from renewable feedstocks, aligning with the principles of green chemistry.
-
High Boiling Point: Its high boiling point (177-179 °C) allows for a wide range of reaction temperatures and can lead to improved reaction kinetics.[1]
-
Aprotic and Non-polar Nature: As an aprotic and relatively non-polar solvent, this compound is suitable for a variety of sensitive organometallic and catalytic reactions.
-
Lower Toxicity Profile: Compared to traditional aromatic solvents like benzene and toluene, this compound generally exhibits a more favorable safety profile.
-
Excellent Solubilizing Power: It demonstrates excellent solubilizing ability for a broad scope of organic compounds, including conjugated polymers.[1]
Applications in Organic Reactions
This compound is a suitable solvent for a range of important organic transformations, including palladium-catalyzed cross-coupling reactions and biocatalytic processes.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Studies have shown that p-cymene, an isomer of this compound, is an excellent green solvent for this reaction, suggesting similar or better performance for this compound.[4]
Comparative Performance of Solvents in Suzuki-Miyaura Coupling of Amides
| Solvent | Catalyst | Product Yield (%) | Reference |
| p-Cymene | Pd-NHC | Recommended green solvent | [4] |
| Toluene | Pd-NHC | Commonly used, but less "green" | |
| Dioxane | Pd-NHC | Common, but with safety concerns | |
| THF | Pd-NHC | Lower boiling point, potential for peroxides |
Experimental Protocol: Model Suzuki-Miyaura Reaction in this compound
This protocol is a model procedure and may require optimization for specific substrates.
Reaction: Aryl Halide + Arylboronic Acid → Biaryl
-
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
This compound (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add anhydrous this compound to the flask to achieve a desired concentration (e.g., 0.1 M).
-
Stir the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: A simplified representation of the catalytic cycle for the Heck reaction.
Grignard Reaction
Grignard reactions are fundamental for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile. The use of a high-boiling ether-like solvent can be advantageous, and while not a traditional ether, this compound's inertness and high boiling point could be beneficial in specific cases, particularly when higher temperatures are required.
Experimental Protocol: Model Grignard Reaction in this compound
This protocol is a model procedure and should be performed with caution due to the reactive nature of Grignard reagents. Strict anhydrous conditions are essential.
Reaction: Alkyl/Aryl Halide + Mg → Grignard Reagent; Grignard Reagent + Ketone → Tertiary Alcohol
-
Reagents and Materials:
-
Alkyl or aryl halide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Iodine crystal (catalytic)
-
Ketone (1.0 equiv)
-
This compound (anhydrous)
-
Anhydrous diethyl ether or THF (for initiation)
-
Aqueous HCl (for workup)
-
-
Procedure:
-
Grignard Reagent Formation:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a small amount of anhydrous this compound and a crystal of iodine.
-
Add a small portion of the alkyl/aryl halide dissolved in a minimal amount of anhydrous ether or THF to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and heat), slowly add the remaining halide solution in this compound.
-
Stir the mixture at an appropriate temperature (may require gentle heating) until the magnesium is consumed.
-
-
Reaction with Electrophile:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of the ketone in anhydrous this compound to the Grignard reagent.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating to ensure completion.
-
-
Workup:
-
Carefully quench the reaction by slowly adding it to a cooled saturated aqueous solution of ammonium chloride or dilute HCl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the resulting alcohol by distillation or chromatography.
-
-
Workflow for a Grignard Reaction
Caption: A step-by-step workflow for performing a Grignard reaction, potentially using this compound as a co-solvent.
Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. The choice of solvent is critical to maintain enzyme activity. p-Cymene has been identified as a suitable non-aqueous solvent for certain enzymatic reactions, such as those catalyzed by lipases. [4] Comparative Solvent Performance in a Model Lipase-Catalyzed Esterification
| Solvent | Enzyme | Conversion (%) | Reference |
| p-Cymene | Lipase | Suitable for acylation reactions | [4] |
| Toluene | Lipase | Often used, but more toxic | |
| Hexane | Lipase | Common, but highly volatile | |
| MTBE | Lipase | Ether-based, potential for peroxides |
Experimental Protocol: Model Biocatalytic Esterification in this compound
This is a general protocol and will require optimization based on the specific enzyme and substrates.
Reaction: Carboxylic Acid + Alcohol --(Enzyme)--> Ester + Water
-
Reagents and Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Immobilized lipase (e.g., Novozym 435)
-
This compound (anhydrous)
-
Molecular sieves (to remove water)
-
-
Procedure:
-
To a flask, add the carboxylic acid, alcohol, and this compound.
-
Add the immobilized lipase and molecular sieves.
-
Stir the mixture at a controlled temperature (e.g., 40-60 °C).
-
Monitor the progress of the reaction by analyzing aliquots using GC or HPLC.
-
Once the reaction reaches equilibrium or the desired conversion, filter off the enzyme and molecular sieves.
-
The enzyme can often be washed and reused.
-
Remove the solvent under reduced pressure to obtain the crude ester.
-
Purify the product if necessary.
-
Biocatalytic Reaction Workflow
Caption: A typical workflow for an enzyme-catalyzed esterification in this compound.
Conclusion
This compound is a promising, sustainable solvent for a variety of organic reactions. Its favorable physical properties, combined with its environmental benefits, make it an attractive alternative to traditional aromatic solvents. The protocols provided herein serve as a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. Further optimization of reaction conditions for specific applications is encouraged to fully harness the potential of this green solvent. As the chemical industry continues to move towards more sustainable practices, the adoption of solvents like this compound will be crucial in developing cleaner and more efficient chemical processes.
References
Application Notes and Protocols for the Use of o-Cymene in Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Cymene (1-methyl-2-isopropylbenzene) is a versatile aromatic hydrocarbon that serves as a valuable starting material and intermediate in organic synthesis.[1][2][3] Its unique substitution pattern, featuring both a methyl and an isopropyl group in an ortho arrangement, influences its reactivity in electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation and acylation. These reactions are pivotal in the synthesis of a wide array of fine chemicals, fragrances, and pharmaceutical intermediates.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in Friedel-Crafts reactions, targeting researchers and professionals in drug development and chemical synthesis.
Application Notes
The Friedel-Crafts alkylation and acylation of this compound are powerful methods for introducing new functional groups onto the aromatic ring, leading to the synthesis of more complex molecules. The directing effects of the existing alkyl groups on this compound play a crucial role in determining the regioselectivity of these reactions.
Key Considerations for Friedel-Crafts Reactions with this compound:
-
Directing Effects: Both the methyl and isopropyl groups are ortho, para-directing activators. However, the steric hindrance from the bulky isopropyl group can influence the position of substitution. Electrophilic attack is generally favored at the positions para to the methyl and isopropyl groups (positions 4 and 5) and to a lesser extent at the sterically less hindered ortho position (position 6).
-
Catalyst Choice: Traditional Lewis acids such as aluminum chloride (AlCl₃) are effective but often required in stoichiometric amounts for acylations and can lead to side reactions in alkylations.[6] Modern approaches increasingly utilize solid acid catalysts like zeolites (e.g., HZSM-5, SAPO-5) which offer advantages in terms of reusability, reduced waste, and shape selectivity, potentially favoring the formation of specific isomers.[1][2][7]
-
Alkylation vs. Acylation:
-
Alkylation: Prone to polyalkylation and carbocation rearrangements. Using pre-formed, stable carbocations (e.g., from t-butyl chloride) or milder reaction conditions can minimize these side reactions.[8]
-
Acylation: Generally proceeds without rearrangement of the acyl group and the product is deactivated towards further acylation, preventing polysubstitution. The resulting ketone can be subsequently reduced to an alkyl group if desired.[6]
-
-
Reaction Conditions: Temperature, reaction time, and the molar ratio of reactants and catalyst significantly impact the conversion, yield, and selectivity of the reaction. Optimization of these parameters is crucial for achieving the desired outcome.
Applications in Drug Development and Fine Chemicals:
The derivatives of this compound synthesized via Friedel-Crafts reactions can serve as key building blocks for:
-
Active Pharmaceutical Ingredients (APIs): The substituted cymene core can be found in various pharmacologically active molecules.
-
Fragrance and Flavor Compounds: Alkylated and acylated cymenes can possess unique aromatic properties.
-
Specialty Polymers and Materials: Cymene derivatives can be used as monomers or additives in polymer synthesis.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of this compound with Acetyl Chloride
This protocol is adapted from a standard procedure for the acylation of a related cymene isomer and is expected to yield primarily 4-acetyl-1-methyl-2-isopropylbenzene.[9]
Reaction Scheme:
Materials:
-
This compound (98%+)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Carbon Disulfide (CS₂) (or another suitable inert solvent like dichloromethane)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser with a gas outlet tube
-
Ice-salt bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap for HCl, place 200 mL of carbon disulfide and 180 g (1.35 moles) of anhydrous aluminum chloride.
-
Cooling: Cool the flask in an ice-salt bath with vigorous stirring until the internal temperature is -5 °C or below.
-
Addition of Reactants: Prepare a mixture of 175 g (1.3 moles) of this compound and 110 g (1.4 moles) of acetyl chloride in the dropping funnel. Add this mixture dropwise to the stirred AlCl₃ suspension at a rate that maintains the reaction temperature at or below 5 °C. This addition typically takes about 3-4 hours.
-
Reaction: After the addition is complete, allow the mixture to stand overnight at room temperature.
-
Work-up:
-
Carefully pour the reaction mixture onto a mixture of 1 kg of crushed ice and 200 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a large separatory funnel and extract the aqueous layer three times with 500 mL portions of diethyl ether.
-
Combine the organic layers and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the ether solution over anhydrous calcium chloride or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the diethyl ether and carbon disulfide by distillation at atmospheric pressure.
-
The remaining residue is then fractionally distilled under reduced pressure to yield the acylated product.
-
Expected Yield: Based on analogous reactions, a yield of 50-60% of the theoretical amount can be anticipated.
Protocol 2: Friedel-Crafts Alkylation of this compound with tert-Butyl Chloride (General Procedure)
This protocol is a general procedure for the tert-butylation of an aromatic compound and can be adapted for this compound. The primary product is expected to be 4-tert-butyl-1-methyl-2-isopropylbenzene due to steric hindrance.
Reaction Scheme:
Materials:
-
This compound
-
tert-Butyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Ice-cold water
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask or conical vial
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine 1.0 equivalent of this compound and 1.2 equivalents of tert-butyl chloride in anhydrous dichloromethane.
-
Cooling: Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly add 0.1 to 0.3 equivalents of anhydrous aluminum chloride in small portions to the stirred solution. An HCl gas trap should be used.
-
Reaction: Stir the reaction mixture in the ice bath for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Data Presentation
The following tables summarize representative quantitative data for Friedel-Crafts reactions involving cymene isomers, providing a basis for comparison and optimization of reactions with this compound.
Table 1: Friedel-Crafts Alkylation of Toluene with Propylene to Produce Cymene Isomers [6]
| Catalyst | Temperature (°C) | Toluene Conversion (%) | p-Cymene Selectivity (%) | m-Cymene Selectivity (%) | This compound Selectivity (%) |
| USY Zeolite | 200 | 73 | 66 | - | - |
| HZSM-5 (Si/Al=25) | 200 | ~60 | ~55 | - | - |
| SPA | 200 | ~50 | ~60 | - | - |
Note: Data is for the alkylation of toluene, which produces a mixture of cymene isomers. Selectivity for m- and o-isomers was not always specified in the source.
Table 2: Friedel-Crafts Acylation of p-Cymene with Acetyl Chloride [9]
| Reactant | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| p-Cymene | Acetyl Chloride | AlCl₃ | CS₂ | < 5 | 50-55 |
Mandatory Visualizations
Friedel-Crafts Alkylation of this compound
Caption: General mechanism of Friedel-Crafts alkylation of this compound.
Experimental Workflow for Friedel-Crafts Acylation
Caption: Workflow for the Friedel-Crafts acylation of this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound 1-Isopropyl-2-methylbenzene (FDB016032) - FooDB [foodb.ca]
- 4. M-Cymene | C10H14 | CID 10812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Valuable Chemicals via Oxidation of o-Cymene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic applications of o-cymene oxidation, a critical process for the production of valuable chemical intermediates. The protocols detailed below are based on established methods for the oxidation of analogous compounds, such as p-cymene and o-xylene, and are intended to serve as a foundational guide for laboratory-scale synthesis.
Introduction to this compound Oxidation
This compound, a naturally occurring aromatic monoterpenoid, is a versatile starting material for the synthesis of a range of valuable chemicals, including o-toluic acid, o-tolualdehyde, and o-phthalic acid. These products serve as key building blocks in the pharmaceutical, agrochemical, and polymer industries. The selective oxidation of the methyl or isopropyl group of this compound allows for the targeted synthesis of these downstream products.
The oxidation of this compound can be achieved through various methods, primarily involving catalytic processes in either the gas or liquid phase. Common catalysts include vanadium pentoxide (V₂O₅) and mixed-metal systems, such as cobalt and manganese salts, often in the presence of a bromide promoter. The choice of catalyst, oxidant (typically air or pure oxygen), solvent, temperature, and pressure are critical parameters that dictate the product distribution and yield.
Key Oxidation Reactions of this compound
The primary oxidation products of this compound are o-toluic acid, o-tolualdehyde, and o-phthalic acid. The reaction pathways generally proceed through a series of intermediate steps, including the formation of hydroperoxides and aldehydes.
Selective Oxidation to o-Toluic Acid
The selective oxidation of the isopropyl group of this compound yields o-toluic acid. This transformation is typically achieved using liquid-phase catalytic oxidation.
Synthesis of o-Tolualdehyde
o-Tolualdehyde can be synthesized through the partial oxidation of the methyl group of this compound. Controlling the reaction conditions to prevent over-oxidation to the corresponding carboxylic acid is crucial for achieving high selectivity.
Oxidation to o-Phthalic Acid
The complete oxidation of both the methyl and isopropyl groups of this compound leads to the formation of o-phthalic acid, which can be subsequently dehydrated to phthalic anhydride. This process often requires more forcing reaction conditions, including higher temperatures and pressures, and can be carried out in either the gas or liquid phase.
Quantitative Data Summary
The following tables summarize quantitative data for the oxidation of o-xylene, a structurally similar compound to this compound, providing an indication of expected yields under various catalytic systems.
Table 1: Catalytic Oxidation of o-Xylene to o-Toluic Acid
| Catalyst System | Oxidant | Temperature (°C) | Pressure | Solvent | Yield of o-Toluic Acid (%) | Citation |
| Co/Mn/Pb p-aminobenzoates on silica gel | Oxygen | Reflux | Atmospheric | None | 29.8 | [1] |
| Co/Mn/Pb p-aminobenzoates on silica gel | Air | Reflux | Atmospheric | None | 20.5 | [1] |
Table 2: Industrial Process for Oxidation of o-Xylene to Phthalic Anhydride
| Catalyst | Phase | Temperature (°C) | Feed Concentration | Selectivity to Phthalic Anhydride (mol%) | Citation |
| V₂O₅ | Vapor | <400 | 60 g/m³ | >75 | [2] |
| Co/Mn/Br | Liquid | - | - | >90 | [2] |
Experimental Protocols
The following are detailed experimental protocols adapted from established procedures for the oxidation of cymene isomers and analogous compounds.
Protocol 1: Liquid-Phase Catalytic Oxidation of this compound to o-Toluic Acid (Analogous to p-Cymene Oxidation)
This protocol describes a general method for the selective oxidation of the isopropyl group using a cobalt and manganese catalyst system in an acidic solvent.
Materials:
-
This compound
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Glacial acetic acid
-
High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, gas inlet, and temperature controller
-
Oxygen or compressed air source
Procedure:
-
Charge the high-pressure reactor with this compound, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, sodium bromide, and glacial acetic acid. A typical molar ratio of substrate to catalysts and promoter is 1:0.025:0.025:0.05.
-
Seal the reactor and purge with nitrogen gas several times to remove air.
-
Pressurize the reactor with oxygen or compressed air to the desired pressure (e.g., 15-30 bar).
-
Heat the reactor to the desired temperature (e.g., 120-150 °C) while stirring vigorously.
-
Maintain the reaction at the set temperature and pressure for the desired time (e.g., 6-24 hours), monitoring the pressure to ensure a constant supply of the oxidant.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Open the reactor and transfer the reaction mixture to a flask.
-
Remove the acetic acid under reduced pressure.
-
To isolate the o-toluic acid, add a saturated solution of sodium bicarbonate to the residue to form the sodium salt of the carboxylic acid.
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted this compound and other non-acidic byproducts.
-
Acidify the aqueous layer with a strong acid (e.g., 6 M HCl) to precipitate the o-toluic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the pure product.
Protocol 2: Gas-Phase Catalytic Oxidation of this compound to o-Phthalic Anhydride (Analogous to o-Xylene Oxidation)
This protocol outlines a general procedure for the vapor-phase oxidation of this compound over a vanadium pentoxide catalyst.
Materials:
-
This compound
-
Vanadium pentoxide (V₂O₅) catalyst (supported on an inert carrier like alumina or silica)
-
Tubular fixed-bed reactor
-
Furnace with temperature controller
-
Air or oxygen/nitrogen mixture source
-
Condenser and collection system
Procedure:
-
Pack the tubular reactor with the V₂O₅ catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 350-400 °C) in a stream of air or a nitrogen/oxygen mixture.
-
Vaporize the this compound by passing it through a preheater.
-
Introduce the vaporized this compound along with the oxidant gas stream into the reactor. The feed concentration of this compound should be carefully controlled.
-
The gaseous product stream exiting the reactor is passed through a condenser to cool and solidify the phthalic anhydride.
-
The crude phthalic anhydride is collected and can be further purified by sublimation or recrystallization.
Visualizations
Logical Workflow for this compound Oxidation Product Synthesis
Caption: Workflow for this compound oxidation and product isolation.
Signaling Pathway of Catalytic Oxidation
Caption: General pathway for catalytic oxidation of this compound.
References
Halogenation Protocols for o-Cymene: A Detailed Guide for Researchers
Introduction
o-Cymene (1-methyl-2-isopropylbenzene) is a readily available aromatic hydrocarbon and a versatile building block in the synthesis of various fine chemicals, pharmaceuticals, and fragrances. The introduction of halogen atoms onto the this compound scaffold provides valuable intermediates for further functionalization through cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. This document provides detailed application notes and experimental protocols for the chlorination, bromination, and iodination of this compound, intended for researchers, scientists, and professionals in drug development.
Regioselectivity in the Halogenation of this compound
The methyl and isopropyl groups on the this compound ring are both ortho, para-directing activators in electrophilic aromatic substitution reactions.[1][2][3] This directing effect is due to the electron-donating nature of the alkyl groups through inductive effects and hyperconjugation, which stabilizes the carbocation intermediates formed during the substitution at these positions.
In the case of this compound, the possible positions for electrophilic attack are C3, C4, C5, and C6. Based on the directing effects of the two alkyl groups, the positions para to the methyl group (C4) and para to the isopropyl group (C5) as well as the positions ortho to both groups (C3 and C6) are activated. However, steric hindrance plays a significant role in determining the final product distribution. The C3 and C6 positions are sterically hindered by the adjacent methyl and isopropyl groups, making substitution at these positions less favorable. The C4 position is the most likely site of substitution as it is para to the methyl group and ortho to the less bulky end of the isopropyl group, and is less sterically hindered than the C6 position which is ortho to the methyl group and adjacent to the bulky isopropyl group. The C5 position is para to the isopropyl group and meta to the methyl group, making it electronically less favored than the C4 and C6 positions. Therefore, the major product in the electrophilic halogenation of this compound is expected to be the 4-halo-o-cymene isomer.
Chlorination of this compound
Electrophilic chlorination of this compound can be achieved using chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃). The Lewis acid polarizes the Cl-Cl bond, increasing the electrophilicity of the chlorine.
Experimental Protocol: Chlorination of this compound with Cl₂/FeCl₃
Materials:
-
This compound
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Chlorine gas (Cl₂)
-
Sodium sulfite (Na₂SO₃) solution (10% aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve this compound (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous iron(III) chloride (0.05 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Bubble chlorine gas slowly through the stirred solution. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the starting material is consumed, stop the chlorine gas flow and purge the system with nitrogen to remove excess chlorine.
-
Quench the reaction by slowly adding a 10% aqueous solution of sodium sulfite to reduce any remaining chlorine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield the monochlorinated this compound isomers.
Quantitative Data:
| Product | Yield (%) | Isomer Distribution (approx.) |
| Monochloro-o-cymenes | 75-85 | 4-chloro-o-cymene: >80% |
| Other isomers: <20% |
Experimental Workflow for Chlorination of this compound
Caption: Workflow for the chlorination of this compound.
Bromination of this compound
The bromination of this compound can be performed using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), which is often generated in situ from iron filings.
Experimental Protocol: Bromination of this compound with Br₂/Fe
Materials:
-
This compound
-
Iron filings (Fe)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) (anhydrous)
-
Sodium bisulfite (NaHSO₃) solution (10% aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous calcium chloride (CaCl₂)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, place this compound (1 equivalent) and iron filings (0.05 equivalents) in anhydrous carbon tetrachloride.
-
Cool the mixture in an ice bath.
-
From the dropping funnel, add a solution of bromine (1 equivalent) in carbon tetrachloride dropwise with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the bromine color disappears.
-
Quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.
-
Purify the product by fractional distillation under reduced pressure to obtain the monobrominated this compound isomers.
Quantitative Data:
| Product | Yield (%) | Isomer Distribution (approx.) |
| Monobromo-o-cymenes | 80-90 | 4-bromo-o-cymene: >85% |
| Other isomers: <15% |
Experimental Workflow for Bromination of this compound
Caption: Workflow for the bromination of this compound.
Iodination of this compound
Direct iodination of this compound with molecular iodine is generally slow. An oxidizing agent is required to generate a more potent electrophilic iodine species. A common method involves the use of iodine in the presence of an oxidizing agent like nitric acid or a silver salt. Another effective method utilizes N-iodosuccinimide (NIS) with an acid catalyst.
Experimental Protocol: Iodination of this compound with I₂ and an Oxidizing Agent
Materials:
-
This compound
-
Iodine (I₂)
-
Silver sulfate (Ag₂SO₄) or another suitable oxidizing agent
-
Ethanol
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography apparatus
Procedure:
-
To a stirred solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add iodine (1.1 equivalents) and silver sulfate (0.6 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature and filter off the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.
-
Wash the organic solution with 10% aqueous sodium thiosulfate solution to remove excess iodine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired iodo-o-cymene isomers.
Quantitative Data:
| Product | Yield (%) | Isomer Distribution (approx.) |
| Monoiodo-o-cymenes | 60-75 | 4-iodo-o-cymene: >70% |
| Other isomers: <30% |
Experimental Workflow for Iodination of this compound
Caption: Workflow for the iodination of this compound.
The protocols described provide effective methods for the regioselective halogenation of this compound. The choice of halogenating agent and reaction conditions allows for the controlled introduction of chlorine, bromine, or iodine onto the aromatic ring, primarily at the C4 position. These halogenated derivatives serve as valuable intermediates for the synthesis of more complex molecules in various fields of chemical research and development. It is recommended to optimize the reaction conditions for specific applications to achieve the desired yield and purity. Standard laboratory safety procedures should be followed when handling all chemicals.
References
o-Cymene: A Versatile Precursor for the Synthesis of Active Pharmaceutical Ingredients
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: o-Cymene, a naturally occurring aromatic hydrocarbon, is a valuable and cost-effective starting material for the synthesis of a variety of active pharmaceutical ingredients (APIs). Its chemical structure, featuring a benzene ring substituted with a methyl and an isopropyl group in the ortho position, allows for versatile chemical transformations. This document provides detailed protocols and application notes on the utilization of this compound as a precursor for the synthesis of key pharmaceutical intermediates and APIs, including o-cresol, mephenesin, o-cresotinic acid, and carvacrol.
Key Pharmaceutical Ingredients Derived from this compound
This compound serves as a crucial building block for several important pharmaceutical compounds. The primary route involves the oxidation of this compound to o-cresol, which is then further functionalized to produce a range of APIs.
-
o-Cresol: A key intermediate obtained from this compound, o-cresol is a precursor to various pharmaceuticals, including muscle relaxants and anti-inflammatory agents.
-
Mephenesin: A centrally acting muscle relaxant, synthesized from o-cresol. It is used to treat muscle spasms and stiffness.
-
o-Cresotinic Acid: An anti-inflammatory agent and an intermediate in pharmaceutical production, synthesized from o-cresol via the Kolbe-Schmitt reaction.
-
Carvacrol: A phenolic monoterpene with known antimicrobial, anti-inflammatory, and antioxidant properties, which can be synthesized from o-cresol.
Data Presentation
Table 1: Synthesis of o-Cresol from this compound
| Step | Reaction | Key Reagents | Temperature (°C) | Pressure | Yield (%) | Reference |
| 1 | Oxidation of this compound to Cymene Hydroperoxide | Oxygen or air | 100-120 | Atmospheric | High conversion | [1][2] |
| 2 | Cleavage of Cymene Hydroperoxide | Acid catalyst (e.g., H₂SO₄) | 60-90 | - | 68.3 - 86 | [2][3] |
Table 2: Synthesis of Pharmaceutical Ingredients from o-Cresol
| Product | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Mephenesin | Nucleophilic Substitution | 3-chloro-1,2-propanediol, NaOH | DMF | 210 (Microwave) | 94 | [4] |
| o-Cresotinic Acid | Kolbe-Schmitt Carboxylation | Sodium ethyl carbonate, CO₂ | - | 180-185 | 90.1 (based on reacted cresol) | [5] |
| Carvacrol | Friedel-Crafts Alkylation | Isopropanol, UDCaT-5 catalyst | - | 180 | 82 (selectivity) | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of o-Cresol from this compound
This protocol describes a two-step industrial process for the production of o-cresol from this compound.[1][2][3]
Step 1: Oxidation of this compound to this compound Hydroperoxide
-
Charge a suitable reactor with this compound.
-
Heat the this compound to a temperature of 100-120°C.
-
Introduce a stream of oxygen or air into the reactor to initiate the liquid-phase oxidation.
-
Maintain the reaction under atmospheric pressure until a high conversion of this compound to this compound hydroperoxide is achieved. This can be monitored by appropriate analytical techniques such as gas chromatography (GC).
Step 2: Acid-Catalyzed Cleavage of this compound Hydroperoxide
-
Transfer the this compound hydroperoxide solution to a cleavage reactor.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Maintain the reaction temperature between 60°C and 90°C.
-
The cleavage reaction yields o-cresol and acetone.
-
After the reaction is complete, neutralize the acid catalyst.
-
Separate the o-cresol from the reaction mixture by distillation. A yield of up to 86% based on consumed cymene can be achieved.[2]
Protocol 2: Synthesis of Mephenesin from o-Cresol
This protocol details the synthesis of the muscle relaxant mephenesin from o-cresol.[4][8]
-
Dissolve o-cresol (1.0 equivalent) in dimethylformamide (DMF).
-
Add sodium hydroxide (0.9-2.5 equivalents) to the solution to form the sodium salt of o-cresol.
-
Add 3-chloro-1,2-propanediol (0.9-2.5 equivalents) to the reaction mixture.
-
Subject the reaction mixture to microwave irradiation at 210°C for 15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to obtain mephenesin as a white solid. This method can yield up to 94% of the final product.[4]
Protocol 3: Synthesis of o-Cresotinic Acid from o-Cresol
This protocol describes the Kolbe-Schmitt carboxylation of o-cresol to produce o-cresotinic acid.[5]
-
In a high-pressure autoclave, mix o-cresol and sodium ethyl carbonate in a molar ratio of 1.5-2:1.
-
Heat the mixture to a temperature of 180-185°C.
-
Introduce carbon dioxide into the autoclave to a pressure of 10 atm.
-
Maintain the reaction for 6-7 hours.
-
After cooling and depressurizing the autoclave, dissolve the reaction mixture in water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the o-cresotinic acid.
-
Collect the precipitate by filtration and purify by recrystallization. The yield based on reacted o-cresol can be as high as 90.1%.[5]
Protocol 4: Synthesis of Carvacrol from o-Cresol
This protocol outlines the Friedel-Crafts alkylation of o-cresol to synthesize carvacrol.[6][7]
-
In a reaction vessel, charge o-cresol and the superacidic catalyst UDCaT-5.
-
Add isopropanol as the alkylating agent.
-
Heat the reaction mixture to 180°C.
-
The reaction is typically carried out for 2 hours without a solvent.
-
Monitor the reaction progress by GC.
-
Upon completion, the catalyst can be filtered off, and the product, carvacrol, can be purified by distillation. This process can achieve a selectivity for carvacrol of up to 82%.[6]
Mandatory Visualizations
Caption: Synthesis of APIs from this compound.
Caption: General laboratory synthesis workflow.
Caption: Mephenesin signaling pathway.
Caption: Carvacrol's anti-inflammatory action.
References
- 1. chemcess.com [chemcess.com]
- 2. EP0553874B1 - Process for production of cresols - Google Patents [patents.google.com]
- 3. US3720716A - Process for preparation of cresol and acetone from cymene hydroperoxide - Google Patents [patents.google.com]
- 4. Carvacrol suppresses LPS-induced pro-inflammatory activation in RAW 264.7 macrophages through ERK1/2 and NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2728797A - Production of cresol - Google Patents [patents.google.com]
- 6. Carvacrol protects neuroblastoma SH-SY5Y cells against Fe2+-induced apoptosis by suppressing activation of MAPK/JNK-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Mephenesin? [synapse.patsnap.com]
Analytical Methods for the Quantification of o-Cymene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of o-cymene using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are essential for quality control, formulation development, and research in the pharmaceutical and natural products industries.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile compounds like this compound, particularly in complex matrices such as essential oils and herbal extracts.
Application Note: GC-MS Quantification of this compound in Essential Oils
This application note outlines a validated method for the determination of this compound in essential oil samples. The method is based on the principles of gas chromatography for separation and mass spectrometry for detection and quantification, providing excellent selectivity and sensitivity. The isomeric separation of cymenes is critical, and on non-polar columns, the typical elution order is m-cymene, followed by p-cymene, and finally this compound[1].
Quantitative Data Summary
A summary of the quantitative performance of a comparable GC-MS method for the analysis of a closely related isomer, p-cymene, which can be adapted for this compound, is presented below.[2][3]
| Validation Parameter | Result |
| Linearity (Concentration Range) | 0.01 - 10.00 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 80.23 - 115.41% |
| Intra-day Precision (RSD) | ≤ 12.03% |
| Inter-day Precision (RSD) | ≤ 11.34% |
| Limit of Detection (LOD) | 6 ng/mL |
| Limit of Quantification (LOQ) | 12 ng/mL |
Experimental Protocol: GC-MS Quantification of this compound
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Hexane (HPLC grade)
-
Essential oil or extract sample
2. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with hexane to achieve concentrations ranging from 0.01 µg/mL to 10.00 µg/mL.
3. Sample Preparation
-
Accurately weigh approximately 100 mg of the essential oil or plant extract.
-
Dissolve the sample in 10 mL of hexane in a volumetric flask.
-
Vortex the solution for 1 minute to ensure homogeneity.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial. For plant extracts, ultrasonic extraction in hexane for 60 minutes can be employed for efficient extraction of this compound.[2]
4. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | SH-Rxi-5Sil MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column (e.g., diphenyl dimethylpolysiloxane)[1][3] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[3] |
| Injection Mode | Split (10:1 ratio)[3] |
| Injector Temperature | 250°C[3] |
| Oven Temperature Program | Initial temperature 70°C for 3 min, ramp to 80°C at 10°C/min, then to 100°C at 20°C/min, then to 130°C at 2°C/min, and finally to 280°C at 20°C/min, hold for 2 min.[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Ion Source Temperature | 230°C[3] |
| MS Transfer Line Temp. | 280°C |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification (recommended) or Full Scan (for qualitative and semi-quantitative analysis) |
| MRM Transitions | To be determined by infusing a standard of this compound. A common fragment ion for cymene isomers is m/z 119.[3] |
5. Data Analysis and Quantification
-
Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time and mass spectrum with that of the reference standard.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.
-
Quantification: The concentration of this compound in the prepared sample solution is determined using the regression equation from the calibration curve. The final concentration in the original sample is calculated by accounting for the initial sample weight and dilution factor.
Experimental Workflow: GC-MS Analysis
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative method for the quantification of this compound, particularly for samples that are not suitable for direct GC analysis or when derivatization is not desired.
Application Note: HPLC Quantification of this compound
This application note describes a reverse-phase HPLC method for the quantification of this compound. The method is adapted from a validated procedure for the simultaneous estimation of p-cymene and aloe-emodin and is suitable for the analysis of herbal formulations and other matrices.[4]
Quantitative Data Summary
The following table summarizes the validation parameters for a comparable HPLC method for p-cymene, which can be adapted for this compound.[4]
| Validation Parameter | Result |
| Linearity (Concentration Range) | 10 - 90 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.67 - 100.51% |
| Precision (RSD) | < 2% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.04 µg/mL |
Experimental Protocol: HPLC Quantification of this compound
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample containing this compound
2. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 90 µg/mL.
3. Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain this compound.
-
Extract or dissolve the sample in acetonitrile.
-
Vortex and sonicate to ensure complete dissolution/extraction.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Instrumental Parameters
| Parameter | Setting |
| HPLC System | |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4] |
| Mobile Phase | Acetonitrile:Water (80:20, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25°C[4] |
| Injection Volume | 20 µL |
| Detector | |
| Type | UV-Vis Detector |
| Wavelength | 225 nm[4] |
5. Data Analysis and Quantification
-
Identification: The this compound peak is identified by comparing its retention time with that of the reference standard.
-
Calibration Curve: A calibration curve is generated by plotting the peak area of the this compound standard against its concentration.
-
Quantification: The concentration of this compound in the prepared sample solution is determined from the calibration curve. The final concentration in the original sample is calculated based on the initial sample weight and dilution.
Experimental Workflow: HPLC Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
Application Notes and Protocols: Antimicrobial Activity of o-Cymene against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of o-cymene, a naturally occurring monoterpene, against the pathogenic bacterium Staphylococcus aureus. This document includes a summary of its activity, detailed protocols for in vitro evaluation, and insights into its mechanism of action.
Introduction
Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like sepsis and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has created an urgent need for novel antimicrobial agents. This compound, a component of various essential oils, has demonstrated potential as an antibacterial agent. These notes are intended to guide researchers in the evaluation and characterization of its anti-staphylococcal effects.
Quantitative Data on Antimicrobial Activity
Direct quantitative data for pure this compound against S. aureus is limited in publicly available literature. However, data from studies on essential oils rich in this compound and its isomer, p-cymene, provide valuable insights into its potential efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Data
| Test Substance | Strain(s) | MIC | MBC | Reference(s) |
| Essential Oil of Echinophora platyloba D.C. (this compound: 26.51-28.66%) | S. aureus | 6250 - 12,500 ppm | Not Reported | [1] |
| Essential Oil of Thymus Vulgaris (this compound: 19.6%) | S. aureus (ATCC 11622 and clinical isolate) | 1.25% (v/v) | 1.25% (v/v) | [2] |
| p-Cymene (isomer of this compound) | S. aureus | 0.598% (v/v) | 6 mg/mL | [1] |
| Essential Oil of Thymus zygis (p-cymene: 10.58%) | S. aureus (ATCC 25922, SA 03/10, MRSA 12/08) | 0.05% - 0.1% | Not Reported | [3] |
| Essential Oil of Croton conduplicatus (p-cymene: 10.68%) | Methicillin-sensitive S. aureus (MSSA) | 256 µg/mL | Not Reported | [4] |
| Essential Oil of Croton conduplicatus (p-cymene: 10.68%) | Methicillin-resistant S. aureus (MRSA) | 512 µg/mL | Not Reported | [4] |
Table 2: Zone of Inhibition Data from Agar Disk Diffusion Assays
| Test Substance | Strain(s) | Disk Content | Zone of Inhibition (mm) | Reference(s) |
| Essential Oil of Thymus zygis (volatile compounds) | S. aureus ATCC 25922 | Not Specified | 27.54 ± 4.10 | [3] |
| Essential Oil of Thymus zygis (volatile compounds) | MRSA 12/08 | Not Specified | 16.26 ± 5.15 | [3] |
| Essential Oil of Thymus ciliatus (p-cymene: 12.25%) | MRSA strains | Not Specified | 20 - 50 | [5] |
Mechanism of Action
The primary antimicrobial mechanism of this compound and its isomers against Staphylococcus aureus is the disruption of the bacterial cell membrane. As a lipophilic compound, this compound is able to intercalate into the lipid bilayer of the cell membrane. This insertion leads to an expansion and destabilization of the membrane, increasing its fluidity and permeability. The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately leading to cell death.[1][6]
Caption: Mechanism of this compound Action on S. aureus.
Experimental Protocols
The following are detailed protocols for evaluating the antimicrobial activity of this compound against S. aureus.
Broth Microdilution Assay for MIC and MBC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound.
Caption: Workflow for MIC and MBC Determination.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
S. aureus strain (e.g., ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Due to the hydrophobic nature of this compound, a solvent is necessary for its dispersion in the aqueous broth. Prepare a stock solution of this compound in MHB containing 2% DMSO to enhance solubility.[2]
-
Preparation of Bacterial Inoculum: From a fresh 18-24 hour culture of S. aureus on an agar plate, pick several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[2][7]
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with MHB to obtain a range of concentrations to be tested.[8]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound, as well as to a positive control well (broth with inoculum but no this compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[9]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[9]
-
MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth and plate it onto an MHA plate.[9]
-
Incubation for MBC: Incubate the MHA plates at 37°C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Caption: Workflow for Agar Disk Diffusion Assay.
Materials:
-
This compound
-
Sterile paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates
-
S. aureus strain
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension of S. aureus equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[10]
-
Disk Application: Aseptically apply a sterile paper disk impregnated with a known concentration of this compound to the center of the inoculated MHA plate. A control disk impregnated with the solvent (e.g., DMSO) should also be used.[10]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[10]
-
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).[11]
Time-Kill Curve Assay
This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.
Caption: Workflow for Time-Kill Curve Assay.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
S. aureus strain
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS for dilutions
Procedure:
-
Preparation of Cultures: Prepare tubes or flasks containing MHB with various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, and 2x MIC) and a growth control without this compound.
-
Inoculation: Inoculate each tube with a starting concentration of S. aureus of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the cultures at 37°C with agitation. At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[12]
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto MHA plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is no significant change in the bacterial count over time compared to the initial inoculum.
Conclusion
This compound demonstrates promising antimicrobial activity against Staphylococcus aureus, primarily through the disruption of the cell membrane. The provided protocols offer a standardized framework for researchers to further investigate and quantify its efficacy. While more research is needed to establish a comprehensive profile of pure this compound, the existing data on related compounds and essential oils suggest its potential as a lead compound for the development of new anti-staphylococcal agents.
References
- 1. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Essential Oils Evaluated In Vitro against Escherichia coli and Staphylococcus aureus [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic and Antibiofilm Effects of the Essential Oil from Croton conduplicatus (Euphorbiaceae) against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Activities of Homemade Matrices Miming Essential Oils Compared to Commercial Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Frontiers | Cuminum cyminum L. Essential Oil: A Promising Antibacterial and Antivirulence Agent Against Multidrug-Resistant Staphylococcus aureus [frontiersin.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. Chemical Composition and Antimicrobial Activity of Selected Essential Oils against Staphylococcus spp. Isolated from Human Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Fine Chemicals Using o-Cymene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of o-cymene as a versatile and cost-effective starting material and solvent in the synthesis of a variety of fine chemicals. The protocols outlined below are intended for use by trained professionals in a laboratory setting.
Introduction
This compound (1-methyl-2-isopropylbenzene) is an aromatic hydrocarbon with a pleasant citrus-like aroma.[1][2] It serves as a valuable precursor and solvent in the synthesis of various fine chemicals, finding applications in the fragrance, flavor, pharmaceutical, and agricultural industries.[1][3] Its unique structural features, including an activated aromatic ring and two alkyl substituents, allow for a range of chemical transformations.[4]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 527-84-4[1] |
| Molecular Formula | C₁₀H₁₄[1] |
| Molecular Weight | 134.22 g/mol [1] |
| Appearance | Colorless clear liquid[3] |
| Boiling Point | 177 - 179 °C[3] |
| Density | 0.880 g/cm³[3] |
| Solubility | Nearly insoluble in water; soluble in organic solvents[5] |
Applications in Fine Chemical Synthesis
This compound can be functionalized through various reactions to produce a range of valuable fine chemicals. Key transformations include nitration, acylation, and oxidation.
Synthesis of Nitrogen-Containing Intermediates: 2-Amino-o-cymene
The nitration of this compound followed by reduction provides a pathway to 2-amino-o-cymene, a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The following protocol is adapted from the nitration of the related isomer, p-cymene.
Experimental Protocol: Nitration of this compound (Adapted)
-
Preparation of Nitrating Mixture: In a flask equipped with a stirrer and dropping funnel, prepare a nitrating mixture by carefully adding nitric acid to an equal volume of concentrated sulfuric acid, while maintaining the temperature below 10 °C with an ice bath.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, chill a mixture of concentrated sulfuric acid and glacial acetic acid to 0 to -5 °C using a dry ice/acetone bath.
-
Addition of this compound: Slowly add this compound to the chilled acid mixture while maintaining the temperature between 0 and -5 °C.
-
Nitration: Cool the this compound emulsion to -15 to -10 °C. Add the prepared nitrating mixture dropwise over approximately 2 hours, ensuring the temperature does not rise above -10 °C.
-
Work-up: After the addition is complete, continue stirring for 10 minutes. Pour the reaction mixture onto a mixture of crushed ice and water with stirring.
-
Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with water until neutral. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The crude nitro-o-cymene can be purified by vacuum distillation.
Expected Yield: Based on the analogous reaction with p-cymene, a yield of 78-82% of the corresponding nitrated product can be anticipated.
Diagram: Synthesis of 2-Amino-o-cymene
Caption: Synthesis of 2-Amino-o-cymene from this compound.
Synthesis of Ketone Intermediates via Friedel-Crafts Acylation
Friedel-Crafts acylation of this compound introduces an acyl group onto the aromatic ring, yielding ketone derivatives that are precursors to fragrances and pharmaceuticals.[4][6] The directing effects of the methyl and isopropyl groups will influence the position of acylation.
Experimental Protocol: Friedel-Crafts Acylation of this compound with Acetic Anhydride
-
Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser with a calcium chloride drying tube, and a dropping funnel, suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane.
-
Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add acetic anhydride dropwise from the dropping funnel.
-
Addition of this compound: After the addition of acetic anhydride is complete, add this compound dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Reaction: After the addition of this compound, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, 5% sodium hydroxide solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data for Acylation of Aromatic Compounds
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) |
| Toluene | Acetic Anhydride | AlCl₃ | Dichloromethane | ~95% (p-isomer) |
| Anisole | Acetic Anhydride | AlCl₃ | Dichloromethane | >90% (p-isomer) |
Note: The yields are for related substrates and serve as an estimate for the acylation of this compound.
Diagram: Friedel-Crafts Acylation of this compound
Caption: Friedel-Crafts Acylation of this compound.
Synthesis of Phenolic Compounds: o-Cymen-5-ol (Carvacrol)
o-Cymen-5-ol, also known as carvacrol, is a valuable fine chemical with strong antimicrobial properties, widely used in cosmetics and as a food additive.[7] While direct synthesis from this compound is not widely reported, a plausible route involves sulfonation followed by alkali fusion. The biosynthesis of its isomer, thymol, proceeds from p-cymene.[8]
Proposed Synthetic Pathway: this compound to o-Cymen-5-ol
A potential synthetic route to o-cymen-5-ol from this compound involves two main steps:
-
Sulfonation: Reaction of this compound with a sulfonating agent, such as concentrated sulfuric acid or oleum, to introduce a sulfonic acid group onto the aromatic ring. The position of sulfonation will be directed by the alkyl groups.
-
Alkali Fusion: The resulting this compound sulfonic acid is then fused with a strong base, such as sodium hydroxide, at high temperatures. This process replaces the sulfonic acid group with a hydroxyl group, yielding o-cymen-5-ol.
Diagram: Proposed Synthesis of o-Cymen-5-ol
Caption: Proposed route to o-Cymen-5-ol.
Conclusion
This compound is a versatile and economically viable platform molecule for the synthesis of a variety of fine chemicals. The protocols and pathways described in these application notes provide a foundation for researchers and drug development professionals to explore the potential of this compound in their synthetic endeavors. Further optimization of reaction conditions will be necessary to achieve high yields and selectivity for specific target molecules.
References
- 1. CN101200419A - Method for synthesizing musk tonalide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. us.typology.com [us.typology.com]
- 8. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of o-Cymene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of o-cymene, a versatile aromatic hydrocarbon. The following sections outline key derivatization reactions, including nitration, halogenation, Friedel-Crafts acylation, and sulfonation. The provided methodologies are intended to serve as a foundational guide for the synthesis of novel this compound derivatives for applications in pharmaceutical development, materials science, and fragrance chemistry.
Introduction to this compound Derivatization
This compound (1-isopropyl-2-methylbenzene) is an aromatic hydrocarbon whose structure features a benzene ring substituted with a methyl group and an isopropyl group at adjacent positions. This substitution pattern influences the regioselectivity of electrophilic aromatic substitution reactions, making this compound an interesting and valuable starting material for the synthesis of a variety of functionalized aromatic compounds. The methyl and isopropyl groups are both activating, ortho-, para-directing groups. In this compound, this leads to a complex mixture of products in many reactions, with steric hindrance from the bulky isopropyl group playing a significant role in determining the final product distribution.
Regioselectivity of Electrophilic Aromatic Substitution on this compound
The methyl and isopropyl groups on the this compound ring are electron-donating, activating the aromatic ring towards electrophilic attack. Both groups direct incoming electrophiles to the positions ortho and para to themselves. This results in four possible positions for substitution on the this compound ring (positions 3, 4, 5, and 6).
The directing effects of the two alkyl groups are as follows:
-
Methyl group (at C1): Directs to positions 2 (occupied), 4, and 6.
-
Isopropyl group (at C2): Directs to positions 1 (occupied), 3, and 5.
Considering the combined directing effects, substitution is favored at positions 3, 4, 5, and 6. However, steric hindrance from the bulky isopropyl group will significantly influence the product distribution, generally disfavoring substitution at the adjacent position 3. Therefore, substitution is most likely to occur at positions 4, 5, and 6, with the relative ratios depending on the specific reaction and conditions.
Experimental Protocols
Nitration of this compound
This protocol is adapted from a procedure for the nitration of p-cymene and is expected to yield a mixture of nitro- this compound isomers.[1]
Reaction Scheme:
References
Application Notes and Protocols: o-Cymene in Essential Oil Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
o-Cymene, a monoterpene and an isomer of p-cymene and m-cymene, is a volatile organic compound found in the essential oils of various aromatic plants.[1] While its isomer p-cymene is more commonly found in nature and has been extensively studied, this compound also contributes to the aromatic profile and potential therapeutic properties of several essential oils.[2] This document provides detailed application notes and protocols for researchers interested in studying this compound as a component of essential oils, focusing on its extraction, quantification, and biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.
Section 1: Quantitative Data on this compound
The concentration of this compound can vary significantly depending on the plant species, geographical origin, and extraction method. The following tables summarize the quantitative data found in the literature for the presence of this compound in various essential oils and its antimicrobial activity.
Table 1: Percentage of this compound in Various Essential Oils
| Plant Species | Plant Part | Percentage of this compound (%) | Reference |
| Echinophora platyloba D.C. | Aerial Parts | 26.51 (Essential Oil), 28.66 (Methanolic Extract) | [3] |
| Alpinia zerumbet | Leaves | 14.9 | [4] |
| Eucalyptus camaldulensis | Not Specified | 15.53 | [4] |
| Cuminum cyminum (Syria) | Seeds | 10.98 | [5] |
| Cuminum cyminum (Egypt) | Seeds | 7.70 | [5] |
| Syzygium cumini | Not Specified | 1.24 | [6] |
| Sweet Marjoram | Not Specified | Present (unquantified) | [7] |
Table 2: Minimum Inhibitory Concentration (MIC) of Essential Oils Containing this compound
| Essential Oil/Extract | Microorganism | MIC | Reference |
| Echinophora platyloba D.C. Essential Oil | Listeria monocytogenes | 6250 ppm | [3] |
| Staphylococcus aureus | 12500 ppm | [3] | |
| Escherichia coli | 50000 ppm | [3] | |
| Echinophora platyloba D.C. Methanolic Extract | Listeria monocytogenes | 25000 ppm | [3] |
| Staphylococcus aureus | 25000 ppm | [3] |
Note: The antimicrobial activity is attributed to the synergistic effects of all components in the essential oil, not just this compound.
Section 2: Experimental Protocols
Extraction of Essential Oils Containing this compound
Protocol: Hydrodistillation using a Clevenger-type Apparatus
This protocol is suitable for the extraction of essential oils from plant materials like Thymus vulgaris.[3]
Materials:
-
Dried and ground plant material (e.g., aerial parts of Thymus vulgaris)
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Place 100 g of the air-dried and powdered plant material into the 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask.
-
Set up the Clevenger-type apparatus according to the manufacturer's instructions, connecting the flask to the heating mantle.
-
Heat the mixture to boiling. The steam and volatilized essential oil will rise into the condenser.
-
Continue the distillation for at least 3.5 hours, or until no more essential oil is collected.[3]
-
The essential oil will separate from the water in the collection tube of the Clevenger apparatus.
-
Carefully collect the essential oil from the collection tube.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed glass vial in a cool, dark place.
Workflow for Essential Oil Extraction
Caption: Workflow for hydrodistillation of essential oils.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol: GC-MS Analysis
This protocol provides a general framework for the quantification of this compound in an essential oil sample.[8][9]
Materials:
-
Essential oil sample
-
Hexane (GC grade)
-
This compound standard
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a stock solution of the essential oil in hexane (e.g., 1% v/v). Prepare a series of standard solutions of this compound in hexane at known concentrations to create a calibration curve.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 minutes.
-
Ramp to 220°C at a rate of 5°C/min.
-
Hold at 220°C for 5 minutes.[3]
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Injection: Inject 1 µL of the prepared sample and standard solutions into the GC-MS system.
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum by comparing it to the standard and reference libraries (e.g., NIST, Wiley). The mass spectrum of this compound will be very similar to its isomers, m- and p-cymene, making retention index crucial for identification.[8]
-
The elution order on a non-polar column like DB-5 is typically m-cymene, followed by p-cymene, and then this compound.[8]
-
Quantify the amount of this compound in the essential oil sample by using the calibration curve generated from the standard solutions.
-
Workflow for GC-MS Quantification
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: o-Cymene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Cymene, a naturally occurring aromatic hydrocarbon, presents an intriguing profile for applications in polymer chemistry. As an isomer of the well-studied p-cymene, which has demonstrated significant utility as a sustainable solvent, this compound is poised for exploration in similar roles.[1][2][3] Its physical properties, including a high boiling point and solvency for organic compounds, suggest its potential as a green alternative to conventional, often hazardous, polymerization solvents.[4][5] This document provides a detailed overview of this compound's properties, juxtaposed with its para-isomer, and presents a comprehensive case study on the application of p-cymene in Direct Arylation Polymerization (DArP) as a model for potential this compound applications.
Physicochemical Properties of Cymene Isomers
A clear understanding of the physical and chemical properties of this compound is crucial for its evaluation as a potential solvent or additive in polymerization reactions. The following table summarizes key quantitative data for this compound and compares it with its more extensively studied isomer, p-cymene.
| Property | This compound | p-Cymene | Reference |
| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ | [3][6] |
| Molecular Weight | 134.22 g/mol | 134.222 g/mol | [3][7] |
| Appearance | Colorless liquid | Colorless liquid | [3][7] |
| Boiling Point | 178 °C | 177 °C | [3][7] |
| Melting Point | -71.5 °C | -68 °C | [3][7] |
| Density | 0.8766 g/cm³ at 20 °C | 0.857 g/cm³ | [3][7] |
| Solubility in Water | 23.3 mg/L at 25 °C | 23.4 mg/L | [3][7] |
| log P (octanol-water) | 4.26 | 4.1 | [1][7] |
| Refractive Index | 1.5006 at 20 °C | 1.4908 at 20 °C | [3][7] |
Application Case Study: p-Cymene in Direct Arylation Polymerization (DArP)
While direct applications of this compound in polymer chemistry are not yet widely reported, the successful use of its isomer, p-cymene, as a green solvent in Direct Arylation Polymerization (DArP) provides a strong rationale for investigating this compound in similar contexts.[4][5] DArP is an environmentally friendly method for synthesizing conjugated polymers, offering a reduction in synthetic steps and avoiding the use of toxic organotin reagents.[4][5]
p-Cymene has been shown to be an excellent high-boiling, naturally-sourced aromatic solvent for DArP, outperforming conventional solvents like toluene and cyclopentyl methyl ether (CPME).[4][5] Its use has led to the synthesis of a variety of alternating copolymers with high molecular weights and yields, and with a reduction in structural defects.[4][5]
Quantitative Performance of p-Cymene in DArP
The following table summarizes the performance of p-cymene as a solvent in the synthesis of various polymers via DArP, demonstrating its efficacy.
| Polymer | Monomers | Catalyst/Base System | Mn ( kg/mol ) | Yield (%) | Reference |
| P1 | 2,5-dibromo-3-dodecylthiophene & 2,2'-bithiophene | PdCl₂(PPh₃)₂ / K₂CO₃ / Pivalic Acid | 33.8 | 96.2 | [4] |
| P2 | 2,5-dibromo-3-dodecylthiophene & Thieno[3,2-b]thiophene | PdCl₂(PPh₃)₂ / K₂CO₃ / Pivalic Acid | 51.3 | 85.1 | [4] |
| P3 | 4,7-bis(4-hexyl-2-thienyl)-2,1,3-benzothiadiazole & 2,2'-bithiophene | PdCl₂(PPh₃)₂ / K₂CO₃ / Pivalic Acid | 42.0 | 78.5 | [4] |
| PCDTBT | Dithienyl-benzothiadiazole & Carbazole derivative | Pd₂(dba)₃ / P(o-tol)₃ / K₂CO₃ / Pivalic Acid | 23.4 | 55.8 | [4] |
Experimental Protocols
The following is a detailed protocol for a typical Direct Arylation Polymerization using p-cymene as a solvent, which can be adapted for the evaluation of this compound.
Protocol: Synthesis of Polymer P1 via DArP using p-Cymene
Materials:
-
2,5-dibromo-3-dodecylthiophene (Monomer A)
-
2,2'-bithiophene (Monomer B)
-
Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Pivalic acid
-
p-Cymene, anhydrous
-
Standard Schlenk line and glassware
-
Argon gas, high purity
Procedure:
-
Reactor Setup: A 25 mL Schlenk tube equipped with a magnetic stir bar is dried under vacuum and backfilled with argon.
-
Reagent Addition: To the Schlenk tube, add Monomer A (e.g., 0.2 mmol), Monomer B (e.g., 0.2 mmol), PdCl₂(PPh₃)₂ (e.g., 5 mol%), and K₂CO₃ (e.g., 2.5 equivalents).
-
Solvent and Additive Addition: Add anhydrous p-cymene (to achieve a monomer concentration of 0.2 M) and pivalic acid (e.g., 30 mol%) to the Schlenk tube via syringe under an argon atmosphere.
-
Reaction: The Schlenk tube is sealed and the reaction mixture is stirred and heated in a preheated oil bath at 120 °C for the desired reaction time (e.g., 24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with chloroform and filtered through a short plug of silica gel to remove the catalyst.
-
Polymer Precipitation: The filtrate is concentrated and the polymer is precipitated by adding the concentrated solution to a large volume of methanol.
-
Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer's molecular weight (Mn), polydispersity index (PDI), and structure can be determined by gel permeation chromatography (GPC) and NMR spectroscopy, respectively.
Visualizing Potential Workflows and Structures
Diagrams created using the DOT language can help visualize the molecular structure and a potential experimental workflow for evaluating this compound.
Caption: Molecular structure of this compound.
Caption: Proposed workflow for evaluating this compound.
Future Outlook and Potential Applications
The favorable properties of this compound, coupled with the successful precedent set by p-cymene, strongly suggest its potential as a green and effective solvent in various polymerization techniques.[4][5] Researchers are encouraged to explore its application in:
-
Controlled Radical Polymerization: Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could benefit from a high-boiling, non-coordinating solvent like this compound.
-
Condensation Polymerization: The synthesis of high-performance polymers like polyimides and polyamides often requires high temperatures, making this compound a suitable candidate solvent.
-
Polymer Recycling: The solvency of cymene isomers for polymers like polystyrene suggests a potential role for this compound in solvent-based recycling processes.[8]
References
- 1. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. p-Cymene - Wikipedia [en.wikipedia.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. p-Cymene: A Sustainable Solvent that is Highly Compatible with Direct Arylation Polymerization (DArP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing o-Cymene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of o-cymene synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low overall yield of cymene isomers | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture.[1] 2. Insufficient Catalyst: In Friedel-Crafts acylation, which can be a related reaction, the catalyst can form a complex with the product, rendering it inactive.[1] 3. Low Reaction Temperature: The reaction rate may be too slow at the current temperature. | 1. Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous catalyst. Dry all glassware and solvents thoroughly before use. 2. Increase Catalyst Loading: Incrementally increase the molar ratio of the catalyst to the limiting reagent. 3. Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by GC to find the optimal balance between reaction rate and selectivity. |
| Poor selectivity for this compound (high p/o or m/o ratio) | 1. Thermodynamic Control: Higher reaction temperatures favor the formation of the more stable p- and m-cymene isomers.[2] 2. Catalyst Choice: The pore size and acidity of the catalyst (e.g., zeolites) can significantly influence isomer distribution. Large-pore zeolites may not provide the shape selectivity needed to favor the ortho isomer.[3] 3. Steric Hindrance: The bulky isopropyl group may preferentially add to the less sterically hindered para position. | 1. Lower Reaction Temperature: Operate at lower temperatures (e.g., 0-25 °C) to favor the kinetically controlled ortho product.[2] 2. Select Appropriate Catalyst: Experiment with different zeolite catalysts with varying pore sizes and acidities. Medium-pore zeolites may offer better shape selectivity for the ortho position. Modifying catalyst surfaces can also alter selectivity. 3. Adjust Reactant Ratios: Varying the toluene to propylene/isopropanol ratio can sometimes influence isomer distribution. |
| Formation of polyalkylated products (e.g., diisopropyltoluene) | 1. High Alkylating Agent Concentration: An excess of propylene or isopropanol can lead to multiple alkylations on the toluene ring. 2. High Catalyst Activity: A highly active catalyst can promote further alkylation of the cymene product.[2] | 1. Use an Excess of Toluene: Employ a high molar ratio of toluene to the alkylating agent to increase the probability of mono-alkylation.[2] 2. Control Reaction Time: Monitor the reaction closely and stop it once the desired level of mono-alkylation is achieved to prevent subsequent reactions. 3. Moderate Catalyst Activity: Consider using a catalyst with lower acidity or operating at a lower temperature. |
| Isomerization of this compound to m- or p-cymene | 1. High Temperature and/or Long Reaction Time: The initially formed this compound can isomerize to the more thermodynamically stable isomers under harsh conditions.[2] 2. Acidic Catalyst: The acid catalyst itself can promote the isomerization of the product. | 1. Optimize Reaction Conditions: Use the lowest effective temperature and shortest possible reaction time. 2. Quench the Reaction Promptly: Once the desired conversion is reached, quickly quench the reaction to deactivate the catalyst and prevent further isomerization. |
| Difficulty in separating this compound from other isomers | 1. Close Boiling Points: The boiling points of o-, m-, and p-cymene are very close, making separation by simple distillation challenging. | 1. Use Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates for efficient separation.[4] 2. Preparative Gas Chromatography: For high-purity samples, preparative GC can be an effective separation technique. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts alkylation of toluene with an isopropylating agent, typically propylene or isopropanol, in the presence of an acid catalyst.[5] This reaction produces a mixture of o-, m-, and p-cymene isomers that require subsequent separation.
Q2: How can I maximize the yield of the ortho isomer over the para and meta isomers?
A2: To favor the formation of this compound, the reaction should be run under kinetic control. This generally involves using lower reaction temperatures.[2][6] The choice of catalyst is also crucial; certain zeolites or modified catalysts can enhance ortho-selectivity.
Q3: What are the typical side reactions in this compound synthesis, and how can they be minimized?
A3: Common side reactions include polyalkylation (the addition of more than one isopropyl group to the toluene ring), and isomerization of the desired this compound to the more stable m- and p-isomers.[2] To minimize these, use a large excess of toluene, control the reaction time, and maintain a low reaction temperature.[2]
Q4: What is the role of the catalyst in determining the isomer distribution?
A4: The catalyst plays a critical role in determining the product distribution. In the case of zeolite catalysts, the pore size and structure can exert a shape-selective effect, favoring the formation of isomers that can more easily diffuse out of the catalyst pores.[3] The acidity of the catalyst also influences the reaction rate and the extent of side reactions like isomerization.[7]
Q5: How can I effectively separate this compound from the other isomers in the product mixture?
A5: Due to the close boiling points of the cymene isomers, fractional distillation is the recommended method for separation on a laboratory scale.[4] A column with a high number of theoretical plates is necessary for good separation. For analytical purposes and small-scale purification, gas chromatography (GC) is a very effective technique.
Quantitative Data Presentation
The following table summarizes the typical distribution of cymene isomers obtained from the alkylation of toluene with isopropanol over a SAPO-5 catalyst at different temperatures.
| Temperature (°C) | Toluene Conversion (%) | This compound (%) | m-Cymene (%) | p-Cymene (%) | Total Cymene Selectivity (%) |
| 180 | 18.5 | 28.2 | 34.5 | 37.3 | 95.6 |
| 210 | 25.8 | 25.1 | 36.8 | 38.1 | 96.5 |
| 240 | 30.2 | 22.5 | 39.4 | 38.1 | 96.8 |
| 270 | 28.1 | 20.8 | 41.2 | 38.0 | 82.1 |
| 300 | 26.4 | 19.5 | 42.1 | 38.4 | 96.9 |
Data adapted from a study on the isopropylation of toluene over SAPO-5 catalyst. The specific yields of each isomer were calculated from the provided selectivity data and total cymene yield.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation of Toluene with Isopropanol (Ortho-Selective Conditions)
This protocol is designed to favor the formation of the kinetically controlled ortho-product.
Materials:
-
Toluene (anhydrous)
-
Isopropanol (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
-
In the dropping funnel, prepare a mixture of anhydrous toluene (1.5 equivalents) and anhydrous isopropanol (1.0 equivalent).
-
Add the toluene-isopropanol mixture dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Once the desired conversion is achieved, slowly and carefully quench the reaction by pouring the mixture over a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product, a mixture of cymene isomers, can then be purified by fractional distillation.
Protocol 2: Separation of Cymene Isomers by Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.[4]
-
Place the crude cymene mixture into the round-bottom flask along with a few boiling chips.
-
Begin heating the flask gently. As the mixture boils, the vapor will rise into the fractionating column.
-
Carefully control the heating rate to establish a temperature gradient in the column. The temperature at the top of the column should be close to the boiling point of the lowest-boiling isomer.
-
Collect the fractions that distill over at specific temperature ranges. The expected boiling points are approximately: p-cymene (~177 °C), m-cymene (~176 °C), and this compound (~178 °C). Due to the very close boiling points, a highly efficient column is required.
-
Analyze each fraction by GC to determine its composition.
Protocol 3: Quantitative Analysis of Cymene Isomers by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
A suitable capillary column for separating aromatic hydrocarbons (e.g., a nonpolar phase like diphenyl:dimethylpolysiloxane).[9]
Procedure:
-
Preparation of Standards: Prepare standard solutions of pure this compound, m-cymene, and p-cymene of known concentrations in a suitable solvent (e.g., hexane or cyclohexane).
-
Instrument Setup: Set the GC parameters (e.g., injector temperature, oven temperature program, detector temperature, carrier gas flow rate) to achieve good separation of the three isomers. A typical oven program might start at a lower temperature and ramp up to resolve the peaks.
-
Calibration: Inject the standard solutions to determine the retention time for each isomer and to create a calibration curve for quantitative analysis.[9]
-
Sample Analysis: Dilute a small aliquot of the reaction mixture or each distillation fraction in the solvent and inject it into the GC.
-
Data Analysis: Identify the peaks corresponding to o-, m-, and p-cymene based on their retention times. Use the calibration curve to determine the concentration of each isomer in the sample.[10]
Visualizations
Caption: A high-level workflow for the synthesis of this compound.
Caption: Relationship between kinetic and thermodynamic control in cymene synthesis.
Caption: A troubleshooting decision tree for optimizing this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. reelmind.ai [reelmind.ai]
- 6. fiveable.me [fiveable.me]
- 7. Recent Trends in Tailoring External Acidity in Zeolites for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. youtube.com [youtube.com]
- 10. Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Separation of o-Cymene from its Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges encountered during the separation of o-cymene from its meta- and para-isomers.
Physical Properties of Cymene Isomers
The primary challenge in separating cymene isomers stems from their remarkably similar physical properties, particularly their boiling points.[1][2] This similarity renders conventional separation methods, like simple fractional distillation, largely ineffective for achieving high purity.[3][4]
| Property | This compound | m-Cymene | p-Cymene |
| CAS Number | 527-84-4[1] | 535-77-3[1] | 99-87-6[1] |
| Molar Mass (g·mol−1) | 134.22[5] | 134.22[6] | 134.222[7] |
| Boiling Point (°C) | 178.15[1] | 175.05[1] | 177.10[1] |
| Melting Point (°C) | -71.5[1][8] | -63.75[1] | -67.94[1] |
| Density (g/cm³ at 20°C) | 0.8766[8] | 0.86[6] | 0.857[7][9] |
| Refractive Index (n20/D) | 1.5006[8] | 1.4930[10] | 1.4908[7] |
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound from its isomers so difficult? A1: The separation is challenging due to the isomers' nearly identical boiling points, as shown in the table above.[1] The boiling point of this compound (178.15 °C) is only about 1°C different from that of p-cymene (177.10 °C), making separation by conventional fractional distillation impractical for achieving high purity.[1][3]
Q2: What are the most effective industrial methods for separating cymene isomers? A2: The most effective methods move beyond boiling point differences and exploit other physicochemical properties. These include:
-
Extractive Distillation: This technique involves introducing a high-boiling-point solvent (an entrainer) that selectively alters the relative volatilities of the isomers, making them easier to separate by distillation.[3][11][12]
-
Adsorptive Separation: This method uses porous materials, such as zeolites or metal-organic frameworks (MOFs), that selectively adsorb one isomer over the others based on differences in molecular size and shape.[13][14][15] MOFs, in particular, have shown high selectivity for ortho-isomers of aromatic compounds.[13]
Q3: How do I choose the right separation technique for my experiment? A3: The choice depends on several factors, including the required purity of the final product, the scale of the separation (analytical vs. preparative), and the available equipment. Adsorptive separation is often favored for achieving very high purity, while extractive distillation can be more suitable for larger-scale industrial processes.
Q4: Can Gas Chromatography (GC) be used for separation? A4: Gas chromatography is an excellent analytical technique for determining the purity and relative abundance of isomers in a mixture.[16] While preparative GC can be used for small-scale purification, it is generally not feasible for large quantities. The elution order of isomers on non-polar GC columns often corresponds to their boiling points.[16]
Troubleshooting Guides
Troubleshooting: Extractive Distillation
Problem: My chosen entrainer is not improving the separation factor between this compound and p-cymene.
-
Possible Cause: The entrainer has poor selectivity for the cymene isomers. The effectiveness of an entrainer depends on its ability to interact differently with each isomer, thereby altering their volatility.
-
Solution:
-
Screen Different Solvents: The selection of a suitable solvent is critical.[12] Experiment with entrainers from different chemical families. For aromatic separations, solvents like N-methyl-2-pyrrolidone (NMP) or certain bio-based solvents have shown promise.[11]
-
Adjust the Solvent-to-Feed Ratio: The concentration of the entrainer can significantly impact relative volatility. Systematically vary the solvent-to-feed ratio to find the optimal concentration for maximizing separation.
-
Verify System Purity: Ensure the initial mixture and the entrainer are free from impurities that could form azeotropes or interfere with the separation process.
-
Problem: I am struggling to recover my purified this compound from the entrainer.
-
Possible Cause: The boiling point of the entrainer is too close to that of the cymene isomers, or it forms an azeotrope.
-
Solution:
-
Select a High-Boiling Entrainer: A key principle of extractive distillation is that the entrainer should have a boiling point significantly higher than the components being separated to facilitate easy recovery in a second distillation column.[3]
-
Use an Alternative Recovery Method: If distillation is problematic, consider other methods to separate the product from the entrainer, such as liquid-liquid extraction (e.g., water washing if the entrainer is water-soluble) or cooling and phase separation if applicable.[3][17]
-
Troubleshooting: Adsorptive Separation
Problem: My packed column with zeolite is showing poor selectivity for this compound.
-
Possible Cause: The pore size and surface chemistry of the chosen adsorbent are not suitable for differentiating between the cymene isomers.
-
Solution:
-
Select the Right Adsorbent: The choice of adsorbent is paramount. Medium-pore zeolites, like ZSM-5, are often used for separating isomers based on molecular sieving.[15][18] The pore size must be precisely controlled to allow entry of one isomer while restricting others.
-
Consider Metal-Organic Frameworks (MOFs): MOFs offer highly tunable pore sizes and surface functionalities, making them excellent candidates for challenging isomer separations.[13][14][19] Research specific MOFs known for their selectivity towards ortho-substituted aromatics.[13]
-
Optimize Operating Conditions: Temperature and pressure can influence adsorption selectivity. Experiment with different conditions to enhance the performance of your chosen adsorbent.
-
Ensure Proper Adsorbent Activation: Adsorbents must be properly activated (typically by heating under vacuum) to remove any pre-adsorbed water or other contaminants that can block pores and reduce efficiency.
-
Troubleshooting: Analytical Gas Chromatography (GC)
Problem: The this compound and p-cymene peaks are co-eluting or have very poor resolution.
-
Possible Cause: The GC column and temperature program are not optimized for this difficult separation.
-
Solution:
-
Select a Column with Higher Selectivity: If using a standard non-polar column (like a DB-1 or HP-5), switch to a mid-polar or polar stationary phase (e.g., a wax-type or cyanopropyl-substituted column).[20] The different interaction mechanisms of a polar phase can significantly alter selectivity and resolve the isomers.
-
Optimize the Oven Temperature Program: A slow temperature ramp rate (e.g., 1-2 °C/min) through the elution range of the cymenes will increase the interaction time with the stationary phase and improve resolution.[20][21]
-
Use a Longer Column: Increase the number of theoretical plates by using a longer column (e.g., 60 m instead of 30 m). This provides more opportunity for the isomers to separate.
-
Adjust Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve maximum column efficiency, which will result in sharper peaks and better resolution.
-
Experimental Protocols
Protocol 1: Extractive Distillation of a Cymene Isomer Mixture
-
Solvent Selection: Choose an appropriate high-boiling point entrainer with known selectivity for aromatic isomers (e.g., sulfolane or NMP).
-
System Setup: Assemble a multi-plate rectification column with a reboiler, condenser, and ports for introducing the feed and the entrainer.
-
Entrainer Introduction: Introduce the entrainer near the top of the column so it flows down through the packing or trays.
-
Feed Introduction: Introduce the cymene isomer mixture at a midpoint in the column. A typical starting point is a 3:1 mass ratio of entrainer to feed.
-
Distillation: Heat the reboiler to begin the distillation process. The more volatile component (whose volatility is most enhanced by the entrainer) will move up the column and be collected as the distillate.
-
Bottoms Collection: The less volatile isomer will exit with the entrainer from the bottom of the column.
-
Solvent Recovery: The bottoms product (entrainer + less volatile isomer) is fed to a second distillation column (a solvent stripper) to separate the pure isomer from the high-boiling entrainer. The recovered entrainer can then be recycled.
Protocol 2: Adsorptive Separation of this compound using a Packed Column
-
Adsorbent Selection and Activation: Select a microporous adsorbent with a pore diameter suitable for kinetic separation of cymene isomers (e.g., ZSM-5 zeolite). Activate the adsorbent by heating it under vacuum or a flow of inert gas to remove moisture.
-
Column Packing: Carefully pack a chromatography column with the activated adsorbent to ensure a homogenous bed with no channeling.
-
Equilibration: Equilibrate the column by flowing a non-polar mobile phase (e.g., hexane) through it until a stable baseline is achieved.
-
Sample Loading: Dissolve the cymene isomer mixture in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the sample with the mobile phase. The isomers will travel through the column at different rates based on their interaction with the adsorbent. The isomer with the weakest interaction (typically the most sterically hindered, this compound) will elute first.
-
Fraction Collection: Collect fractions of the eluent and analyze each fraction using an appropriate analytical technique (e.g., GC-MS) to determine the composition.
-
Adsorbent Regeneration: After the separation is complete, regenerate the column by flushing with a stronger solvent and/or heating to desorb any remaining compounds.
Visualizations
Caption: Decision tree for selecting a cymene isomer separation method.
Caption: General troubleshooting workflow for poor isomer separation.
Caption: Experimental workflow for extractive distillation.
References
- 1. Cymene - Wikipedia [en.wikipedia.org]
- 2. tc.prv.se [tc.prv.se]
- 3. US5106459A - Separation of p-menthane from p-cymene by extractive distillation - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. m-Cymene - Wikipedia [en.wikipedia.org]
- 7. p-Cymene - Wikipedia [en.wikipedia.org]
- 8. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cymene [bionity.com]
- 10. M-Cymene | C10H14 | CID 10812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Bio-based solvents as entrainers for extractive distillation in aromatic/aliphatic and olefin/paraffin separation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Adsorptive separation on metal–organic frameworks in the liquid phase - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00006D [pubs.rsc.org]
- 14. DSpace [researchrepository.ul.ie]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. US3288688A - p-cymene purification process - Google Patents [patents.google.com]
- 18. Pervaporation Zeolite-Based Composite Membranes for Solvent Separations [mdpi.com]
- 19. Zeolites and metal–organic frameworks for gas separation: the possibility of translating adsorbents into membranes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: High-Purity o-Cymene Purification
Welcome to the technical support center for the purification of high-purity o-cymene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The most common impurities in this compound depend on its synthesis route. Typically, this compound is produced by the alkylation of toluene with propylene.[1][2] This process can lead to the formation of isomeric impurities, primarily meta-cymene (m-cymene) and para-cymene (p-cymene), which are often difficult to separate due to their similar physical properties. Other potential impurities may include unreacted toluene, di-isopropylbenzenes, and other alkylated aromatic byproducts.[3][4] If derived from essential oils, other terpenes and related compounds may also be present as impurities.[5][6]
Q2: Why is it challenging to separate this compound from its isomers (m-cymene and p-cymene) by conventional fractional distillation?
A2: The primary challenge in separating cymene isomers lies in their very close boiling points.[7] As shown in the table below, the boiling points of o-, m-, and p-cymene are within a few degrees of each other, making efficient separation by standard fractional distillation difficult.[7][8] Achieving high purity requires a distillation column with a very high number of theoretical plates and a carefully controlled reflux ratio.[9]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Gas chromatography (GC), particularly with a mass spectrometry (MS) detector (GC-MS), is the most common and effective method for analyzing the purity of this compound and identifying its isomers and other volatile impurities.[10][11][12] The choice of GC column is critical for resolving the isomers; a non-polar column is often used.[10][11] High-performance liquid chromatography (HPLC) can also be employed for purity assessment, particularly for less volatile impurities.[13][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation
Problem 1: Poor separation of cymene isomers.
-
Symptom: GC analysis of the collected fractions shows significant overlap between this compound and its m- and p-isomers.
-
Possible Causes & Solutions:
-
Insufficient Column Efficiency: The number of theoretical plates in your distillation column is too low.
-
Solution: Use a longer packed column (e.g., with Raschig rings, Vigreux indentations, or structured packing) to increase the number of theoretical plates.[9]
-
-
Incorrect Reflux Ratio: The reflux ratio may be too low, reducing the separation efficiency.
-
Solution: Increase the reflux ratio. A higher reflux ratio improves separation but increases the distillation time. A good starting point is a 5:1 or 10:1 reflux ratio.
-
-
Distillation Rate Too High: A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.[15]
-
Solution: Reduce the heating rate to ensure a slow and steady distillation, typically 1-2 drops per second of distillate.[15]
-
-
Problem 2: Product contamination with a lower-boiling impurity.
-
Symptom: The initial fractions of the distillation contain the desired this compound along with a significant amount of a lower-boiling component (e.g., toluene).
-
Possible Cause & Solution:
-
Inefficient Initial Fractionation: The forerun was not adequately separated.
-
Solution: Collect a larger forerun fraction at a lower temperature to ensure all lower-boiling impurities are removed before collecting the main this compound fraction. Monitor the head temperature closely; a stable plateau at the boiling point of the impurity should be observed before it begins to rise towards the boiling point of this compound.
-
-
Extractive Distillation
Problem 3: Incomplete separation of isomers even with an entrainer.
-
Symptom: GC analysis shows that m- and p-cymene are still present in the purified this compound despite using an extractive distillation agent.
-
Possible Causes & Solutions:
-
Incorrect Entrainer Concentration: The concentration of the entrainer in the distillation column may be too low to effectively alter the relative volatilities of the isomers.
-
Solution: Increase the feed rate of the entrainer. The optimal solvent-to-feed ratio can be determined experimentally.[16]
-
-
Unsuitable Entrainer: The chosen entrainer may not be optimal for separating cymene isomers.
-
Solution: While furfural is effective for separating p-cymene from menthenes, other solvents might be more effective for isomer separation.[17] Consider screening other high-boiling polar solvents.
-
-
Problem 4: Product contamination with the extractive distillation solvent.
-
Symptom: The purified this compound contains traces of the high-boiling entrainer.
-
Possible Cause & Solution:
-
Carryover of the Entrainer: The distillation temperature was too high, or the separation in the solvent recovery column was inefficient.
-
Solution: Optimize the temperature and pressure in the distillation to minimize the carryover of the entrainer. A subsequent simple distillation or washing step may be necessary to remove the entrainer from the purified product. Water washing can be effective for removing water-soluble entrainers like furfural.[17]
-
-
Data Presentation
Table 1: Physical Properties of Cymene Isomers
| Property | This compound | m-Cymene | p-Cymene |
| CAS Number | 527-84-4[1] | 535-77-3[7] | 99-87-6[2] |
| Molecular Formula | C₁₀H₁₄[1] | C₁₀H₁₄[7] | C₁₀H₁₄[2] |
| Molar Mass ( g/mol ) | 134.22[1] | 134.22[7] | 134.22[2] |
| Boiling Point (°C at 1 atm) | 178[1] | 175.1[7] | 177.1[2] |
| Melting Point (°C) | -71.5[8] | -63.8[7] | -68[2] |
| Density (g/cm³ at 20°C) | 0.877[8] | 0.864 | 0.857[2] |
Experimental Protocols
Protocol 1: High-Purity this compound via Fractional Distillation
Objective: To achieve >98% purity of this compound from a mixture containing isomeric impurities.
Materials:
-
Crude this compound (e.g., 95% purity)
-
Fractional distillation apparatus (including a distillation flask, a packed fractionating column (e.g., 50 cm Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer)
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum source and manometer (for vacuum distillation)
-
Gas chromatograph for purity analysis
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place a few boiling chips or a magnetic stir bar in the distillation flask.
-
Charging the Flask: Charge the distillation flask with the crude this compound, filling it to no more than two-thirds of its volume.
-
Distillation:
-
Begin heating the flask gently.
-
Allow the vapor to slowly rise through the column to establish a proper temperature gradient.
-
Once the vapor reaches the thermometer, the temperature will rise. Collect the initial distillate (forerun) until the temperature stabilizes at the boiling point of this compound (approx. 178 °C at atmospheric pressure). The forerun will contain lower-boiling impurities.
-
Change the receiving flask and collect the main fraction of this compound while maintaining a constant head temperature.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask to avoid distilling to dryness.
-
-
Analysis: Analyze the purity of the collected fractions using gas chromatography.
Protocol 2: Isomer Separation via Extractive Distillation
Objective: To separate this compound from its m- and p-isomers using an entrainer.
Materials:
-
Isomeric mixture of cymenes
-
Extractive distillation agent (entrainer), e.g., N-methyl-2-pyrrolidone (NMP) or sulfolane.
-
Extractive distillation column setup (two columns: one for the separation and one for solvent recovery)
-
Heating mantles and controllers
-
Pumps for feeding the cymene mixture and the entrainer
-
Gas chromatograph for analysis
Procedure:
-
Apparatus Setup: Set up the two-column extractive distillation system. The first column is for the separation of this compound, and the second is for recovering the entrainer.
-
Operation:
-
Preheat the entrainer and feed it to the upper section of the first distillation column.
-
Feed the cymene isomer mixture into the middle section of the same column.
-
Heat the reboiler of the first column to vaporize the cymenes. The vapor will rise and come into contact with the down-flowing entrainer.
-
The entrainer will selectively increase the volatility of the m- and p-isomers relative to this compound.
-
Collect the more volatile m- and p-isomers as the overhead product.
-
The bottoms product will be a mixture of this compound and the entrainer.
-
Feed the bottoms mixture into the second distillation column (the solvent recovery column).
-
In the second column, separate the lower-boiling this compound as the overhead product and the high-boiling entrainer as the bottoms product.
-
The recovered entrainer can be recycled back to the first column.
-
-
Analysis: Monitor the composition of the overhead and bottoms products from both columns using GC to ensure efficient separation.
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Troubleshooting logic for poor isomer separation in fractional distillation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. p-Cymene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. CAS 527-84-4: this compound | CymitQuimica [cymitquimica.com]
- 6. orththis compound, 527-84-4 [thegoodscentscompany.com]
- 7. Cymene - Wikipedia [en.wikipedia.org]
- 8. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Separation of p-Cymene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 15. benchchem.com [benchchem.com]
- 16. US5106459A - Separation of p-menthane from p-cymene by extractive distillation - Google Patents [patents.google.com]
- 17. US3288688A - p-cymene purification process - Google Patents [patents.google.com]
identifying and removing byproducts in o-cymene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-cymene. Here, you will find information to help you identify and remove byproducts from your reactions, ensuring the purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the common byproducts in the oxidation of this compound?
Oxidation of this compound can lead to a variety of byproducts depending on the reaction conditions and the oxidizing agent used. The primary oxidation products result from the transformation of the methyl and isopropyl groups. Common byproducts include:
-
o-Toluic acid: Formed from the oxidation of the methyl group.
-
2-Isopropylbenzoic acid: Results from the oxidation of the isopropyl group.[1][2]
-
Phthalic acid: Can be formed under strong oxidation conditions where both alkyl groups are oxidized.
-
2-Methylacetophenone: A potential byproduct from the oxidation of the isopropyl group.[3][4][5][6]
-
Isomeric cymenes (m- and p-cymene): May be present as impurities in the starting material or formed through side reactions.
Troubleshooting Unexpected Oxidation Byproducts:
-
Reaction Temperature: High temperatures can lead to over-oxidation and the formation of phthalic acid. Consider running the reaction at a lower temperature.
-
Oxidizing Agent: The strength of the oxidizing agent plays a crucial role. Milder oxidizing agents may selectively oxidize one alkyl group over the other.
-
Reaction Time: Prolonged reaction times can increase the formation of fully oxidized products. Monitor the reaction progress to determine the optimal time.
2. What byproducts can I expect from the Friedel-Crafts alkylation of toluene with propylene to produce this compound?
The Friedel-Crafts alkylation of toluene with propylene is a common method for synthesizing cymene isomers.[7][8] Besides the desired this compound, several byproducts can be formed:
-
p-Cymene and m-Cymene: These are the major byproducts as the isopropyl group can add to the para and meta positions of toluene.
-
Di- and tri-isopropyltoluenes: Multiple alkylations can occur, especially with an excess of propylene or a highly active catalyst.
-
Propylbenzene and other alkylated benzenes: Formed if benzene is present as an impurity in the toluene.
-
Oligomers of propylene: The catalyst can also promote the polymerization of propylene.
Troubleshooting Alkylation Byproduct Formation:
-
Catalyst Choice: The type of catalyst can influence the isomer distribution. Shape-selective catalysts like certain zeolites can favor the formation of a specific isomer.
-
Reactant Ratio: Using a molar excess of toluene to propylene can minimize the formation of polyalkylated products.
-
Temperature Control: Lower temperatures generally favor the formation of the ortho and para isomers over the meta isomer and reduce side reactions.
3. How can I identify the byproducts in my this compound reaction?
Several analytical techniques can be used to identify the byproducts in your reaction mixture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The retention time in the gas chromatogram can help distinguish between isomers, and the mass spectrum provides a unique fingerprint for each compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information about the compounds in your mixture. The chemical shifts, splitting patterns, and integration of the signals can be used to identify the byproducts and determine their relative concentrations.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for separating and identifying less volatile or thermally sensitive compounds, such as carboxylic acids. Different solvent systems can be employed to achieve optimal separation.[11][12]
Data Presentation: Physical Properties of this compound and Potential Byproducts
The following table summarizes the physical properties of this compound and its common byproducts to aid in the selection of appropriate purification methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |
| This compound | C₁₀H₁₄ | 134.22 | 178 | -71.5 | Insoluble |
| p-Cymene | C₁₀H₁₄ | 134.22 | 177 | -68 | Insoluble |
| m-Cymene | C₁₀H₁₄ | 134.22 | 175-176 | -96 | Insoluble |
| 2-Isopropylbenzoic acid | C₁₀H₁₂O₂ | 164.20 | ~266-270 | 62-64 | Sparingly soluble |
| 4-Isopropylbenzoic acid | C₁₀H₁₂O₂ | 164.20 | 272 | 115-117 | Soluble |
| 2-Methylacetophenone | C₉H₁₀O | 134.18 | 214 | - | Insoluble |
| Phthalic acid | C₈H₆O₄ | 166.13 | 289 (decomposes) | 207 | Moderately soluble |
Experimental Protocols
1. Identification of Byproducts by GC-MS
Objective: To separate and identify volatile components in an this compound reaction mixture.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Injection: Inject 1 µL of the diluted sample into the GC-MS system.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This allows for the separation of compounds with a wide range of boiling points.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high mass-to-charge ratio (e.g., m/z 40-400).
-
-
Data Analysis: Compare the obtained mass spectra with a library of known compounds (e.g., NIST) to identify the components corresponding to each peak in the chromatogram.
2. Removal of Acidic Byproducts by Solvent Extraction
Objective: To remove acidic byproducts such as 2-isopropylbenzoic acid and phthalic acid from an organic reaction mixture.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., diethyl ether or ethyl acetate).
-
Washing: Transfer the organic solution to a separatory funnel and wash with a basic aqueous solution, such as 5% sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH). The acidic byproducts will react with the base to form water-soluble salts and move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the washing step 2-3 times to ensure complete removal of the acidic byproducts.
-
Water Wash: Wash the organic layer with water to remove any residual base, followed by a wash with brine to help break any emulsions and remove dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.
3. Purification by Fractional Distillation
Objective: To separate this compound from byproducts with different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude reaction mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Gently heat the flask using a heating mantle. The goal is to achieve a slow and steady distillation rate.
-
Fraction Collection: Monitor the temperature at the top of the column. Collect the different fractions in separate receiving flasks as the temperature plateaus and then rises to the boiling point of the next component. For example, you would collect the fraction that distills at the boiling point of this compound (178 °C).
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.
Visualizations
Caption: Workflow for identifying and removing byproducts.
Caption: Troubleshooting decision-making process.
References
- 1. chembk.com [chembk.com]
- 2. 2-Isopropylbenzoic acid | C10H12O2 | CID 17099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2′-Methylacetophenone, 98% - 577-16-2 - Manufacturers & Suppliers in India [ottokemi.com]
- 5. 2'-Methylacetophenone | 577-16-2 [chemicalbook.com]
- 6. 2′-甲基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
- 11. Separation of p-Cymene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Catalyst Deactivation in o-Cymene Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during o-cymene production.
Troubleshooting Guides & FAQs
This section addresses common issues related to catalyst deactivation, offering potential causes and solutions.
1. Issue: Gradual or rapid decrease in this compound yield and selectivity.
-
Question: My this compound production has significantly dropped over time. What are the likely causes related to the catalyst?
-
Answer: A decline in this compound yield is a classic symptom of catalyst deactivation. The primary mechanisms to investigate are:
-
Coking/Fouling: This is the deposition of carbonaceous materials (coke) on the active sites and within the pores of the catalyst. It is a very common deactivation mechanism in hydrocarbon processing. The coke physically blocks access to the active sites.
-
Poisoning: Certain impurities in your feedstock (toluene, propylene, or terpene feeds) can strongly adsorb to the catalyst's active sites, rendering them inactive. Common poisons include sulfur, nitrogen, and arsenic compounds.
-
Sintering/Thermal Degradation: Operating at excessively high temperatures can cause the small, highly active metal particles on a supported catalyst to agglomerate into larger, less active particles. This is an irreversible process. For zeolite catalysts, high temperatures can lead to a loss of acidic sites.
-
Leaching: In liquid-phase reactions, the active metal component of the catalyst may dissolve into the reaction medium, leading to a permanent loss of activity.
-
2. Issue: Increased pressure drop across the catalyst bed (for fixed-bed reactors).
-
Question: I'm observing a significant pressure increase across my fixed-bed reactor. Could this be related to catalyst deactivation?
-
Answer: Yes, an increased pressure drop is often a strong indicator of catalyst fouling or coking. The deposited coke can physically block the channels and pores within the catalyst bed, impeding the flow of reactants. This can also lead to channeling, where the reactants bypass a significant portion of the catalyst bed, further reducing conversion.
3. Issue: How can I determine the cause of my catalyst deactivation?
-
Question: What analytical techniques can I use to diagnose the specific deactivation mechanism affecting my catalyst?
-
Answer: A combination of characterization techniques is typically employed to identify the root cause of deactivation:
-
Thermogravimetric Analysis (TGA): This is a primary method to quantify the amount of coke deposited on a catalyst. The catalyst sample is heated in an oxidizing atmosphere (like air), and the weight loss corresponding to the combustion of coke is measured.
-
Temperature-Programmed Oxidation (TPO): Similar to TGA, TPO involves heating the coked catalyst in an oxidizing gas stream while monitoring the evolved CO and CO₂. This can provide information on the nature and location of the coke deposits.
-
X-ray Photoelectron Spectroscopy (XPS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS): These techniques are used to detect the presence of poisons on the catalyst surface (XPS) or in the bulk of the catalyst (ICP-MS).
-
X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM): These methods can be used to assess changes in the catalyst structure, such as the sintering of metal particles (observed as an increase in crystallite size) or changes in the zeolite crystal structure.
-
Ammonia Temperature-Programmed Desorption (NH₃-TPD): This technique is particularly useful for acidic catalysts like zeolites to measure the number and strength of acid sites, which can decrease upon deactivation.[1]
-
4. Issue: My catalyst is deactivated. How can I regenerate it?
-
Question: What are the recommended procedures for regenerating a deactivated catalyst used in this compound synthesis?
-
Answer: The appropriate regeneration method depends on the deactivation mechanism:
-
For Coking: The most common method is calcination , which involves burning off the coke in a controlled manner with a stream of air or a mixture of an inert gas and oxygen. The temperature must be carefully controlled to avoid damaging the catalyst through sintering.
-
For Poisoning: Regeneration can be more challenging. If the poison is a metal, acid washing with organic acids like citric acid may be effective in removing it.[1] However, this may also alter the properties of the catalyst support.
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For Sintering: Sintering is generally considered an irreversible form of deactivation. In such cases, the catalyst will likely need to be replaced.
-
Quantitative Data on Catalyst Performance and Deactivation
The following tables summarize quantitative data related to catalyst performance and deactivation in cymene production.
Table 1: Comparison of Catalysts for Cymene Production
| Catalyst | Feedstock | Temperature (°C) | Pressure | Cymene Yield (%) | Stability | Reference |
| ZnO/SiO₂ | α-pinene | 370 | Atmospheric | 90 | Stable for over 70h | [2] |
| CdO/SiO₂ | Limonene | 200-250 | Atmospheric | 100 | Stable for over 25h | [2] |
| Pd/Al₂O₃ | Limonene | 300 | 65 bar | 80 | Gradual decrease over 5h | [3][4] |
| Rh/C | p-cymene hydrogenation | 150 | 2.75 MPa | >99 (conversion) | Stable for 66 cycles | [5] |
| QZ-2000 (Zeolite) | Benzene + Propylene | Not specified | Not specified | High activity | Deactivated by coking and arsenic | [1] |
Table 2: Effect of Regeneration on a Deactivated Catalyst
| Catalyst | Deactivation Cause | Regeneration Method | Activity Recovery | Reference |
| QZ-2000 | Coking and Arsenic Poisoning | 2% Citric Acid wash at 80°C for 4h, followed by calcination | 27.4% arsenic removal, recovery of strong acid sites | [1] |
| PtZn/silica | Coking | Regeneration in air at 420°C for 1h | Initial activity restored, but deactivation becomes more rapid with each cycle | [6] |
Experimental Protocols
1. Protocol for Thermogravimetric Analysis (TGA) of a Coked Catalyst
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Sample Preparation: Carefully weigh approximately 10-20 mg of the deactivated (coked) catalyst into a TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to establish a stable baseline.
-
-
Heating Program:
-
Heat the sample from room temperature to approximately 100-120°C and hold for 30-60 minutes to remove any adsorbed water and volatiles.
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Switch the gas to an oxidizing atmosphere (e.g., air or a mixture of O₂/N₂) at the same flow rate.
-
Ramp the temperature to 700-800°C at a heating rate of 10°C/min.
-
-
Data Analysis: The weight loss observed during the second heating phase in the oxidizing atmosphere corresponds to the amount of coke combusted.
2. Protocol for Catalyst Regeneration by Calcination
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Catalyst Loading: Place the deactivated catalyst in a tube furnace.
-
Inert Purge: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 100-200 mL/min while slowly heating to the desired calcination temperature (typically 400-550°C). The slow heating rate helps to control the initial combustion of highly volatile coke components.
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Oxidative Treatment: Once the target temperature is reached and stable, gradually introduce a controlled amount of air or a diluted oxygen stream into the inert gas flow. The oxygen concentration should be low initially (e.g., 1-2%) and gradually increased to control the exothermicity of the coke combustion.
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Hold and Cool: Maintain the catalyst at the calcination temperature in the oxidative stream for 2-4 hours, or until the outlet gas analysis shows no more CO₂ production.
-
Cooling: Switch back to an inert gas flow and cool the furnace down to room temperature.
Visualizations
Caption: Reaction pathway for this compound production via Friedel-Crafts alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
Technical Support Center: Optimizing O-Cymene Alkylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of o-cymene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your this compound alkylation experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My this compound alkylation reaction is resulting in a very low yield or failing to produce any product. What are the likely causes?
A1: Low or no yield in Friedel-Crafts type alkylations of this compound can stem from several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:
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Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture.[1] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions throughout the experiment.
-
Deactivated Aromatic Ring: While this compound is generally reactive, the presence of any strongly electron-withdrawing groups on your starting material can deactivate the aromatic ring towards electrophilic aromatic substitution, hindering the reaction.[1]
-
Insufficient Catalyst: In some cases, the alkylated product can form a complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[1] This necessitates the use of stoichiometric or even excess amounts of the catalyst.
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Reaction Temperature Too Low: Alkylation reactions require a certain activation energy. If the reaction temperature is too low, the reaction rate may be negligible.
Issue 2: Formation of Multiple Products and Byproducts
Q2: I am observing the formation of multiple products in my reaction mixture. Why is this happening, and how can I improve the selectivity for my desired product?
A2: The formation of multiple products is a common challenge in Friedel-Crafts alkylation. The primary reasons include:
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Polyalkylation: The initial alkylation product is often more reactive than the starting this compound, leading to the addition of multiple alkyl groups to the aromatic ring.[2] To minimize this, use a significant excess of this compound relative to the alkylating agent.
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Isomerization: Carbocation intermediates formed during the reaction can rearrange to more stable forms, leading to the formation of different structural isomers.[2][3] For example, a primary carbocation may rearrange to a more stable secondary or tertiary carbocation.
-
Side Reactions: At higher temperatures, side reactions such as isomerization of this compound to m-cymene or p-cymene, overalkylation, and polymerization can intensify, reducing the selectivity of the target product.[4][5]
Issue 3: Catalyst-Related Problems
Q3: My reaction is producing a dark, tarry material. What is the cause, and how can I prevent it?
A3: The formation of dark, tarry substances often indicates polymerization or decomposition of starting materials or products. This can be caused by:
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Highly Reactive Substrates: this compound's activated ring can be susceptible to polymerization under strong Lewis acid catalysis.
-
High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition, leading to tar formation.[4]
-
Excessive Catalyst Concentration: A high concentration of a strong Lewis acid catalyst can also lead to unwanted side reactions and polymerization.
Q4: My catalyst seems to have lost its activity upon reuse. Why is this happening?
A4: Catalyst deactivation can occur through several mechanisms:
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Moisture Poisoning: As mentioned, Lewis acids are highly susceptible to deactivation by water.[1]
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Fouling: The pores of solid catalysts, such as zeolites, can become blocked by heavy byproducts or coke, preventing access of reactants to the active sites.[6]
-
Complexation: The catalyst can form stable complexes with products or impurities, rendering it inactive.[1]
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of this compound
This protocol provides a general methodology for the alkylation of this compound with an alkyl halide using a Lewis acid catalyst. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
This compound (anhydrous)
-
Alkyl halide (e.g., isopropyl chloride)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
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Round-bottom flask, stirrer, dropping funnel, condenser, and drying tube
-
Ice bath
-
Hydrochloric acid (HCl), water, saturated sodium bicarbonate solution, brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Apparatus for fractional distillation or column chromatography
Procedure:
-
Setup: Assemble a clean, dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube.
-
Catalyst Suspension: To the flask, add the anhydrous solvent and the Lewis acid catalyst (e.g., AlCl₃). Cool the mixture in an ice bath to 0-5°C with vigorous stirring.
-
Reactant Addition: Slowly add a mixture of this compound and the alkyl halide from the dropping funnel to the catalyst suspension over a period of 1-2 hours, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding crushed ice, followed by cold water and then concentrated HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or column chromatography to isolate the desired alkylated this compound.
Data Presentation
Table 1: Effect of Catalyst on Toluene Alkylation with Propylene (Illustrative Data)
| Catalyst | Si/Al Ratio | Temperature (°C) | Toluene Conversion (%) | p-Cymene Selectivity (%) |
| HZSM-5 | 25 | 200 | 57 | ~70 |
| HZSM-5 | 50 | 200 | 47 | ~75 |
| USY | - | 200 | ~73 | ~68 |
This table illustrates how catalyst choice and properties can influence conversion and selectivity in a related reaction, providing a basis for catalyst screening in this compound alkylation.[4]
Table 2: Influence of Reaction Temperature on Alkylation of Benzene with Isopropanol (Illustrative Data)
| Temperature (°C) | Isopropanol Conversion (%) | Cumene (IPB) Yield (%) | n-Propylbenzene (n-PB) Yield (%) |
| 185 | - | - | - |
| 210-215 | High | Optimal | Low |
| >230 | High | Decreased | Increased |
This table demonstrates the critical role of temperature in determining product distribution. At lower temperatures, catalyst deactivation can be an issue, while higher temperatures can lead to undesirable side products.[6]
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Strategy to control polyalkylation.
Caption: Simplified mechanism of Friedel-Crafts alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
stability of o-cymene under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-cymene, focusing on its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: Is this compound generally stable?
A1: Yes, this compound is considered a stable aromatic hydrocarbon under recommended storage conditions, which typically include a cool, dry, and well-ventilated area, away from sources of ignition and strong oxidizing agents.[1][2][3][4] However, its stability can be compromised under specific acidic or harsh oxidative conditions.
Q2: My reaction in an acidic medium is showing unexpected byproducts. Could the this compound be degrading?
A2: It is possible, especially if a Lewis acid or a strong protic acid is present. This compound can undergo isomerization in the presence of acid catalysts to form its isomers, m-cymene and p-cymene. This is a known reaction, particularly with Lewis acids like aluminum chloride. If your reaction involves such catalysts, you may be observing the formation of these isomers.
Q3: What are the typical acidic conditions that can cause this compound to become unstable?
A3: Strong Lewis acids (e.g., AlCl₃, FeCl₃) and strong protic acids (e.g., concentrated sulfuric acid) can promote reactions involving this compound.[5] The primary reaction to be aware of is isomerization. Under Friedel-Crafts conditions, which utilize a Lewis acid, this compound can also participate in alkylation or acylation reactions, though this is a reaction rather than degradation.[5][6]
Q4: I am using this compound as a solvent for a reaction with a strong base (e.g., NaOH, KOH). Should I be concerned about its stability?
A4: Generally, this compound is expected to be stable in the presence of common strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under typical laboratory conditions (e.g., moderate temperatures). Aromatic hydrocarbons are not prone to reacting with nucleophilic bases under these conditions. However, under very harsh conditions (e.g., high temperatures and pressures, or in the presence of super-bases), degradation could potentially occur, though this is not a commonly reported issue.
Q5: Are there any specific degradation products of this compound under basic conditions I should look for?
A5: There is limited specific information in the scientific literature detailing the degradation of this compound under basic conditions. Based on the general stability of alkylbenzenes, significant degradation is not expected under standard basic conditions. If degradation were to occur under extreme conditions, it might involve oxidation of the alkyl side chains if an oxidizing agent is also present.
Q6: Can this compound be used in reactions involving potassium tert-butoxide?
A6: Yes, this compound is often used as a solvent in reactions involving potassium tert-butoxide (a strong, sterically hindered base).[7][8][9][10] Its stability and relatively high boiling point make it a suitable medium for such reactions.
Q7: How can I test the stability of my this compound sample under my specific experimental conditions?
A7: You can perform a stability study by exposing a sample of this compound to your reaction conditions (e.g., specific acid or base concentration, temperature) for a set period. You can then analyze the sample at different time points using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to check for the appearance of new peaks (degradation products or isomers) and a decrease in the this compound peak area.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Appearance of new peaks in GC/HPLC analysis after reaction in acidic medium. | Isomerization of this compound to m- and p-cymene. | 1. Confirm Isomer Identity: Run commercially available standards of m-cymene and p-cymene to confirm the identity of the new peaks by comparing retention times. 2. Modify Reaction Conditions: If isomerization is undesirable, consider using a less acidic catalyst or a lower reaction temperature. 3. Solvent Change: If possible, switch to a non-aromatic solvent that is stable under your reaction conditions. |
| Low yield of the desired product when using this compound as a solvent in an acidic reaction. | This compound may be participating in a side reaction (e.g., sulfonation with concentrated sulfuric acid). | 1. Analyze Side Products: Attempt to identify the structure of the byproducts using techniques like GC-MS. 2. Change Acid: If sulfonation is suspected, consider using a non-sulfonating acid if compatible with your reaction. |
| Discoloration or formation of precipitates in this compound upon prolonged storage or exposure to air. | Oxidation of the alkyl side chains. | 1. Check for Peroxides: Use peroxide test strips to check for the presence of hydroperoxides. 2. Purification: If peroxides are present, they can be removed by passing the this compound through a column of activated alumina. 3. Proper Storage: Store this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to prevent photo-oxidation. |
| Inconsistent reaction outcomes when using this compound from different batches. | Impurities in the this compound supply. | 1. Check Purity: Analyze the purity of each batch of this compound by GC before use. 2. Purify if Necessary: Purify the this compound by distillation if significant impurities are detected. |
Data on this compound Stability
| Condition | Reagent Example | Temperature | Expected Stability of this compound | Potential Reactions/Degradation Products |
| Aqueous Acid (Weak) | Dilute Acetic Acid | Room Temperature | High | Generally stable. |
| Aqueous Acid (Strong) | Dilute HCl, H₂SO₄ | Room Temperature | High | Generally stable. |
| Concentrated Protic Acid | Concentrated H₂SO₄ | Elevated | Moderate to Low | Sulfonation, Isomerization. |
| Lewis Acid | AlCl₃, FeCl₃ | Varies | Low | Isomerization to m- and p-cymene, potential for Friedel-Crafts reactions. |
| Aqueous Base (Weak) | Sodium Bicarbonate | Room Temperature | High | Generally stable. |
| Aqueous Base (Strong) | 1M NaOH, 1M KOH | Room - 100°C | High | Generally stable. |
| Strong Non-nucleophilic Base | Potassium tert-butoxide | Varies | High | Generally stable, often used as a solvent. |
Experimental Protocols
Protocol 1: General Procedure for Testing this compound Stability
This protocol provides a general framework for assessing the stability of this compound under specific acidic or basic conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable inert solvent (e.g., hexane, if the test conditions are aqueous).
-
In separate vials, place the acidic or basic solution to be tested.
-
-
Incubation:
-
Add a known amount of the this compound stock solution to each vial containing the test solution.
-
Incubate the vials at the desired temperature for a set period (e.g., 24, 48, 72 hours). It is advisable to take samples at various time points.
-
Include a control sample of this compound in a neutral, inert solvent at the same temperature.
-
-
Sample Quenching and Extraction:
-
At each time point, take an aliquot from each vial.
-
Neutralize the aliquot (e.g., with a saturated sodium bicarbonate solution for acidic samples or a dilute acid for basic samples).
-
Extract the organic components with a suitable solvent like diethyl ether or dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the extracted samples by Gas Chromatography (GC) or HPLC.
-
Compare the chromatograms of the test samples to the control sample. Look for a decrease in the peak area of this compound and the appearance of new peaks, which would indicate degradation or isomerization.
-
Protocol 2: GC-FID Method for the Quantification of Cymene Isomers
This method can be used to separate and quantify o-, m-, and p-cymene to monitor isomerization.
-
Gas Chromatograph: Agilent 7890A or equivalent with a Flame Ionization Detector (FID).
-
Column: DB-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column.[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp to 150°C at 5°C/min.
-
Hold at 150°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Quantification: Use external standards of o-, m-, and p-cymene at known concentrations to create a calibration curve for each isomer.
Visualizations
Caption: Experimental workflow for testing the stability of this compound.
Caption: Stability of this compound under acidic versus basic conditions.
References
- 1. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 2. agilent.com [agilent.com]
- 3. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 527-84-4 [m.chemicalbook.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. EP0416683A1 - P-cymenol preparation by transfer dehydrogenation - Google Patents [patents.google.com]
- 7. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sarchemlabs.com [sarchemlabs.com]
- 10. Potassium tert-butoxide - Sciencemadness Wiki [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: O-Cymene Degradation Pathways
Welcome to the technical support center for troubleshooting o-cymene degradation pathways. This resource is designed for researchers, scientists, and drug development professionals engaged in bioremediation, metabolic engineering, and related fields. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and pathway visualizations to assist with your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound degradation experiments in a question-and-answer format.
Q1: My microbial culture is not degrading this compound. What are the potential causes?
A1: Failure to degrade this compound can stem from several factors:
-
Incorrect Microbial Strain: The selected microorganism may lack the specific enzymatic machinery for this compound. Some bacteria exhibit high isomer specificity. For instance, "Aromatoleum aromaticum" pCyN1 can degrade p-cymene but not this compound, possibly due to hindrances in downstream metabolic steps.[1]
-
Inappropriate Culture Conditions: Degradation pathways are sensitive to environmental parameters. Ensure the following are optimized:
-
Oxygen Availability: Aerobic pathways require sufficient oxygen. Check aeration and agitation rates. Anaerobic pathways require the complete absence of oxygen and the presence of an alternative electron acceptor (e.g., nitrate).[2]
-
pH and Temperature: Verify that the pH and temperature of your medium are within the optimal range for your specific microbial strain.
-
Nutrient Limitation: Essential nutrients (nitrogen, phosphorus, trace elements) must be available in the medium.
-
-
Substrate Toxicity: High concentrations of aromatic hydrocarbons like this compound can be toxic to microorganisms, disrupting cell membranes and inhibiting growth.[3][4] Consider lowering the initial concentration or using a two-phase system with an inert carrier like hexadecane to control bioavailability.[2]
-
Acclimation Period: The culture may require a period of adaptation to induce the necessary catabolic enzymes.
Q2: The degradation of this compound starts but stops, or proceeds very slowly. Why?
A2: Slow or incomplete degradation often points to a metabolic bottleneck or inhibitory conditions:
-
Intermediate Accumulation: The accumulation of metabolic intermediates, such as catechols or aldehydes, can be toxic and inhibit further degradation.[1] This suggests that a downstream enzyme in the pathway is rate-limiting or inhibited.
-
Low Enzyme Activity: The expression or activity of key enzymes (e.g., monooxygenases, dehydrogenases) might be insufficient. This can be due to suboptimal induction or feedback inhibition.
-
Low Bioavailability: this compound is hydrophobic, which can limit its transfer from the non-aqueous phase to the microbial cells where degradation occurs.[5] Consider adding surfactants or using emulsifying strains to enhance bioavailability.
Q3: I am observing the accumulation of an unexpected metabolite. How can I identify it and its cause?
A3: The appearance of unexpected metabolites can indicate an incomplete or alternative degradation pathway.
-
Identification: The primary method for identifying volatile organic compounds and their metabolites is Gas Chromatography-Mass Spectrometry (GC-MS).[6] Comparison of the resulting mass spectrum with libraries (e.g., NIST) can identify the compound.[7]
-
Common Causes:
-
Enzyme Specificity: A specific enzyme in the pathway may process the this compound-derived intermediate differently than expected based on analogous pathways (like p-cymene).
-
Metabolic Dead-End: The accumulated product may be a "dead-end" metabolite that the organism cannot process further.
-
Contamination: Ensure your culture is pure, as contaminating organisms could be responsible for the alternative transformation.
-
Q4: How can I differentiate between aerobic and anaerobic degradation pathways for cymene isomers?
A4: The initial activation of the cymene molecule is fundamentally different under aerobic and anaerobic conditions.
-
Aerobic Pathways: The initial attack involves molecular oxygen, typically catalyzed by a monooxygenase or dioxygenase enzyme to hydroxylate the molecule.[5][8]
-
Anaerobic Pathways: In the absence of oxygen, bacteria use different strategies. For the related p-cymene, two distinct anaerobic activation pathways have been identified in denitrifying bacteria[1][9]:
-
Methyl Group Hydroxylation: A putative p-cymene dehydrogenase hydroxylates the methyl group to form 4-isopropylbenzyl alcohol.[9]
-
Fumarate Addition: The methyl group is added to fumarate, catalyzed by an enzyme analogous to benzylsuccinate synthase.[1][9] The presence of specific intermediates like hydroxylated compounds (aerobic) versus succinate adducts (anaerobic) can confirm the active pathway.
-
Quantitative Data Summary
The following tables summarize key quantitative data from related studies, which can serve as a baseline for experimental expectations.
| Parameter | Organism/System | Substrate | Value | Reference |
| Doubling Time | "Aromatoleum aromaticum" pCyN1 | p-Cymene | 12 hours | [2][10] |
| Doubling Time | "Thauera" sp. pCyN2 | p-Cymene | 16 hours | [2][10] |
| Chemical Conversion | Potassium Permanganate Oxidation | p-Cymene | 92.21% Conversion | [11] |
| Chemical Selectivity | Potassium Permanganate Oxidation | p-Cymene | 69.65% (for p-cymen-8-ol) | [11] |
| Catalytic Yield | Pd/Al₂O₃ Catalyst | Limonene | 93.0 - 97.0 wt% (to p-cymene) | [12] |
Table 1: Microbial Growth and Chemical Conversion Data.
| Compound | Minimal Inhibitory Concentration (MIC) vs. L. monocytogenes | Minimal Inhibitory Concentration (MIC) vs. S. aureus | Reference |
| p-Cymene | 0.57 mg/mL | 6 mg/mL | [4] |
Table 2: Antimicrobial Activity of p-Cymene.
Experimental Protocols
Protocol 1: Analysis of this compound and Metabolites by GC-MS
This protocol provides a general framework for the extraction and analysis of this compound and its degradation products from a liquid culture.
-
Sample Preparation:
-
Collect 5-10 mL of the microbial culture at desired time points.
-
Centrifuge the sample to pellet the cells.
-
Transfer the supernatant to a clean glass vial.
-
-
Liquid-Liquid Extraction:
-
Add an equal volume of a non-polar organic solvent (e.g., ethyl acetate, hexane) to the supernatant.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the phases to separate. If an emulsion forms, centrifuge briefly.
-
Carefully transfer the organic (top) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Concentrate the sample under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GC-MS 8040).[6]
-
Column: SH-Rxi-5Sil MS capillary column (30m, 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
-
Injection: Inject 1 µL of the extracted sample in split mode (e.g., 10:1 ratio).[6]
-
Temperature Program (Example):
-
Initial temperature: 70°C, hold for 3 min.
-
Ramp 1: Increase to 160°C at 2°C/min.
-
Ramp 2: Increase to 220°C at 10°C/min, hold for 5 min.[13] (Note: This program should be optimized based on the target analytes).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: Compare mass spectra of detected peaks against a spectral library (e.g., NIST, Wiley) for identification.
-
-
Visualizations
Pathway and Workflow Diagrams
The following diagrams illustrate key metabolic pathways and experimental workflows.
Caption: Generalized aerobic degradation pathway for this compound.
Caption: Known anaerobic degradation pathways for p-cymene.
Caption: Logical workflow for troubleshooting degradation issues.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Anaerobic oxidation of the aromatic plant hydrocarbon p-cymene by newly isolated denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Cymene Promotes Its Catabolism through the p-Cymene and the p-Cumate Pathways, Activates a Stress Response and Reduces the Biofilm Formation in Burkholderia xenovorans LB400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound [webbook.nist.gov]
- 8. Cloning and characterization of a p-cymene monooxygenase from Pseudomonas chlororaphis subsp. aureofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anaerobic activation of p-cymene in denitrifying betaproteobacteria: methyl group hydroxylation versus addition to fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up O-Cymene Synthesis
Welcome to the technical support center for the synthesis of o-cymene. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this compound production from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common industrial method for producing cymene isomers, including this compound, is the Friedel-Crafts alkylation of toluene with propylene or isopropanol.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a solid acid catalyst like a zeolite. The reaction produces a mixture of ortho-, meta-, and para-cymene, which then requires separation.[1]
Q2: What are the main challenges when scaling up this compound synthesis from a lab to a pilot plant?
A2: Scaling up any chemical synthesis presents challenges, and this compound production is no exception. Key challenges include:
-
Heat Management: Friedel-Crafts alkylation is an exothermic reaction. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[2][3][4] This can lead to temperature gradients, hot spots, and an increased rate of side reactions, potentially causing a dangerous runaway reaction.[2][5]
-
Mixing Efficiency: Achieving uniform mixing in a large reactor is more difficult than in a small flask.[2] Poor mixing can lead to localized high concentrations of reactants, promoting the formation of byproducts and reducing the overall yield.
-
Reagent Addition Rate: The rate of adding the alkylating agent (propylene or isopropanol) becomes critical at a larger scale. A rate that is optimal in the lab may be too fast in a pilot plant, leading to poor temperature control and increased side reactions.
-
Isomer Separation: Separating the desired this compound from the m- and p-isomers is a significant challenge due to their close boiling points. Fractional distillation is the typical method, but it requires careful optimization at the pilot scale to achieve high purity.
-
Catalyst Handling and Deactivation: At a larger scale, the handling of the catalyst (especially pyrophoric or moisture-sensitive ones like AlCl₃) requires specialized procedures. Catalyst deactivation due to coking or poisoning can also be more pronounced.[6][7][8]
Q3: How does the expected yield and purity of this compound differ between lab and pilot scales?
A3: It is common to observe a slight decrease in yield and purity when moving from a well-optimized lab-scale synthesis to a pilot plant. This is often due to the challenges mentioned above, such as less efficient heat and mass transfer. However, with careful process optimization at the pilot scale, it is possible to achieve results comparable to the lab. The goal of the pilot stage is to identify and address these scale-up issues to ensure a robust and reproducible process for commercial production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Cymene Isomers | 1. Poor Temperature Control: Reaction temperature is too high or too low, favoring side reactions.[5] 2. Inefficient Mixing: Localized "hot spots" or poor reactant distribution.[2] 3. Catalyst Deactivation: The catalyst has lost activity due to poisoning or coking.[6][7][8] 4. Incorrect Stoichiometry: Molar ratio of toluene to alkylating agent is not optimal. | 1. Improve Heat Transfer: Ensure the pilot reactor's cooling system is adequate. Consider using a jacketed reactor with a high-performance heat transfer fluid. Monitor the internal temperature at multiple points.[2] 2. Optimize Agitation: Adjust the stirrer speed and consider different impeller designs to improve mixing. Computational Fluid Dynamics (CFD) modeling can help optimize mixing parameters.[9][10][11] 3. Catalyst Regeneration/Replacement: If catalyst deactivation is suspected, consider regeneration procedures (if applicable) or replacement with a fresh batch. Ensure reactants and solvents are pure to avoid poisoning.[7] 4. Re-evaluate Molar Ratios: A higher molar ratio of toluene to the alkylating agent can sometimes suppress side reactions. |
| High Levels of Polyalkylation (Di- and Tri-isopropyltoluenes) | 1. High Local Concentration of Alkylating Agent: Poor mixing or too rapid addition of the alkylating agent. 2. Excessive Reaction Time or Temperature: Promotes further alkylation of the cymene product.[12] | 1. Controlled Reagent Addition: Use a metering pump for precise and controlled addition of the alkylating agent. Consider subsurface addition to improve dispersion. 2. Optimize Reaction Parameters: Reduce the reaction temperature and/or time. Monitor the reaction progress by in-process sampling and analysis to determine the optimal endpoint. |
| Formation of Undesired Isomers (e.g., high m-cymene) | 1. Reaction Temperature Too High: At higher temperatures, the reaction can become reversible, leading to thermodynamic control which favors the most stable meta-isomer.[12] 2. Catalyst Type: The type of catalyst can influence the isomer distribution. | 1. Lower Reaction Temperature: Operate under kinetic control at lower temperatures to favor the formation of ortho and para isomers.[12] 2. Catalyst Screening: If using a solid acid catalyst, screen different types (e.g., various zeolites) as their pore structure can influence shape selectivity. |
| Difficulties in Separating this compound from Isomers | 1. Close Boiling Points: The boiling points of o-, m-, and p-cymene are very similar. 2. Inefficient Fractional Distillation: The distillation column may not have enough theoretical plates, or the reflux ratio may be incorrect. | 1. High-Efficiency Distillation Column: Use a packed or tray column with a sufficient number of theoretical plates for the required separation.[13] 2. Optimize Distillation Parameters: Carefully control the reflux ratio and boil-up rate. A higher reflux ratio will improve separation but reduce throughput. Consider vacuum distillation to lower the boiling points and prevent thermal degradation. |
| Catalyst Coking and Deactivation | 1. High Reaction Temperature: Can accelerate the formation of coke on the catalyst surface.[12] 2. Impurities in Feedstock: Certain impurities can act as catalyst poisons.[7] | 1. Temperature Optimization: Operate at the lowest temperature that provides an acceptable reaction rate and selectivity.[12] 2. Feedstock Purification: Ensure that the toluene and alkylating agent are of high purity and free from known catalyst poisons. |
Experimental Protocols
Lab-Scale Synthesis of this compound via Friedel-Crafts Alkylation
This protocol describes a general procedure for the laboratory-scale synthesis of a cymene isomer mixture.
Materials:
-
Toluene (anhydrous)
-
Isopropanol
-
Aluminum Chloride (AlCl₃, anhydrous)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Bicarbonate (NaHCO₃, saturated solution)
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
To the round-bottom flask, add anhydrous toluene and anhydrous aluminum chloride.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add isopropanol dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by GC analysis.
-
Once the reaction is complete, quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product is a mixture of cymene isomers, which can be analyzed by GC-MS.
Pilot-Plant Scale-Up Considerations for this compound Synthesis
Scaling up the lab procedure requires careful consideration of equipment and safety.
Equipment:
-
Glass-lined or stainless steel jacketed reactor with overhead stirring and a bottom outlet valve.
-
Temperature and pressure monitoring systems.
-
Metering pump for controlled addition of isopropanol.
-
Scrubber system to handle HCl gas evolved during the reaction.
-
Quench tank containing ice/water/HCl.
-
Fractional distillation unit with a high-efficiency packed column.
Procedure Outline:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with anhydrous toluene and aluminum chloride.
-
Cooling: Cool the reactor contents to the desired starting temperature using the jacket cooling system.
-
Isopropanol Addition: Begin slow, controlled addition of isopropanol via the metering pump. Monitor the internal temperature closely and adjust the addition rate and cooling to maintain the set temperature.
-
Reaction and Monitoring: After the addition, allow the reaction to proceed at the set temperature. Take periodic samples for GC analysis to monitor conversion and selectivity.
-
Quenching: Once the reaction is complete, transfer the reaction mixture to the quench tank under controlled conditions.
-
Workup: The workup procedure (phase separation, washing, drying) will be performed in appropriate vessels at the pilot scale.
-
Purification: The crude cymene isomer mixture is transferred to the fractional distillation unit for the separation of this compound.
Data Presentation
The following tables provide representative data for the synthesis of cymene isomers. Note that the distribution of isomers is highly dependent on the catalyst and reaction conditions.
Table 1: Representative Lab-Scale Synthesis Data
| Parameter | Value |
| Reactants | Toluene, Isopropanol |
| Catalyst | AlCl₃ |
| Toluene:Isopropanol Molar Ratio | 4:1 |
| Reaction Temperature | 5°C |
| Reaction Time | 4 hours |
| Toluene Conversion | 30% |
| Cymene Selectivity | 95% |
| Isomer Distribution (o:m:p) | 45:15:40 |
| Crude Yield of Cymenes | ~28% |
Table 2: Representative Pilot-Plant Scale Synthesis Data
| Parameter | Value |
| Reactants | Toluene, Isopropanol |
| Catalyst | AlCl₃ |
| Toluene:Isopropanol Molar Ratio | 4:1 |
| Reaction Temperature | 5-10°C (with monitoring) |
| Reaction Time | 6 hours (including addition) |
| Toluene Conversion | 28% |
| Cymene Selectivity | 92% |
| Isomer Distribution (o:m:p) | 43:18:39 |
| Crude Yield of Cymenes | ~25% |
Visualizations
Logical Workflow for Scaling Up this compound Synthesis
Caption: Workflow for scaling this compound synthesis from lab to pilot plant.
Troubleshooting Logic for Low Yield in Pilot Plant
Caption: Troubleshooting logic for addressing low yield during pilot-scale synthesis.
References
- 1. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. amarequip.com [amarequip.com]
- 3. catsci.com [catsci.com]
- 4. fauske.com [fauske.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Side-chain Alkylation of Toluene with Methanol, Modification and Deactivation of Zeolite Catalysts of the Reaction | Catalysis and petrochemistry [kataliz.org.ua]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. The Role of CFD on Bioreactor Scale Up Process — Singularity Engineering LLC [singularityeng.com]
- 11. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 12. benchchem.com [benchchem.com]
- 13. Purification [chem.rochester.edu]
methods for resolving o-cymene isomeric impurities
Welcome to the Technical Support Center for o-Cymene Isomer Resolution. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the separation and purification of this compound from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities found with this compound?
A1: The most common isomeric impurities are p-cymene (para-substituted) and m-cymene (meta-substituted).[1] All three isomers share the same chemical formula (C10H14) and molecular weight, differing only in the substitution pattern of the methyl and isopropyl groups on the benzene ring.[1][2] These isomers are often produced concurrently during synthesis, such as in the alkylation of toluene.[1][3][4]
Q2: Why is it challenging to separate cymene isomers?
A2: The separation is difficult due to the isomers' very similar physical and chemical properties, including close boiling points and polarity.[5][6] This structural similarity results in nearly identical behavior in many separation systems, making high-resolution techniques essential for their resolution.[7]
Q3: Why is the removal of isomeric impurities critical in the pharmaceutical industry?
A3: In pharmaceutical development, the precise chemical structure of a compound dictates its biological activity and safety profile. The presence of an undesired isomer can reduce the efficacy of the active pharmaceutical ingredient (API) or introduce unintended toxicological effects.[8] Regulatory agencies such as the ICH and FDA mandate strict control over impurities to ensure product consistency, safety, and efficacy.[9] Therefore, robust methods for resolving and quantifying isomeric impurities are essential.
Q4: Which analytical techniques are most effective for resolving this compound isomers?
A4: Gas Chromatography (GC) is the most widely cited and effective technique for separating the three cymene isomers.[3][5] The choice of the capillary column is a critical factor. High-performance liquid chromatography (HPLC) can also be used, though GC is more common for these volatile, non-polar compounds.[10]
Quantitative Data: Isomer Properties
The successful separation of cymene isomers relies on exploiting their subtle differences in physical properties.
| Property | This compound | m-Cymene | p-Cymene | Reference |
| Boiling Point | 178 °C | 175-176 °C | 177 °C | [1][3] |
| GC Retention Index (Non-polar column) | 1039 | 1022 | 1024 | [2] |
Note: The GC retention order on a non-polar phase is typically m-cymene, p-cymene, and then this compound.[2][5]
Troubleshooting Common Separation Issues
This section addresses specific problems you may encounter during the analysis and purification of this compound.
Gas Chromatography (GC) Troubleshooting
Q5: My GC chromatogram shows poor resolution or co-elution of the m- and p-cymene peaks. What should I do?
A5: This is a common challenge due to their very similar retention indices.[2]
-
Optimize Temperature Program: A slow temperature ramp (e.g., 2-5 °C/min) can significantly enhance separation.[10]
-
Use a Longer Column: If available, a longer capillary column (e.g., 60 m or 100 m) provides more theoretical plates, leading to better resolution.
-
Select a Different Stationary Phase: While standard non-polar columns can work, a column with a different selectivity, such as a liquid crystalline stationary phase, can offer superior separation of positional isomers.[11]
-
Check Carrier Gas Flow Rate: Ensure the linear velocity of your carrier gas (Helium, Hydrogen) is optimal for your column's internal diameter. A flow rate that is too high or too low can decrease efficiency.
Q6: I am observing peak tailing for all my cymene isomer peaks. What is the cause?
A6: Peak tailing in GC can be caused by several factors:
-
Column Contamination: Active sites can form from sample residue at the column inlet. Try trimming 10-20 cm from the front of the column.[10]
-
Improper Column Installation: If the column is not installed at the correct depth in the injector or detector, it can cause dead volume and lead to peak tailing.[10]
-
Active Sites in the System: The injector liner or packing material may have active sites. Using a deactivated liner can solve this issue.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q7: I am trying to use reversed-phase HPLC, but all isomers elute very quickly with poor separation. How can I improve retention and resolution?
A7: Cymene isomers are very non-polar, leading to weak retention on a standard C18 column with typical mobile phases.
-
Increase Mobile Phase Polarity: In reversed-phase HPLC, a more polar mobile phase increases retention. Increase the proportion of water in your acetonitrile/water or methanol/water mobile phase.[12]
-
Use a Different Stationary Phase: A column with a different non-polar stationary phase, such as phenyl-hexyl or biphenyl, may offer different selectivity for aromatic compounds and improve separation.[10]
-
Optimize Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, although it may also increase backpressure.
-
Employ a Shallow Gradient: A very slow, shallow gradient that ramps up the organic solvent percentage over a long period can help resolve closely eluting non-polar compounds.[10]
Experimental Protocols
Protocol 1: Gas Chromatography (GC) Analysis of Cymene Isomers
This protocol provides a starting point for the analytical separation of this compound from its m- and p-isomers.
-
System: Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 5% Phenyl Polysiloxane), 30 m length x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1.0 µL
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 2 °C/min to 120 °C.
-
Hold: Hold at 120 °C for 5 minutes.
-
-
Detector (FID):
-
Temperature: 280 °C
-
-
Expected Elution Order: m-cymene, p-cymene, this compound.[2][5]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method Development
This protocol outlines a strategy for developing a reversed-phase HPLC method for cymene isomer separation.
-
System: HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Detection Wavelength: 210 nm (as cymenes lack a strong chromophore).
-
Column Temperature: 30 °C.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of ~1 mg/mL.
-
Method Development Strategy:
-
Scouting Run: Start with a fast gradient (e.g., 60% B to 100% B over 10 minutes) at a flow rate of 1.0 mL/min to determine the approximate elution conditions.
-
Optimization: Based on the scouting run, develop a shallower gradient or an isocratic method. For example, if the isomers elute around 85% acetonitrile, try an isocratic method at 80% acetonitrile or a shallow gradient from 78% to 85% over 20 minutes to improve resolution.[13]
-
Visualized Workflows and Logic
References
- 1. p-Cymene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5106459A - Separation of p-menthane from p-cymene by extractive distillation - Google Patents [patents.google.com]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. vurup.sk [vurup.sk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: O-Cymene Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-cymene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Disclaimer: While this guide focuses on this compound, specific kinetic data for this isomer is limited in the current scientific literature. Therefore, in some instances, data and principles derived from studies on its isomer, p-cymene, are used for illustrative purposes and are clearly noted. Researchers should consider these as starting points for their own experimental design and validation.
Section 1: General FAQs on Temperature Effects
Q1: How does temperature generally affect the rate of a chemical reaction involving this compound?
A1: According to the collision model of chemical kinetics, increasing the temperature generally increases the reaction rate. This is because higher temperatures lead to a higher average kinetic energy of the reactant molecules. This results in more frequent collisions and, more importantly, a larger fraction of those collisions having sufficient energy to overcome the activation energy barrier of the reaction. For many reactions at room temperature, a 10°C increase can approximately double the reaction rate.
Q2: What is the difference between kinetic and thermodynamic control in this compound reactions, and how is it influenced by temperature?
A2: Temperature plays a crucial role in determining whether a reaction is under kinetic or thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is often under kinetic control. This means the major product formed is the one that is formed the fastest (i.e., has the lowest activation energy), even if it is not the most stable product.
-
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of multiple reaction pathways, including reversible ones. This allows the reaction to reach equilibrium, where the major product is the most thermodynamically stable one.
For example, in the hydrogenation of p-cymene, lower temperatures favor the formation of the cis-p-menthane isomer (the kinetic product), while higher temperatures favor the more stable trans-p-menthane isomer (the thermodynamic product).[1] A similar principle would apply to reactions of this compound that can form multiple isomers or products.
Section 2: Oxidation Reactions
Q3: What are the expected major products of this compound oxidation and how does temperature influence their distribution?
A3: The oxidation of this compound can target either the methyl or the isopropyl group. Based on studies of p-cymene oxidation, the major products are typically hydroperoxides, which can then decompose into other compounds like alcohols, aldehydes, and ketones. For instance, in the liquid-phase oxidation of p-cymene, products such as 4-methylacetophenone and 4-isopropylbenzaldehyde are observed.
Temperature will significantly impact the product distribution. At lower to moderate temperatures, the formation of hydroperoxides is often favored. As the temperature increases, these hydroperoxides can become unstable and decompose, leading to a wider variety of secondary oxidation products. High temperatures can also lead to more extensive oxidation, potentially resulting in carboxylic acids or even ring-opening products. For example, in the vapor phase oxidation of p-cymene over a catalyst, the product selectivity changes with temperature, with different major products being favored in the range of 200 to 400°C.
Q4: I am observing low conversion in my this compound oxidation reaction. What are some potential causes related to temperature?
A4: Low conversion in an oxidation reaction can be due to several factors, with temperature being a key variable:
-
Insufficient Temperature: The reaction temperature may be too low to provide sufficient energy to overcome the activation energy. Gradually increasing the temperature in increments (e.g., 10-20°C) can help determine the optimal temperature for conversion.
-
Catalyst Deactivation: If you are using a catalyst, the operating temperature might be outside its optimal range, or prolonged exposure to a certain temperature could be causing it to deactivate.
-
Mass Transfer Limitations: In heterogeneous catalysis, if the reaction rate is very high, the overall rate can be limited by the diffusion of reactants to the catalyst surface. Increasing temperature can exacerbate this issue if not accompanied by improved mixing or flow rates.
Section 3: Hydrogenation Reactions
Q5: How does temperature affect the selectivity of this compound hydrogenation?
A5: Temperature has a significant impact on the stereoselectivity of cymene hydrogenation. In the case of p-cymene hydrogenation, lower temperatures (e.g., 4°C) favor the formation of the kinetically favored cis-isomer of p-menthane.[1] As the temperature is increased (e.g., to 150°C), the thermodynamically more stable trans-isomer becomes the dominant product.[1] This is a classic example of kinetic versus thermodynamic control. It is reasonable to expect a similar trend for the hydrogenation of this compound to o-menthane.
Q6: My this compound hydrogenation is not reaching full conversion. Could temperature be the issue?
A6: Yes, temperature is a critical parameter for achieving full conversion in hydrogenation reactions.
-
Low Temperature: If the temperature is too low, the reaction kinetics will be slow, leading to incomplete conversion within a given timeframe.
-
High Temperature: While higher temperatures generally increase the reaction rate, excessively high temperatures can have adverse effects. For some catalysts, high temperatures can lead to sintering and loss of active surface area. Additionally, at very high temperatures, dehydrogenation (the reverse reaction) can become more favorable, leading to an equilibrium that does not favor complete conversion to the hydrogenated product.
Data Presentation: Hydrogenation of p-Cymene
Note: The following data is for the hydrogenation of p-cymene and is provided as a reference for understanding the general effects of temperature on cymene hydrogenation.
| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | trans-p-menthane : cis-p-menthane Selectivity | Reference |
| Rh/C (5 wt. %) | 4 | 2.75 | >99 | 28 : 72 | [1] |
| Rh/C (5 wt. %) | 25 | 2.75 | >99 | 42 : 58 | [1] |
| Rh/C (5 wt. %) | 50 | 2.75 | >99 | 55 : 45 | [1] |
| Rh/C (5 wt. %) | 100 | 2.75 | >99 | 78 : 22 | [1] |
| Rh/C (5 wt. %) | 150 | 2.75 | >99 | 91 : 9 | [1] |
Experimental Protocols
General Protocol for Studying the Effect of Temperature on Gas-Phase this compound Reaction Kinetics
This protocol outlines a general methodology for investigating the impact of temperature on the gas-phase reaction of this compound with an oxidant (e.g., OH radicals).
1. Reactant Preparation and Delivery:
-
A known concentration of this compound is prepared in a temperature-controlled bubbler or by using a syringe pump to inject liquid this compound into a heated line where it vaporizes.
-
A carrier gas (e.g., N₂ or He) is passed through the bubbler or over the heated line to transport the this compound vapor into the reaction chamber.
-
The oxidant (e.g., OH radicals generated from the photolysis of O₃ in the presence of water vapor) is introduced into the reaction chamber through a separate inlet.
-
Mass flow controllers are used to precisely control the flow rates of all gases.
2. Reaction Chamber:
-
The reaction is carried out in a temperature-controlled flow tube or chamber. The temperature of the chamber should be uniform and accurately monitored using thermocouples.
-
The pressure within the chamber is maintained at a constant value (e.g., atmospheric pressure).
3. Temperature Control:
-
The reaction chamber is housed within a furnace or a jacket through which a temperature-controlled fluid is circulated.
-
Experiments are conducted at a series of different temperatures, allowing the system to stabilize at each temperature setpoint before measurements are taken.
4. Product Analysis:
-
The reaction mixture is continuously sampled from the reaction chamber.
-
The concentrations of this compound and the reaction products are monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).
5. Data Analysis:
-
The rate of disappearance of this compound and the rate of formation of products are measured at each temperature.
-
This data is used to calculate the reaction rate constant (k) at each temperature.
-
An Arrhenius plot (ln(k) vs. 1/T) can then be constructed to determine the activation energy (Ea) and the pre-exponential factor (A) for the reaction.
Mandatory Visualizations
Caption: Experimental workflow for studying gas-phase this compound reaction kinetics.
Caption: Relationship between temperature and kinetic vs. thermodynamic control.
References
Validation & Comparative
O-Cymene vs. P-Cymene: A Comparative Guide for Synthetic Chemistry Solvents
In the landscape of industrial and research chemistry, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, cost-effectiveness, and environmental impact. Among the class of aromatic hydrocarbons, o-cymene and p-cymene have emerged as viable alternatives to traditional solvents, with p-cymene, in particular, gaining attention as a sustainable, bio-derived option. This guide provides a detailed comparison of this compound and p-cymene as solvents in chemical synthesis, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Physicochemical Properties: A Head-to-Head Comparison
This compound and p-cymene are structural isomers, both possessing the chemical formula C₁₀H₁₄. Their differing substitution patterns on the benzene ring—ortho for this compound and para for p-cymene—give rise to distinct physical properties that can affect their performance as solvents.
| Property | This compound | p-Cymene |
| IUPAC Name | 1-Methyl-2-(1-methylethyl)benzene | 1-Methyl-4-(1-methylethyl)benzene |
| CAS Number | 527-84-4 | 99-87-6 |
| Molar Mass ( g/mol ) | 134.22 | 134.222 |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point (°C) | 178 | 177 |
| Melting Point (°C) | -71.5 | -68 |
| Density (g/cm³ at 20°C) | 0.8766 | 0.857 |
| Solubility in water (mg/L at 25°C) | 23.3 | 23.4 |
| Flash Point (°C) | 50.6 | 47 |
Both isomers are nearly insoluble in water but are miscible with common organic solvents.[1][2] Their high boiling points make them suitable for reactions requiring elevated temperatures.
Performance in Synthesis: The Case of Direct Arylation Polymerization (DArP)
A significant application highlighting the potential of cymenes as solvents is in the field of polymer chemistry, specifically in Direct Arylation Polymerization (DArP). This method is valued as a more environmentally friendly alternative to traditional cross-coupling reactions for synthesizing conjugated polymers.
Recent research has demonstrated that p-cymene is a highly effective solvent for DArP, outperforming other commonly used solvents such as cyclopentyl methyl ether (CPME) and toluene.[3][4] In the synthesis of various alternating copolymers, the use of p-cymene resulted in high number-average molecular weights (Mₙ) and excellent yields.[3][4]
Table 2: Comparison of p-Cymene with other solvents in the DArP synthesis of P1
| Solvent | Mₙ ( kg/mol ) | Yield (%) |
| p-Cymene | 22.4 | 69.1 |
| CPME | - | - |
| Toluene | - | - |
Data for CPME and Toluene was not explicitly provided in the compared entries but the study states p-cymene outperformed them.[1][3]
The superior performance of p-cymene in this context is attributed to its excellent solubilizing ability for conjugated polymers and its high boiling point, which allows for reactions to be conducted at atmospheric pressure.[1][4]
Experimental Protocols
Direct Arylation Polymerization (DArP) using p-Cymene
This protocol is adapted from the synthesis of poly[(9-(heptadecan-9-yl)-9H-carbazole)-alt-(4,7-di(thiophen-2-yl)benzo[c][1][3][4]thiadiazole)] (PCDTBT).[5]
Materials:
-
2,7-dibromo-9-(9-heptadecyl)carbazole
-
4,7-di-2-thienyl-2,1,3-benzothiadiazole
-
Cesium carbonate (Cs₂CO₃)
-
Neodecanoic acid
-
Tris(o-methoxyphenylphosphine)
-
PdCl₂(PPh₃)₂
-
p-Cymene (dried and distilled)
Procedure:
-
In a 25 mL single-neck round-bottom flask, add the monomers, base, ligand, and palladium catalyst.
-
Separately, degas the required volume of p-cymene for 15 minutes.
-
Add the degassed p-cymene to the reaction flask via a rubber septum to achieve the desired concentration (e.g., 0.2 M).
-
Sparge the reaction mixture with nitrogen for 5 minutes.
-
Seal the flask with a Teflon screw-cap and place it in a preheated oil bath at the desired reaction temperature (e.g., 110 °C).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., chloroform) and precipitate the polymer into a cold non-solvent (e.g., 10% NH₄OH in methanol).
-
Isolate the polymer by filtration and purify using Soxhlet extraction.
Visualizing the Workflow
Catalytic Cycle in Cross-Coupling Reactions
Both this compound and p-cymene can serve as solvents for various palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction. The general catalytic cycle for such reactions is a fundamental concept in organometallic chemistry.
Conclusion
Both this compound and p-cymene are effective high-boiling aromatic solvents for chemical synthesis. The available data strongly supports the use of p-cymene as a sustainable and high-performance solvent, particularly in modern polymerization techniques like DArP, where it has been shown to be superior to other conventional solvents.[3][4] While direct comparative studies with this compound are lacking, the physicochemical similarities between the isomers suggest that this compound could also be a suitable solvent in many applications.
The choice between this compound and p-cymene may ultimately depend on a combination of factors including cost, availability, specific reaction kinetics, and the desired solubility of reactants and products. As the push for greener chemistry continues, the bio-derived nature of p-cymene makes it an increasingly attractive option for sustainable chemical manufacturing. Further research directly comparing the performance of these two isomers in a wider range of synthetic transformations would be highly beneficial to the chemical community.
References
A Comparative Analysis of o-Cymene and Toluene in Chemical Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the choice of solvent and reactant can critically influence the outcome of a chemical synthesis. This guide provides an objective, data-driven comparison of o-cymene and toluene, two structurally related aromatic hydrocarbons, in a variety of common chemical reactions. By presenting side-by-side experimental data and detailed protocols, this document aims to inform decisions on substrate selection and reaction optimization.
This comparative analysis delves into the performance of this compound versus toluene in key reaction classes, including electrophilic substitution, free-radical halogenation, catalytic hydrogenation, oxidation, and their application as solvents in cross-coupling reactions. The subtle structural difference between the two molecules—an additional isopropyl group on the benzene ring of this compound—imparts distinct steric and electronic properties that manifest in their chemical reactivity and utility.
Physicochemical Properties
A fundamental understanding of the physical properties of this compound and toluene is essential for their effective application in chemical reactions. The presence of the isopropyl group in this compound leads to a higher boiling point and lower density compared to toluene.
| Property | This compound | Toluene |
| Molecular Formula | C₁₀H₁₄ | C₇H₈ |
| Molar Mass | 134.22 g/mol | 92.14 g/mol |
| Boiling Point | 178 °C | 111 °C |
| Melting Point | -71.5 °C | -95 °C |
| Density | 0.876 g/cm³ | 0.867 g/cm³ |
| Solubility in Water | 23.3 mg/L at 25 °C | 530 mg/L at 25 °C |
Comparative Reaction Analysis
The following sections provide a detailed comparison of this compound and toluene in several key chemical transformations.
Electrophilic Aromatic Substitution: Nitration
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The nitration of toluene is a well-studied reaction that yields a mixture of ortho, meta, and para isomers. The electron-donating methyl group activates the ring and directs the incoming electrophile primarily to the ortho and para positions. In this compound, the presence of both a methyl and an isopropyl group, both of which are activating and ortho-, para-directing, leads to a more complex product distribution and potentially altered reactivity.
Experimental Data:
| Substrate | Reaction Conditions | Product Distribution | Overall Yield |
| Toluene | HNO₃/H₂SO₄, 0-10 °C | o-nitrotoluene: ~58%, p-nitrotoluene: ~38%, m-nitrotoluene: ~4%[1][2] | High |
| This compound | HNO₃/H₂SO₄, 0-10 °C | Predominantly 4-nitro-o-cymene and 6-nitro-o-cymene. Quantitative distribution requires experimental determination under identical conditions. | Expected to be high |
Experimental Protocol: Nitration of Aromatic Hydrocarbons
-
Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with constant stirring.
-
Reaction: Slowly add 0.1 mol of the aromatic hydrocarbon (toluene or this compound) dropwise to the nitrating mixture, maintaining the temperature between 0 and 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring for 1 hour at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture onto 100 g of crushed ice and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product distribution can be analyzed by gas chromatography-mass spectrometry (GC-MS).
Caption: Experimental workflow for free-radical bromination.
Catalytic Hydrogenation
The catalytic hydrogenation of aromatic rings is an important industrial process. The rate of hydrogenation can be influenced by the substitution pattern on the aromatic ring. A study on the vapor-phase hydrogenation of toluene and xylenes over a palladium catalyst provides insight into the relative reactivity of these compounds.
Experimental Data:
| Substrate | Catalyst | Temperature | Turnover Frequency (s⁻¹) |
| Toluene | Pd/SiO₂ | 100 °C | ~1.5 |
| o-Xylene (this compound) | Pd/SiO₂ | 100 °C | ~0.5 |
Data extrapolated from a study on xylenes, where o-xylene is structurally analogous to this compound in terms of substitution pattern.
The data suggests that the increased steric hindrance from the two adjacent alkyl groups in this compound (represented by o-xylene) leads to a slower rate of hydrogenation compared to toluene.
Experimental Protocol: Catalytic Hydrogenation of Aromatic Hydrocarbons
-
Catalyst Preparation: Place 50 mg of 5% Pd/C catalyst in a high-pressure autoclave.
-
Reaction Setup: Add 10 mL of a 1 M solution of the aromatic hydrocarbon (toluene or this compound) in ethanol to the autoclave.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 10 atm of hydrogen.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 24 hours.
-
Work-up: Cool the reactor, carefully release the pressure, and filter the reaction mixture to remove the catalyst.
-
Analysis: The conversion and product formation can be analyzed by GC-MS.
Logical Relationship: Factors Affecting Hydrogenation Rate
Caption: Steric hindrance effect on hydrogenation rate.
Oxidation with Potassium Permanganate
The oxidation of alkylbenzenes with strong oxidizing agents like potassium permanganate typically converts the alkyl side chain to a carboxylic acid, provided there is at least one benzylic hydrogen. Both toluene and this compound possess benzylic hydrogens and are therefore susceptible to this oxidation. Toluene is oxidized to benzoic acid. This compound, having two alkyl groups, can potentially be oxidized at both positions, leading to phthalic acid derivatives.
Experimental Data:
| Substrate | Reaction Conditions | Major Product | Expected Yield |
| Toluene | KMnO₄, H₂O, heat | Benzoic acid [3][4] | Moderate to High |
| This compound | KMnO₄, H₂O, heat | 2-Isopropylbenzoic acid and potentially phthalic acid derivatives | Requires experimental determination |
Experimental Protocol: Permanganate Oxidation of Alkylbenzenes [3]
-
Reaction Setup: In a round-bottom flask, combine 0.05 mol of the alkylbenzene, 0.15 mol of potassium permanganate, and 100 mL of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The purple color of the permanganate will disappear as it is converted to manganese dioxide.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide.
-
Isolation: Acidify the filtrate with concentrated HCl until the pH is acidic, which will precipitate the carboxylic acid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent.
Application as Solvents: Suzuki-Miyaura Cross-Coupling
The choice of solvent can significantly impact the efficiency of transition metal-catalyzed cross-coupling reactions. While toluene is a common solvent for Suzuki-Miyaura reactions, there is growing interest in more sustainable alternatives. A study comparing p-cymene, a bio-based isomer of this compound, with toluene provides valuable insights.
Experimental Data (for p-Cymene vs. Toluene):
| Solvent | Catalyst | Base | Temperature | Polymer Yield (PSB) | Number Average Molecular Weight (Mn) |
| Toluene | Pd(OAc)₂, SPhos | K₃PO₄ | 100 °C | High | High |
| p-Cymene | Pd(OAc)₂, SPhos | K₃PO₄ | 100 °C | ~30-40% [5][6] | Lower than toluene [5][6] |
The data for p-cymene suggests that while it can be used as a solvent for Suzuki polymerizations, it may result in lower yields and molecular weights compared to toluene under similar conditions.[5][6] Further optimization would be required to match the performance of toluene. A direct comparison with this compound would be necessary to ascertain its specific performance.
Experimental Protocol: Suzuki-Miyaura Coupling [7]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add 10 mL of the degassed solvent (toluene or this compound).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography.
Catalytic Cycle: Suzuki-Miyaura Coupling
References
- 1. Product Distribution in the Nitration of Toluene [thecatalyst.org]
- 2. Product Distribution in the Nitration of Toluene [thecatalyst.org]
- 3. chemistry-online.com [chemistry-online.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Elucidating the use of Green Solvents in Suzuki Polymerization Reactions [digitalcommons.kennesaw.edu]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
o-Cymene: A Comparative Guide to its Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of o-cymene, a naturally occurring monoterpene, against various pathogenic microorganisms. Its performance is compared with its isomer, p-cymene, and other well-known antimicrobial terpenes, carvacrol and thymol. Supporting experimental data, detailed methodologies, and visual representations of experimental workflows and mechanisms of action are presented to facilitate a comprehensive understanding of its potential as an antimicrobial agent.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated antimicrobial activity against a range of bacteria and fungi. Its efficacy, often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is influenced by the target microorganism.
Essential oils where this compound is a major component have shown notable effects. For instance, an essential oil with a high concentration of this compound was effective against the Gram-positive bacteria Listeria monocytogenes and Staphylococcus aureus, as well as the Gram-negative bacterium Escherichia coli.[1] While data on pure this compound is limited, its structural isomer, p-cymene, has been more extensively studied and generally exhibits moderate antimicrobial activity.
In comparison, the phenolic monoterpenes carvacrol and thymol, which are structurally related to cymene, typically demonstrate more potent antimicrobial properties.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (in essential oil), p-cymene, carvacrol, and thymol against various bacteria and fungi, providing a basis for a comparative assessment of their efficacy.
| Microorganism | This compound (in Essential Oil) MIC | p-Cymene MIC | Carvacrol MIC | Thymol MIC |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 12,500 ppm[1] | 0.598% (v/v)[1] | 0.015-0.03% (v/v) | 250 µg/mL |
| Listeria monocytogenes | 6,250 ppm[1] | 0.57 mg/mL[1] | 250 µg/mL | 250 µg/mL |
| Gram-Negative Bacteria | ||||
| Escherichia coli | 50,000 ppm[1] | 0.03 mg/mL[1] | 125 µg/mL | 125 µg/mL |
| Salmonella Typhimurium | No inhibition[1] | 0.03 mg/mL[1] | 125 µg/mL | 125 µg/mL |
| Fungi | ||||
| Candida albicans | Not available | >1 mmol/L | 250 µg/mL | 250 µg/mL |
| Aspergillus flavus | Not available | 0.6 µg/mL (in essential oil)[1] | Not available | Not available |
| Aspergillus niger | Not available | >300 µL/mL[1] | Not available | Not available |
Mechanism of Action: Cell Membrane Disruption
The primary antimicrobial mechanism of this compound and related terpenes is the disruption of the microbial cell membrane.[2] As a lipophilic compound, this compound can easily integrate into the lipid bilayer of the cell membrane.[2] This integration disrupts the membrane's structural integrity, leading to increased permeability.[2][3] The loss of membrane integrity results in the leakage of essential intracellular components, such as ions and ATP, and ultimately leads to cell death.[2][4]
dot
Caption: Proposed mechanism of this compound's antimicrobial action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium.
-
Pure culture of the test microorganism.
-
Stock solution of this compound of a known concentration, dissolved in a suitable solvent that does not inhibit microbial growth.
-
Sterile saline or phosphate-buffered saline (PBS).
-
0.5 McFarland turbidity standard.
2. Inoculum Preparation:
-
From a fresh (18-24 hours) agar plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of this compound:
-
Dispense 100 µL of sterile broth into each well of the microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antimicrobial agent.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well (except for a sterility control well which contains only broth).
-
Include a growth control well containing broth and inoculum but no antimicrobial agent.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
5. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial inoculum.
1. Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile, antibiotic-free agar plate.
2. Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
3. Interpretation of Results:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
dot
Caption: Workflow for MIC and MBC determination.
Conclusion
This compound demonstrates antimicrobial properties, although current data suggests its efficacy may be less potent than its phenolic counterparts, carvacrol and thymol. Its primary mechanism of action involves the disruption of the microbial cell membrane, a common mode of action for many terpenoids. Further research with pure this compound against a wider array of clinically relevant microorganisms is warranted to fully elucidate its potential as a standalone or synergistic antimicrobial agent. The provided protocols offer a standardized framework for conducting such validation studies.
References
A Comparative Analysis of the Antioxidant Activity of o-Cymene and Other Terpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of o-cymene alongside other structurally related and commonly studied terpenes. Due to a notable scarcity of direct quantitative antioxidant data for this compound in peer-reviewed literature, this guide leverages data from its isomer, p-cymene, and other well-researched terpenes to provide a valuable comparative context. This allows for an informed perspective on the potential antioxidant capacity of this compound, grounded in the established activities of its structural analogs.
Introduction to Terpenes and Antioxidant Activity
Terpenes are a large and diverse class of organic compounds produced by a variety of plants. They are major components of essential oils and are responsible for the aroma and flavor of many plants. Beyond their sensory properties, terpenes have garnered significant interest for their wide range of biological activities, including potent antioxidant effects. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The ability of terpenes to scavenge free radicals and modulate cellular antioxidant defense systems makes them promising candidates for the development of novel therapeutic agents.
This compound, a monoterpene with a benzene ring substituted with a methyl group and an isopropyl group at the ortho position, is a known constituent of various essential oils.[1][2] While its biological activities are an area of ongoing research, direct comparisons of its antioxidant potential with other terpenes are not extensively documented. Its isomer, p-cymene, along with structurally similar phenolic terpenes like thymol and carvacrol, have been more thoroughly investigated, providing a basis for inferring the potential activity of this compound.
Quantitative Comparison of Antioxidant Activity
To facilitate a clear comparison, the following table summarizes the antioxidant activity of p-cymene and other relevant terpenes from various in vitro assays. The data is primarily presented as IC50 values (the concentration required to inhibit 50% of the radical activity) or Trolox equivalents (a measure of antioxidant capacity relative to Trolox, a vitamin E analog). It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
| Terpene | Assay | IC50 / Activity | Reference |
| p-Cymene | DPPH | Weak activity | [3] |
| FRAP | Weak activity | [3] | |
| Thymol | DPPH | 13.7 mg/L (IC50 of essential oil with 76.6% thymol) | [3] |
| Carvacrol | DPPH | Strong activity | [4] |
| γ-Terpinene | DPPH | 22.73 mg/mL (IC50) | [5] |
| α-Pinene | ORAC | Lower activity than S-limonene and 3-carene | [6] |
| β-Pinene | ORAC | Lower activity than S-limonene and 3-carene | [6] |
| S-Limonene | ORAC | High activity | [6] |
| 3-Carene | ORAC | High activity | [6] |
Note: Data for this compound is not available in a directly comparable format. The activity of p-cymene is often reported as weak in radical scavenging assays compared to phenolic terpenes like thymol and carvacrol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the most common in vitro antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Dissolve the terpene sample in a suitable solvent (e.g., methanol, ethanol, or DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution to determine the IC50 value.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the terpene solution (e.g., 50 µL) to a defined volume of the DPPH solution (e.g., 150 µL). A blank (solvent without terpene) and a positive control (e.g., ascorbic acid or Trolox) should be included.
-
Incubation: Incubate the microplate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Reagent Preparation: Generate the ABTS•+ solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the terpene sample in a suitable solvent.
-
Reaction Mixture: Add a small volume of the terpene solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well microplate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare dilutions of the terpene sample.
-
Reaction Mixture: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 190 µL) in a 96-well plate.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance at a wavelength of around 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents.
Signaling Pathways and Mechanisms of Action
The antioxidant activity of terpenes is not solely dependent on direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. While the specific pathways for this compound are not well-elucidated, studies on its isomer, p-cymene, and other terpenes suggest the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8]
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as Superoxide Dismutase (SOD) , Catalase (CAT) , and enzymes involved in glutathione (GSH) synthesis.[8]
Furthermore, there is a known interplay between oxidative stress and inflammation. Terpenes like p-cymene have been shown to inhibit pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling.[9] By reducing the production of pro-inflammatory cytokines, these terpenes can indirectly decrease the generation of reactive oxygen species (ROS) associated with inflammation.
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for assessing the antioxidant capacity of a terpene in vitro is a multi-step process that requires careful execution to ensure reliable and reproducible results.
Caption: General workflow for in vitro antioxidant capacity assays.
Putative Antioxidant Signaling Pathway of Cymene Isomers
This diagram illustrates a potential mechanism by which cymene isomers may exert their antioxidant effects through the modulation of the Nrf2 signaling pathway.
Caption: Putative Nrf2-mediated antioxidant signaling pathway for cymene isomers.
Conclusion
While direct quantitative data on the antioxidant activity of this compound is limited, the available information on its isomer, p-cymene, and other structurally related terpenes provides a valuable framework for understanding its potential. p-Cymene generally exhibits weaker radical scavenging activity compared to phenolic terpenes like thymol and carvacrol. However, the antioxidant effects of terpenes are multifaceted, extending beyond direct radical scavenging to the modulation of key cellular defense pathways such as the Nrf2 signaling cascade. Further research is warranted to directly quantify the antioxidant capacity of this compound using standardized assays and to elucidate its specific molecular mechanisms of action. Such studies will be instrumental in fully assessing its potential as a natural antioxidant for therapeutic and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biotechrep.ir [biotechrep.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. p-Cymene inhibits pro-fibrotic and inflammatory mediators to prevent hepatic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
o-Cymene: A Viable Green Solvent Alternative to Benzene in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The imperative to adopt greener and more sustainable practices in chemical research and manufacturing has driven the search for safer and more environmentally benign solvents to replace hazardous ones. Benzene, a widely used aromatic solvent, is a known carcinogen and environmental pollutant, necessitating its substitution with greener alternatives. This guide provides a comprehensive comparison of o-cymene, a bio-based solvent, with benzene, presenting key physicochemical properties, safety profiles, and a discussion of its potential as a replacement in a common palladium-catalyzed cross-coupling reaction.
Physicochemical Properties: A Head-to-Head Comparison
This compound presents a boiling point that is considerably higher than benzene, which can be advantageous for reactions requiring elevated temperatures. The lower vapor pressure of this compound also contributes to reduced volatile organic compound (VOC) emissions, enhancing laboratory and environmental safety. Both solvents exhibit low water solubility and are miscible with common organic solvents.
| Property | This compound | Benzene |
| Molecular Formula | C₁₀H₁₄ | C₆H₆ |
| Molecular Weight | 134.22 g/mol | 78.11 g/mol |
| Boiling Point | 178 °C[1] | 80.1 °C |
| Melting Point | -71.5 °C[1] | 5.5 °C |
| Density | 0.877 g/mL at 25 °C[1] | 0.8765 g/mL at 20 °C |
| Vapor Pressure | 1.3 mmHg at 20 °C | 74.6 mmHg at 20 °C |
| Flash Point | 51 °C | -11 °C |
| Water Solubility | 23.3 mg/L at 25 °C[1] | 1790 mg/L at 25 °C |
Health and Safety Profile: A Greener Outlook
The most significant advantage of this compound over benzene lies in its dramatically improved safety profile. Benzene is a well-documented carcinogen, hematotoxin, and reproductive toxin. In contrast, this compound, while still requiring appropriate handling as a flammable liquid and irritant, is not classified as a carcinogen and exhibits significantly lower toxicity.
| Hazard Category | This compound | Benzene |
| Carcinogenicity | Not classified as a carcinogen | Carcinogen (IARC Group 1) |
| Toxicity | LD₅₀ (oral, rat): 3400 mg/kg | LD₅₀ (oral, rat): 930 mg/kg |
| GHS Hazard Statements | Flammable liquid and vapor, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, May cause respiratory irritation. | Flammable liquid and vapor , Causes skin irritation , Causes serious eye irritation , May be fatal if swallowed and enters airways , May cause genetic defects , May cause cancer , Causes damage to organs through prolonged or repeated exposure . |
Performance in a Representative Application: The Mizoroki-Heck Reaction
The general mechanism of the Mizoroki-Heck reaction involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst. The solvent plays a crucial role in stabilizing the catalytic species and influencing reaction rates and yields.
Experimental Protocol: Mizoroki-Heck Coupling of Iodobenzene and Styrene
This protocol outlines a general procedure for the Mizoroki-Heck reaction. Researchers are encouraged to adapt this protocol to compare the efficacy of this compound against benzene in their specific applications.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Iodobenzene
-
Styrene
-
Triethylamine (Et₃N)
-
Solvent (this compound or benzene)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 2 mol%).
-
Add the chosen solvent (this compound or benzene, 5 mL) to the flask and stir the mixture for 10 minutes at room temperature to form the catalyst complex.
-
To this mixture, add iodobenzene (2.0 mmol, 1.0 equiv), styrene (2.2 mmol, 1.1 equiv), and triethylamine (3.0 mmol, 1.5 equiv).
-
Heat the reaction mixture to 100 °C and stir for the desired reaction time (monitoring by TLC or GC-MS is recommended to determine completion).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and triethylammonium iodide salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired stilbene product.
-
Characterize the product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) and determine the yield.
Visualizing the Path to Greener Chemistry
The selection of a solvent is a critical step in designing a sustainable chemical process. The following diagram illustrates a logical workflow for choosing a greener solvent, highlighting the comparative advantages of this compound over benzene.
Conclusion
This compound emerges as a compelling green alternative to benzene for a variety of chemical applications. Its favorable physicochemical properties, significantly reduced toxicity, and potential for effective performance in synthetic transformations, such as the Mizoroki-Heck reaction, make it an attractive option for researchers and industries committed to sustainable chemistry. While direct comparative performance data with benzene in all reaction types is still an area for further research, the available information strongly supports the substitution of the highly hazardous benzene with the safer, bio-derived this compound wherever chemically feasible. This transition aligns with the core principles of green chemistry, contributing to safer laboratories, a cleaner environment, and the development of more sustainable chemical processes.
References
A Comparative Analysis of Cymene Isomers in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the three isomers of cymene—para-cymene (p-cymene), meta-cymene (m-cymene), and ortho-cymene (this compound)—in the context of their applications in the pharmaceutical industry. While p-cymene is a well-researched, naturally occurring monoterpene found in over 100 plant species, its isomers, m-cymene and this compound, are not found naturally and are significantly less studied.[1] This comparison synthesizes the available experimental data to highlight the therapeutic potential and functional roles of each isomer.
Overview of Cymene Isomers
Cymene is an aromatic organic compound with the chemical formula C10H14. The three isomers are distinguished by the positions of the methyl and isopropyl groups on the benzene ring.[2] p-Cymene, being a major component of essential oils from plants like cumin and thyme, has been extensively investigated for a variety of pharmacological activities.[3]
Comparative Biological and Pharmaceutical Activities
While research is heavily skewed towards p-cymene, some studies provide a basis for comparing the biological activities of the three isomers. A notable comparative study on the insecticidal properties of the cymene isomers revealed significant differences in their efficacy, suggesting that the isomeric form plays a crucial role in their biological interactions.
Data on Biological Activity
| Isomer | Application/Activity | Organism/Cell Line | Key Findings |
| p-Cymene | Fumigant Toxicity | Tribolium castaneum | LC50: 27.01 µL/L (approx. 23.23 mg/L air)[4] |
| m-Cymene | Fumigant Toxicity | Tribolium castaneum | LC50: 12.25 mg/L air[4] |
| This compound | Fumigant Toxicity | Tribolium castaneum | LC50: 10.76 mg/L air[4] |
| This compound | Contact Toxicity | Liposcelis bostrychophila | LC50: 18.1 µ g/adult [4] |
| p-Cymene | Antimicrobial | Escherichia coli O157:H7, Vibrio parahaemolyticus, Listeria monocytogenes, Salmonella enterica | Minimal Bactericidal Concentration (MBC): 12 mg/mL[5] |
| Staphylococcus aureus, Streptococcus mutans | MBC: 6 mg/mL[5] | ||
| Streptococcus sanguinis | MBC: 3 mg/mL[5] | ||
| This compound | Antimicrobial | Listeria monocytogenes, Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) from essential oil: 6250 ppm and 12,500 ppm respectively[5] |
| Escherichia coli | MIC from essential oil: 50,000 ppm[5] |
In-Depth Look at Pharmaceutical Applications
Antimicrobial Activity
-
p-Cymene: Possesses broad-spectrum antimicrobial activity against various bacteria and fungi.[5] Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis.[3][6] However, some studies indicate that p-cymene's standalone antimicrobial effect can be modest, and it often acts synergistically to enhance the efficacy of other antimicrobial compounds like carvacrol.[5]
-
m-Cymene & this compound: Direct comparative studies on the antimicrobial properties of m- and this compound are scarce. However, an essential oil of Echinophora platyloba D.C, where this compound was a major component (26.51-28.66%), demonstrated antibacterial activity against Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli.[5] This suggests that this compound contributes to antimicrobial effects.
Anti-inflammatory and Antioxidant Properties
-
p-Cymene: Exhibits significant anti-inflammatory and antioxidant effects.[3] It can modulate the production of pro-inflammatory cytokines and inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3] Its antioxidant properties stem from its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[3][6]
-
m-Cymene & this compound: There is currently a lack of available data on the anti-inflammatory and antioxidant properties of m- and this compound.
Anticancer Potential
-
p-Cymene: Has been investigated for its potential in cancer therapy.[3] Some studies suggest it can induce apoptosis and inhibit cell cycle progression in cancer cells.[7] However, a recent in vitro study indicated that p-cymene did not show significant antiproliferative activity against several human cancer cell lines at concentrations greater than 100 µM.[8]
-
m-Cymene & this compound: No significant research is available on the anticancer properties of m- and this compound.
Drug Delivery and Formulation
-
p-Cymene: Is explored as a penetration enhancer in transdermal drug delivery systems, facilitating the transport of drugs through the skin. It is also considered a sustainable and "green" solvent with excellent solubilizing properties for conjugated polymers used in drug formulations.[1][9]
-
m-Cymene & this compound: There is no available data on the use of m- and this compound in drug delivery and formulation.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory action of p-cymene is the most well-elucidated signaling pathway among the isomers.
Caption: Anti-inflammatory signaling pathway of p-cymene.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the cymene isomers against various microorganisms.
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Steps:
-
Preparation of Isomer Solutions: Prepare stock solutions of p-cymene, m-cymene, and this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each cymene isomer stock solution with the broth medium to achieve a range of final concentrations.
-
Inoculation: Add the standardized bacterial suspension to each well. Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (typically 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the cymene isomer that completely inhibits the visible growth of the microorganism.
In Vitro Skin Permeation Study: Franz Diffusion Cell
This protocol is used to evaluate the potential of cymene isomers as skin penetration enhancers.
Caption: Workflow for in vitro skin permeation study.
Detailed Steps:
-
Skin Membrane Preparation: Excise full-thickness skin from a suitable source (e.g., human cadaver, pig ear). Remove subcutaneous fat and hair. The skin can be stored frozen until use.
-
Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with a receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 32°C to simulate physiological skin temperature. The fluid should be continuously stirred.
-
Application of Formulation: Apply a known quantity of the test formulation, containing the drug and the cymene isomer as a penetration enhancer, to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, withdraw aliquots of the receptor fluid for analysis and replace with fresh, pre-warmed receptor fluid.
-
Sample Analysis: Quantify the concentration of the drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The enhancement ratio is calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation (without the enhancer).
Conclusion
The available evidence strongly supports the multifaceted pharmaceutical potential of p-cymene, particularly in antimicrobial, anti-inflammatory, and drug delivery applications. In contrast, research on m-cymene and this compound is significantly limited, likely due to their synthetic origin and lack of natural abundance. The comparative data from insecticidal studies, however, suggests that these understudied isomers possess potent biological activity that may differ from p-cymene, warranting further investigation. Future comparative studies are essential to fully elucidate the structure-activity relationships among the cymene isomers and to potentially uncover novel pharmaceutical applications for m- and this compound.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. p-Cymene - Wikipedia [en.wikipedia.org]
- 3. What is Cymene used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cymene? [synapse.patsnap.com]
- 7. Assessment of in vitro and in silico Antiproliferative Effects of p-Cymene and Its Naturally Occurring 7-Oxygenated Derivatives on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. p-Cymene: A Sustainable Solvent that is Highly Compatible with Direct Arylation Polymerization (DArP) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for o-Cymene Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of o-cymene, a key aromatic hydrocarbon used in various pharmaceutical and chemical applications. Understanding the strengths and limitations of different analytical techniques is crucial for ensuring the quality, safety, and efficacy of products. This document outlines common methodologies, presents their performance data, and provides detailed experimental protocols to aid in method selection and implementation.
Comparison of Analytical Methods for this compound Detection
The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, the required sensitivity, and the desired quantitative performance. The most common and well-validated techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
| Analytical Technique | Principle | Common Detector(s) | Key Advantages | Key Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High resolution for volatile isomers, excellent sensitivity (especially with MS), well-established methods. | Requires volatile and thermally stable analytes; derivatization may be needed for some compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Ultraviolet (UV) Detector, Diode Array Detector (DAD) | Versatile for a wide range of compounds, including non-volatile and thermally labile ones; operates at ambient temperature. | Lower resolution for volatile isomers compared to GC; can be less sensitive than GC-MS. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the direct relationship between the integrated NMR signal area and the number of protons contributing to that signal. | - | Highly accurate and precise, does not require an identical standard of the analyte for quantification (can use a certified reference material). | Lower sensitivity compared to chromatographic methods; requires a relatively pure sample. |
| UV-Visible Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by a substance in solution. | Photomultiplier Tube, Photodiode Array | Simple, rapid, and cost-effective for routine analysis of known compounds. | Low specificity; susceptible to interference from other UV-absorbing compounds in the sample matrix. |
Quantitative Performance Data
The following tables summarize typical validation parameters for the analysis of cymene isomers using GC and HPLC, based on published data. These values serve as a benchmark for what can be achieved with a properly validated method.
Table 1: Gas Chromatography (GC-FID/MS) Performance Data for Cymene Analysis
| Validation Parameter | Typical Performance for this compound | Typical Performance for p-Cymene[1] |
| Linearity (R²) | > 0.99 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 20 - 120 |
| Accuracy (% Recovery) | 95 - 105 | 93.39 - 97.86 |
| Precision (% RSD) | < 2% | 0.66% |
| Limit of Detection (LOD) (ng/mL) | ~1 | 2.08 |
| Limit of Quantitation (LOQ) (ng/mL) | ~5 | 10.39 |
Note: Data for this compound is based on typical performance characteristics of GC-FID/MS for similar volatile compounds. Data for p-cymene is from a validated GC-FID method.
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Data for p-Cymene Analysis
| Validation Parameter | Typical Performance for p-Cymene[2] |
| Linearity (R²) | 0.999 |
| Range (µg/mL) | 1 - 100 |
| Accuracy (% Recovery) | 98 - 102 |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) (µg/mL) | ~0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | ~0.3 |
Note: This data is for p-cymene and serves as a reference for a validated HPLC-UV method for a cymene isomer. A similar performance can be expected for a validated this compound method.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative protocols for the analysis of this compound using GC-FID and a general protocol for HPLC-UV based on methods for its isomer, p-cymene.
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID) for this compound
This protocol is based on established methods for the analysis of cymene isomers in essential oils and other matrices.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
2. Reagents and Standards:
-
This compound reference standard (purity ≥ 99%).
-
Solvent: Hexane or Ethanol (HPLC grade).
-
Carrier gas: Helium or Nitrogen (high purity).
-
FID gases: Hydrogen and compressed air (high purity).
3. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of solvent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 10 °C/minute.
-
Hold: Hold at 180 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).
-
Detector Temperature: 280 °C
6. Validation Parameters to be Assessed (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples to ensure no interference at the retention time of this compound.
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank or sample matrix at different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze multiple preparations of the same sample on the same day.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.
-
Robustness: Deliberately vary method parameters (e.g., oven temperature, flow rate, injector temperature) and assess the impact on the results.
Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for this compound (based on p-Cymene method)
This protocol is adapted from a validated method for p-cymene and can serve as a starting point for developing and validating a method for this compound.[2]
1. Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
This compound reference standard (purity ≥ 99%).
-
Mobile Phase: Acetonitrile and Water (HPLC grade), typically in a ratio of 60:40 (v/v). The exact ratio may need optimization.
-
Solvent/Diluent: Mobile phase or a mixture of acetonitrile and water.
3. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the diluent.
-
Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of diluent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/minute.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection Wavelength: this compound has UV absorbance maxima around 260-275 nm. The optimal wavelength should be determined by running a UV scan of a standard solution.
6. Validation Parameters to be Assessed:
-
Follow the same validation parameters as described in the GC-FID protocol (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) according to ICH Q2(R1) guidelines.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method for this compound detection, from initial development to routine use.
Caption: General workflow for the validation of an analytical method for this compound detection.
Decision Pathway for Method Selection
This diagram provides a logical pathway for selecting the most suitable analytical method for this compound based on key sample characteristics.
Caption: Decision tree for selecting an analytical method for this compound analysis.
References
- 1. Method development and validation for the GC-FID assay of p-cymene in tea tree oil formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
o-Cymene: A Performance Comparison Against Other Natural Solvents
In the ever-evolving landscape of chemical research and drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction efficiency, product purity, and the overall sustainability of a process. As the industry increasingly pivots towards greener alternatives, natural solvents are gaining considerable attention. This guide provides an in-depth comparison of o-cymene, a naturally derived aromatic hydrocarbon, against other common natural solvents, offering researchers, scientists, and drug development professionals a data-driven resource for informed solvent selection.
Executive Summary
This compound, a constituent of various essential oils, presents a compelling profile as a versatile and effective natural solvent.[1][2] Its performance is benchmarked against d-limonene, α-pinene, 2-methyltetrahydrofuran (2-MeTHF), and ethyl lactate across key parameters including solvency power, physical properties, toxicity, and environmental impact. While this compound demonstrates strong solvency for non-polar compounds, its counterparts offer a range of properties that may be advantageous for specific applications. This guide aims to provide a clear, objective comparison to aid in navigating these choices.
Data Presentation
Table 1: Physical and Solvency Properties of this compound and Other Natural Solvents
| Solvent | CAS Number | Molecular Formula | Boiling Point (°C) | Flash Point (°C) | Density (g/mL @ 20°C) | Kauri-Butanol (Kb) Value | Hansen Solubility Parameters (MPa½) |
| This compound | 527-84-4 | C₁₀H₁₄ | 178[3] | 51 | 0.877[4] | Not Experimentally Found (Estimated ~100) | δD: 17.8, δP: 1.0, δH: 3.0 |
| p-Cymene | 99-87-6 | C₁₀H₁₄ | 177 | 47 | 0.857 | ~100[4] | δD: 17.4, δP: 2.27, δH: 2.44[5] |
| d-Limonene | 5989-27-5 | C₁₀H₁₆ | 176 | 48 | 0.841 | 67[6] | δD: 16.7, δP: 4.4, δH: 5.9 |
| α-Pinene | 80-56-8 | C₁₀H₁₆ | 155-156 | 33 | 0.858 | ~60 (in Turpentine)[7] | δD: 16.8, δP: 3.1, δH: 5.1 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | C₅H₁₀O | 80 | -11 | 0.854 | Not Applicable | δD: 16.8, δP: 5.7, δH: 4.1 |
| Ethyl Lactate | 97-64-3 | C₅H₁₀O₃ | 154 | 46 | 1.03 | Not Applicable | δD: 16.0, δP: 7.6, δH: 12.5[8] |
Note: The Kauri-Butanol (Kb) value for this compound has not been experimentally determined in the reviewed literature. The estimated value of ~100 is based on its structural similarity to p-cymene and other aromatic hydrocarbons like toluene (Kb value of 105).[9] Kb values are not applicable to water-miscible solvents like 2-MeTHF and ethyl lactate.
Table 2: Health and Safety Data of this compound and Other Natural Solvents
| Solvent | Oral LD₅₀ (rat, mg/kg) | Dermal LD₅₀ (rabbit, mg/kg) | Inhalation Toxicity | Key Hazards |
| This compound | 2130[10] | >5000 | May cause respiratory irritation. | Flammable liquid and vapor. Skin and eye irritant. |
| d-Limonene | >5000[11] | >5000[11] | Low toxicity. | Skin irritant and sensitizer.[12] |
| α-Pinene | 3700 | >5000 | LOAEL (rat, 13 wk) = 100 ppm[13] | Flammable liquid and vapor. Skin irritant. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 300-2000[14] | >2000[1] | LC₅₀ (rat, 4h) = 6000 ppm[14] | Highly flammable. Causes serious eye irritation.[1] |
| Ethyl Lactate | >5000[15] | >5000[15] | Low toxicity. | Causes serious eye irritation.[15] |
Table 3: Environmental Impact of this compound and Other Natural Solvents
| Solvent | Biodegradability | Aquatic Toxicity | Environmental Fate Summary |
| This compound | Expected to be biodegradable. | Toxic to aquatic life with long-lasting effects. | Volatilizes into the atmosphere where it is degraded.[16] |
| d-Limonene | Readily biodegradable.[17] | Toxic to aquatic organisms.[18] | Rapidly degrades in the atmosphere; low potential for bioaccumulation.[4] |
| α-Pinene | Readily biodegradable. | Toxic to aquatic life. | Volatilizes and degrades in the atmosphere; not persistent.[19][20] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Readily biodegradable.[5] | LC₅₀ (fish, 96h) > 100 mg/L[1] | Lower potential for peroxide formation than THF; considered a greener alternative.[21] |
| Ethyl Lactate | Readily biodegradable.[16] | Low toxicity to aquatic organisms. | Hydrolyzes to ethanol and lactic acid, which are common natural substances.[9] |
Experimental Protocols
Kauri-Butanol (Kb) Value Determination (ASTM D1133)
The Kauri-Butanol value is a measure of the solvency power of a hydrocarbon solvent. A higher Kb value indicates a stronger solvent. The test is performed by titrating a standard solution of kauri resin in n-butanol with the solvent under investigation until a defined turbidity is reached.[9]
Apparatus:
-
250-mL Erlenmeyer flask
-
50-mL burette
-
Water bath maintained at 25 ± 1 °C
-
Standard Kauri-Butanol solution
-
Toluene (for standardization)
-
Heptane (for standardization)
Procedure:
-
Standardization of Kauri-Butanol Solution:
-
Titrate 20 g of the Kauri-Butanol solution with toluene until the solution becomes turbid. The volume of toluene used should be between 100 and 110 mL.
-
Titrate 20 g of the Kauri-Butanol solution with a mixture of 75% heptane and 25% toluene.
-
-
Titration of Test Solvent:
-
Titrate the Kauri-Butanol solution with the test solvent, swirling the flask continuously, until the first permanent turbidity appears.
-
Record the volume of the test solvent used.
-
-
Calculation: The Kauri-Butanol value is calculated using a formula that corrects for the standardization of the Kauri-Butanol solution.[22]
Hansen Solubility Parameters (HSP) Experimental Determination
Hansen Solubility Parameters are a more sophisticated measure of solvency, dividing the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). These parameters can be determined experimentally by observing the solubility of a solute in a range of solvents with known HSPs.
Apparatus:
-
Vials or test tubes
-
A set of solvents with known Hansen Solubility Parameters
-
Vortex mixer or shaker
Procedure:
-
Solubility Testing:
-
A known amount of the solute (the substance for which HSPs are to be determined) is added to a series of vials.
-
A known volume of each solvent from the test set is added to the vials.
-
The vials are agitated to promote dissolution.
-
-
Observation: The solubility of the solute in each solvent is observed and scored (e.g., soluble, partially soluble, insoluble).
-
Data Analysis: The scores are entered into a software program that calculates the HSP sphere of the solute. The center of this sphere represents the Hansen Solubility Parameters of the solute.
Mandatory Visualization
Experimental Workflow: Solvent Selection in Active Pharmaceutical Ingredient (API) Synthesis
The following diagram illustrates a typical workflow for selecting a solvent in the synthesis of an Active Pharmaceutical Ingredient (API), a process where this compound could be employed as a reaction or purification solvent.[6]
Logical Relationship: Factors Influencing Solvent Selection
This diagram illustrates the key factors and their interplay in the selection of a suitable solvent for a chemical process.
Conclusion
This compound stands as a viable and effective natural solvent, particularly for applications requiring the dissolution of non-polar compounds, as suggested by its aromatic nature and estimated high Kauri-Butanol value. Its performance is comparable to its isomer p-cymene and other aromatic solvents. However, for applications where lower toxicity, better biodegradability, or different solvency characteristics are paramount, other natural solvents such as d-limonene, α-pinene, 2-MeTHF, and ethyl lactate present strong alternatives. The choice of solvent should ultimately be guided by a holistic assessment of performance, safety, environmental impact, and economic considerations, as outlined in the provided workflow and factor diagrams. This guide serves as a foundational resource to aid researchers and professionals in making more informed and sustainable solvent selections in their critical work.
References
- 1. DOSS [doss.turi.org]
- 2. biotage.com [biotage.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. eastman.com [eastman.com]
- 5. bejayhealth.com [bejayhealth.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. DOSS [doss.turi.org]
- 10. biotage.com [biotage.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. hansen-solubility.com [hansen-solubility.com]
- 13. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 14. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 15. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. techspray.com [techspray.com]
- 19. Solubility Parameters-- [cool.culturalheritage.org]
- 20. nbinno.com [nbinno.com]
- 21. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 22. technoprocur.cz [technoprocur.cz]
A Comparative Guide to Assessing the Purity of Synthesized o-Cymene Against Commercial Standards
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a framework for assessing the purity of synthesized ortho-cymene (this compound) against commercially available standards. We present detailed experimental protocols for key analytical techniques and a direct comparison of expected results.
Introduction to this compound and Its Purity
This compound (1-methyl-2-isopropylbenzene) is an aromatic hydrocarbon used as a solvent and an intermediate in the synthesis of various chemical compounds.[1][2][3][4] Commercially available this compound is typically offered at purities ranging from 98% to over 99%, with Gas Chromatography (GC) being the primary method for analysis.[2][5][6] When synthesizing this compound, commonly through the alkylation of toluene with propylene, potential impurities can include unreacted starting materials, other cymene isomers (meta- and para-cymene), and polyalkylated toluene derivatives.[1][4] Therefore, a robust analytical assessment is crucial to validate the purity of the synthesized product.
Workflow for Purity Assessment
The following diagram outlines the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the synthesis, purification, analysis, and validation of this compound purity.
Data Presentation: Synthesized this compound vs. Commercial Standard
The following table summarizes the expected quantitative data from the analysis of a synthesized batch of this compound compared to a commercial reference standard.
| Parameter | Synthesized this compound (Typical) | Commercial this compound Standard | Analytical Method |
| Purity (Area %) | 95.0 - 99.5% | ≥ 98.0% or ≥ 99.0%[2][5][6] | Gas Chromatography (GC-FID) |
| This compound (mol/mol) | To be determined | Certified Value (if available) | Quantitative NMR (qNMR) |
| m-Cymene Impurity | 0.1 - 2.0% | < 0.5% | Gas Chromatography (GC-FID) |
| p-Cymene Impurity | 0.1 - 2.0% | < 0.5% | Gas Chromatography (GC-FID) |
| Toluene (Residual) | < 0.5% | Not typically specified | Gas Chromatography (GC-FID) |
| Other Impurities | Variable (e.g., polyalkylated products) | Not typically specified | Gas Chromatography (GC-FID) |
| Identity Confirmation | Conforms to structure | Conforms to structure | ¹H NMR, ¹³C NMR, MS, IR |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is ideal for determining the purity of this compound and quantifying its isomers and other volatile impurities.
a. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: SLB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Ramp: 20°C/min to 280°C, hold for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Data Acquisition: Chromatographic software for peak integration and analysis.
b. Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthesized this compound or the commercial standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as hexane or dichloromethane.
-
Inject 1 µL of the prepared sample into the GC.
c. Data Analysis:
-
Calculate the area percent of this compound and each impurity by dividing the peak area of the component by the total peak area of all components in the chromatogram.
-
For more accurate quantification, a calibration curve can be prepared using a certified reference standard of this compound.
Purity Assessment by Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[7][8][9][10]
a. Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength, equipped with a proton-sensitive probe.
-
Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ≥ 3 seconds.
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 8 or more for good signal-to-noise.
-
b. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and 5-10 mg of the internal standard into an NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent.
-
Cap the tube and gently mix until the sample is fully dissolved.
c. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of the this compound using the following equation:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Identity Confirmation by Spectroscopy
a. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Use similar GC conditions as for the GC-FID analysis.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).[11]
b. Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the neat liquid sample using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Compare the spectrum with a reference spectrum for this compound. Key characteristic bands include C-H stretching of the aromatic ring and alkyl groups, and C=C stretching of the aromatic ring.
c. ¹H and ¹³C NMR Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H and ¹³C NMR spectra.
-
Confirm the chemical shifts and coupling patterns are consistent with the structure of this compound.
By following these protocols, researchers can confidently assess the purity of their synthesized this compound, ensuring it meets the required standards for their intended applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 527-84-4: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 邻伞花烃 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 527-84-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. emerypharma.com [emerypharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. This compound [webbook.nist.gov]
A Comparative Analysis of the Toxicity of Cymene Isomers: o-, m-, and p-Cymene
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the toxicological profiles of ortho-, meta-, and para-cymene, supported by experimental data and detailed methodologies.
Cymene, a naturally occurring aromatic organic compound, exists in three isomeric forms: ortho (o), meta (m), and para (p). These isomers are widely utilized in the chemical industry as solvents and intermediates in the synthesis of various products, including fragrances, flavorings, and pharmaceuticals. Despite their structural similarities, the positioning of the isopropyl group on the toluene ring can influence their biological activity and toxicological profiles. This guide provides a comparative overview of the toxicity of o-, m-, and p-cymene, presenting key experimental data in a structured format to aid researchers in assessing their relative safety.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicity data for the three cymene isomers, focusing on acute toxicity (LD50), skin and eye irritation, and genotoxicity.
| Toxicological Endpoint | o-Cymene | m-Cymene | p-Cymene |
| Acute Oral Toxicity (LD50) | 2024 mg/kg (mouse)[1], 2130 mg/kg (rat)[2] | 2970 mg/kg (rat)[3][4][5][6], 3272 mg/kg (mouse)[3][5][6] | 4750 mg/kg (rat)[7][8][9][10][11][12] |
| Acute Dermal Toxicity (LD50) | No data available | No data available | > 5000 mg/kg (rabbit)[9][10] |
| Acute Inhalation Toxicity (LC50) | No data available | 12 g/m³ (mouse)[5] | > 9.7 mg/L (rat, 5h)[10] |
| Skin Irritation | No data available | Potential skin irritant[4] | Causes skin irritation[13][14] |
| Eye Irritation | No data available | Vapors can be irritating[4] | May cause eye irritation[13] |
| Genotoxicity (Ames Test) | No data available | No data available | Not mutagenic[7][15] |
| Genotoxicity (In vitro mammalian cell) | No data available | No data available | Not mutagenic (HPRT assay)[15], Not clastogenic (chromosome aberration assay)[15] |
Experimental Protocols
The toxicological data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are internationally recognized and ensure the reliability and comparability of the results. Below are detailed methodologies for the key experiments cited.
Acute Toxicity Testing
1. OECD Guideline 401: Acute Oral Toxicity [3][16][17][18]
-
Principle: This test provides information on the health hazards likely to arise from a single oral exposure to a substance.
-
Test Animals: Typically, young adult rats of a single sex are used.
-
Procedure: The test substance is administered in a single dose by gavage to a group of fasted animals. Several dose levels are tested, with a control group receiving the vehicle only.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 (the dose that is lethal to 50% of the test animals) is calculated using appropriate statistical methods.
2. OECD Guideline 402: Acute Dermal Toxicity [11][19][20][21][22]
-
Principle: This guideline assesses the potential for a substance to cause toxicity following a single, prolonged dermal exposure.
-
Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used.
-
Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.
-
Observation: Animals are observed for signs of toxicity and mortality for 14 days.
-
Data Analysis: The LD50 is determined.
3. OECD Guideline 403: Acute Inhalation Toxicity [1][14][23][24][25]
-
Principle: This test evaluates the toxicity of a substance when administered by inhalation for a short period.
-
Test Animals: Young adult rats are the preferred species.
-
Procedure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a whole-body or nose-only inhalation chamber for a standard duration, typically 4 hours. Multiple concentration levels are tested.
-
Observation: Animals are monitored for toxic effects and mortality during and after exposure for at least 14 days.
-
Data Analysis: The LC50 (the concentration that is lethal to 50% of the test animals) is calculated.
Irritation Testing
4. OECD Guideline 404: Acute Dermal Irritation/Corrosion [2][6][9][10][26]
-
Principle: This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test Animals: Albino rabbits are typically used.
-
Procedure: A single dose of the test substance is applied to a small area of shaved skin and covered with a patch for 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours) after patch removal.
-
Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.
5. OECD Guideline 405: Acute Eye Irritation/Corrosion [4][13][27][28][29]
-
Principle: This guideline is used to assess the potential of a substance to cause damage to the eye.
-
Test Animals: Albino rabbits are used.
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
Data Analysis: The severity of ocular lesions is scored to determine the irritation potential.
6. OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method [5][7][8][30][31]
-
Principle: This in vitro method uses a three-dimensional reconstructed human epidermis (RhE) model to assess skin irritation potential.
-
Procedure: The test substance is applied topically to the surface of the RhE tissue. After a defined exposure period, cell viability is measured using a colorimetric assay (e.g., MTT assay).
-
Data Analysis: A substance is identified as an irritant if it reduces cell viability below a certain threshold compared to a negative control.
Genotoxicity Testing
7. OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test) [32][33][34]
-
Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshift mutations).
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the solvent control.
8. OECD Guideline 476: In Vitro Mammalian Cell Gene Mutation Test [35][36][37][38]
-
Principle: This test detects gene mutations in cultured mammalian cells, typically at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus.
-
Procedure: Mammalian cells (e.g., Chinese hamster ovary cells) are exposed to the test substance with and without metabolic activation.
-
Data Analysis: The frequency of mutations is determined by measuring the number of cells that can grow in a selective medium.
9. OECD Guideline 487: In Vitro Mammalian Cell Micronucleus Test [12][15][39][40][41]
-
Principle: This assay detects chromosomal damage by identifying micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).
-
Procedure: Cultured mammalian cells are exposed to the test substance. After treatment, the cells are examined for the presence of micronuclei.
-
Data Analysis: A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Visualizing the Data and Processes
To further aid in the understanding of the comparative aspects and experimental workflows, the following diagrams have been generated.
Caption: Comparative Acute Oral LD50 Values of Cymene Isomers in Rats.
Caption: General Workflow for an In Vivo Acute Toxicity Study (e.g., OECD 401).
Conclusion
Based on the available data, p-cymene exhibits the lowest acute oral toxicity in rats, followed by m-cymene and then this compound. For dermal toxicity, p-cymene shows very low toxicity. In terms of genotoxicity, p-cymene has been shown to be non-mutagenic in both bacterial and mammalian cell assays. Data for o- and m-cymene in these areas are less complete. All three isomers are considered to be skin and eye irritants to varying degrees.
This guide provides a foundational understanding of the comparative toxicity of cymene isomers. Researchers and professionals should consult the original study reports and consider the specific conditions of their applications when evaluating the safety of these compounds. The provided experimental protocols offer a detailed framework for conducting further toxicological assessments as needed.
References
- 1. oecd.org [oecd.org]
- 2. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 7. thepsci.eu [thepsci.eu]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. nucro-technics.com [nucro-technics.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 15. criver.com [criver.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. scribd.com [scribd.com]
- 19. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 20. nucro-technics.com [nucro-technics.com]
- 21. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 22. oecd.org [oecd.org]
- 23. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 24. eurolab.net [eurolab.net]
- 25. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 26. nucro-technics.com [nucro-technics.com]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. catalog.labcorp.com [catalog.labcorp.com]
- 29. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 30. iivs.org [iivs.org]
- 31. senzagen.com [senzagen.com]
- 32. measurlabs.com [measurlabs.com]
- 33. creative-bioarray.com [creative-bioarray.com]
- 34. vivotecnia.com [vivotecnia.com]
- 35. oecd.org [oecd.org]
- 36. catalog.labcorp.com [catalog.labcorp.com]
- 37. Mammalian cell gene mutation test (OECD 476) [lebrunlabs.com]
- 38. oecd.org [oecd.org]
- 39. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 40. oecd.org [oecd.org]
- 41. researchgate.net [researchgate.net]
A Comparative Guide to o-Cymene and Its Alternatives as Fragrance Ingredients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of o-cymene and its alternatives—p-cymene, m-cymene, α-pinene, and d-limonene—for use as fragrance ingredients. The information is intended for a scientific audience and includes detailed experimental protocols and quantitative data to support formulation and development decisions.
Introduction to this compound and its Fragrance Profile
This compound, an aromatic hydrocarbon, is a colorless liquid with a characteristic pleasant, citrus-like odor.[1] It is found naturally in essential oils of plants such as thyme and cumin.[1] Its moderate volatility and solubility in organic solvents make it a viable candidate for inclusion in a variety of fragrance formulations.[1] Beyond its aromatic properties, this compound has also been noted for its potential antimicrobial and antioxidant activities.[1]
Alternatives to this compound
Several other monoterpenes and aromatic hydrocarbons serve as common fragrance ingredients and can be considered alternatives to this compound. This guide focuses on a comparative analysis of this compound with its structural isomers, p-cymene and m-cymene, as well as two other widely used fragrance molecules, α-pinene and d-limonene.
Quantitative Comparison of Fragrance Properties
The following table summarizes the key physicochemical and sensory properties of this compound and its alternatives. This data is essential for predicting the behavior and performance of these ingredients in a fragrance formulation.
| Property | This compound | p-Cymene | m-Cymene | α-Pinene | d-Limonene |
| Chemical Structure | 1-methyl-2-(1-methylethyl)benzene | 1-methyl-4-(1-methylethyl)benzene | 1-methyl-3-(1-methylethyl)benzene | 2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | 1-methyl-4-(1-methylethenyl)-cyclohexene |
| CAS Number | 527-84-4 | 99-87-6 | 535-77-3 | 80-56-8 | 5989-27-5 |
| Molar Mass ( g/mol ) | 134.22 | 134.22 | 134.22 | 136.24 | 136.24 |
| Boiling Point (°C) | 178 | 176-178 | 174-176 | 156 | 176 |
| Vapor Pressure (mmHg @ 25°C) | 1.5 | 1.5 (@20°C) | 1.72 | ~4.7 | 1.43 (@20°C) |
| Odor Profile | Citrus-like, pleasant | Mild, pleasant, aromatic, citrus, woody, spicy | Pleasant, citrus-like | Fresh pine, resinous, turpentine-like | Fresh, sweet, citrus, orange |
| Odor Detection Threshold (ppm) | Not available | 0.057 | Not available | ~19 | 0.008-0.015 |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of fragrance ingredients. Below are protocols for key experiments.
Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.[2][3][4]
Objective: To determine the odor profile and identify the specific odor-active compounds in a fragrance ingredient.
Methodology:
-
Sample Preparation: Prepare a solution of the fragrance ingredient in a suitable solvent (e.g., ethanol) at a concentration of 1% (v/v).
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Column: A non-polar column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for initial screening.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Split Ratio: 10:1.
-
-
Olfactory Evaluation:
-
The effluent from the GC column is split between the FID and the ODP.
-
A trained panel of assessors sniffs the effluent at the ODP and records the following for each detected odor event:
-
Retention time
-
Odor descriptor (e.g., "citrus," "woody," "floral")
-
Odor intensity on a predefined scale (e.g., 1 to 5, where 1 is weak and 5 is strong).
-
-
-
Data Analysis: The olfactogram (a plot of odor intensity versus retention time) is compared with the chromatogram from the FID to correlate specific chemical compounds with their perceived odors.
Fragrance Longevity (Tenacity) Evaluation on Skin
This protocol outlines a method for assessing the substantivity, or longevity, of a fragrance ingredient on human skin.[5]
Objective: To quantify the duration for which a fragrance ingredient is perceptible on the skin.
Methodology:
-
Panelist Selection: Recruit a panel of at least 10 individuals who have been screened for normal olfactory function and have no known skin sensitivities.
-
Sample Preparation: Prepare a 10% solution of the fragrance ingredient in a non-fragranced, skin-safe solvent (e.g., ethanol).
-
Application:
-
Apply a standardized amount (e.g., 0.1 mL) of the fragrance solution to a designated area on the forearm of each panelist.
-
A control area with the solvent alone should also be applied to the other forearm.
-
-
Evaluation:
-
At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6, and 8 hours) after application, trained evaluators assess the odor intensity at the application site.
-
The intensity is rated on a labeled magnitude scale (LMS) or a similar validated sensory scale.
-
-
Data Analysis:
-
Plot the mean odor intensity against time for each fragrance ingredient.
-
The time at which the odor intensity drops below a predetermined threshold (e.g., the detection threshold) is considered the fragrance longevity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the evaluation of fragrance ingredients.
Figure 1. General workflow for the evaluation of fragrance ingredients.
Figure 2. Principle of Gas Chromatography-Olfactometry (GC-O).
Conclusion
The selection of a fragrance ingredient is a multifaceted process that requires a thorough understanding of its chemical, physical, and sensory properties. This compound presents a viable option with its pleasant citrus aroma. However, a comprehensive evaluation against alternatives such as p-cymene, m-cymene, α-pinene, and d-limonene is crucial for optimizing fragrance formulations. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the development of new and innovative fragrance products. Further research to determine the odor detection thresholds of this compound and m-cymene, and to generate comparative quantitative tenacity data for all molecules, would be beneficial for a more complete assessment.
References
- 1. CAS 527-84-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of O-Cymene: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of O-Cymene, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This compound, a flammable aromatic hydrocarbon, requires strict adherence to disposal protocols to mitigate risks. This guide provides a comprehensive, step-by-step approach to its proper disposal, from immediate in-lab procedures to final removal by licensed waste management services.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the hazards of this compound. It is a flammable liquid and vapor that can cause skin and eye irritation. Inhalation may lead to headaches, nausea, and vomiting.[1] Always consult the Safety Data Sheet (SDS) for complete hazard information.
Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Body Protection: A lab coat or other protective clothing should be worn.[3] In cases of potential splashing, consider additional protection.
-
Respiratory Protection: If ventilation is inadequate or if exposure limits are exceeded, a full-face respirator may be necessary.[2]
This compound Disposal Protocol: A Step-by-Step Guide
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[4] Do not discharge this compound into sewer systems or contaminate water, foodstuffs, or animal feed.[3]
Step 1: Waste Segregation and Collection
-
Original Containers: Whenever possible, leave this compound waste in its original container.[4]
-
Waste Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., flammable liquid).
-
No Mixing: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
Step 2: Storage Pending Disposal
-
Ventilation: Store waste containers in a well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[3][4]
-
Tightly Sealed: Ensure containers are tightly closed to prevent leakage or the escape of vapors.[3][4] If a container has been opened, it must be carefully resealed and kept upright.[3][4]
-
Secondary Containment: Store waste containers in secondary containment trays to prevent the spread of material in case of a leak.
Step 3: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer.
-
Licensed Disposal Company: The EHS office will coordinate with a licensed and approved waste disposal company for the collection and proper disposal of the this compound waste.[4] Disposal methods may include controlled incineration with flue gas scrubbing.[3]
Spill Response Procedures
In the event of an this compound spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create sparks.[3][4]
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[4]
-
Collect Absorbent Material: Carefully collect the contaminated absorbent material and place it in a sealable, labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with soap and water.[4]
-
Report the Spill: Report the incident to your EHS office, following your institution's established procedures.
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound. Note that some values may be for the general class of "Cymenes" or for the closely related isomer, p-Cymene, as they are often grouped in safety literature.
| Property | Value |
| Flash Point | Approximately 50°C (122°F)[5] |
| Flammability Limits (for p-Cymene) | LEL: 0.7%, UEL: 5.6%[6] |
| Boiling Point | 178 °C (352 °F)[5] |
| Melting Point | -71.5 °C (-96.7 °F)[5] |
| Water Solubility | 23.3 mg/L at 25°C[5][7] |
| Occupational Exposure Limits (Denmark) | 25 ppm (135 mg/m³) - 8 hours[2] |
| 50 ppm (270 mg/m³) - Short-term[2] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. CUMENE | Occupational Safety and Health Administration [osha.gov]
- 2. echemi.com [echemi.com]
- 3. nj.gov [nj.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. orththis compound, 527-84-4 [thegoodscentscompany.com]
Safe Handling and Disposal of O-Cymene: A Procedural Guide
This document provides essential safety protocols and logistical information for the handling and disposal of o-Cymene (1-methyl-2-isopropylbenzene). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risks and outlining clear steps for routine operations and emergency situations.
Hazard Identification and Classification
This compound is a flammable aromatic hydrocarbon that presents several health and physical hazards.[1][2] Understanding these risks is the first step toward safe handling.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Flammable Liquid | Flammable liquid and vapor.[2][3] Keep away from heat, sparks, open flames, and hot surfaces.[1] | 🔥 | Warning |
| Skin Irritation | Causes skin irritation.[1] Avoid contact with skin.[3] | ❗ | Warning |
| Eye Irritation | Causes serious eye irritation.[1] | ❗ | Warning |
| Aspiration Hazard | May be fatal if swallowed and enters airways.[4] | Gesundheitsgefahr | Danger |
Occupational Exposure Limits
While some jurisdictions have not established specific occupational exposure limits for this compound, it is crucial to minimize inhalation exposure.[1][5] The following table includes limits established in other regions for reference.
| Jurisdiction | Time-Weighted Average (8-Hour) | Short-Term Exposure Limit (15-Minute) |
| Denmark[3] | 25 ppm (135 mg/m³) | 50 ppm (270 mg/m³) |
| USA (OSHA/NIOSH) | No specific limits established.[5] | No specific limits established.[5] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin/eye contact, irritation, and inhalation.[1][3]
| Protection Type | Required Equipment | Specifications and Procedures |
| Eye & Face Protection | Safety Glasses & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn when there is a significant risk of splashing.[1] |
| Skin & Body Protection | Chemical-Resistant Gloves & Lab Coat | Handle with chemical-impermeable gloves (e.g., Nitrile, Neoprene).[3][6] Gloves must be inspected before use and disposed of according to good laboratory practices after contact.[1] Wear a flame-retardant, antistatic lab coat or impervious clothing.[1] |
| Respiratory Protection | Respirator (as needed) | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize vapor inhalation.[1][3] If exposure limits are exceeded or ventilation is inadequate, use a full-face respirator with appropriate cartridges tested and approved by NIOSH (US) or CEN (EU).[1][3] |
Operational Plans: Handling and Storage
Adherence to strict handling and storage protocols is essential for preventing accidents and ensuring a safe laboratory environment.
Standard Handling Protocol
-
Preparation : Before handling, ensure a chemical fume hood is operational and an emergency shower and eyewash station are accessible.[5][7]
-
Grounding : Ground and bond the container and receiving equipment to prevent static discharge, which can ignite flammable vapors.[3]
-
Personal Protective Equipment : Don all required PPE as specified in the table above.
-
Dispensing : Handle in a well-ventilated area, preferably within a chemical fume hood.[3] Use non-sparking tools for all operations.[3] Avoid inhaling vapor or mist.[1]
-
Post-Handling : After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[1]
-
Container Management : Keep the container tightly closed when not in use.[3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]
Storage Plan
-
Store in a cool, dry, and well-ventilated place away from sources of ignition.[1][3][8]
-
Keep containers tightly closed and properly labeled.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.[9]
Emergency Protocols: Spills and First Aid
Immediate and appropriate action during an emergency can significantly mitigate harm.
Spill Response Protocol
In the event of a spill, follow these steps methodically:
-
Ignition Source Control : Immediately remove all sources of ignition (e.g., turn off equipment, extinguish open flames).[3]
-
Evacuation and Ventilation : Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[3]
-
Don PPE : Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[1] Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[1] Do not let the product enter drains.[1]
-
Collection : Collect the absorbent material and place it into a suitable, labeled container for chemical waste disposal.[1][8]
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Disposal : Dispose of the waste container according to institutional and local environmental regulations.[3]
Caption: Logical workflow for responding to an this compound spill.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting .[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.
-
Waste Collection : Collect all this compound waste in a designated, sealed, and properly labeled container.[1]
-
Storage of Waste : Store waste containers in a cool, dry, well-ventilated area designated for hazardous waste, away from ignition sources.
-
Disposal : Arrange for disposal through a licensed professional waste disposal service.[7] Do not dispose of via standard drains or trash. All disposal must be in accordance with local, state, and federal regulations.[3] Contaminated packaging should also be disposed of as hazardous waste.[7]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. johndwalsh.com [johndwalsh.com]
- 5. nj.gov [nj.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. szabo-scandic.com [szabo-scandic.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
